Product packaging for Melezitose monohydrate(Cat. No.:CAS No. 207511-10-2)

Melezitose monohydrate

Katalognummer: B3028450
CAS-Nummer: 207511-10-2
Molekulargewicht: 522.5 g/mol
InChI-Schlüssel: CFXAVQUXSYFPDE-ZDVKUAOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Melezitose monohydrate is a useful research compound. Its molecular formula is C18H34O17 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O17 B3028450 Melezitose monohydrate CAS No. 207511-10-2

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXAVQUXSYFPDE-ZDVKUAOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-67-8
Record name Melezitose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELEZITOSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74671JEQ9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of Melezitose monohydrate?

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physical and chemical properties of melezitose monohydrate, a non-reducing trisaccharide of significant interest in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of technical data and practical insights to facilitate its application in research and development.

Introduction: Understanding this compound

Melezitose, a trisaccharide composed of two glucose molecules and one fructose molecule, is found in the honeydew of certain insects and the nectar of various plants.[1] Its monohydrate form is a stable, crystalline substance that serves as a valuable tool in microbiology, food science, and pharmaceutical research.[1][2] Notably, it is used to differentiate between clinical isolates of Klebsiella species and in studies investigating carbohydrate metabolism.[3] Its low hygroscopicity and stability also make it a candidate for use as an excipient in pharmaceutical formulations and as a cryoprotectant for biological samples.[2]

This guide will delve into the specific physicochemical characteristics of this compound, providing the foundational knowledge necessary for its effective use in a laboratory setting.

Chemical Structure and Identification

This compound is systematically named O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside monohydrate. Its chemical structure is a key determinant of its physical and chemical properties.

Caption: Chemical structure of this compound.

The identity of this compound can be confirmed using techniques such as ¹H-NMR spectroscopy.[4] Its purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Key Identifiers:

  • CAS Number: 10030-67-8[5]

  • Molecular Formula: C₁₈H₃₂O₁₆·H₂O or C₁₈H₃₄O₁₇[5][6]

  • Molecular Weight: 522.45 g/mol [6][7]

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups. It typically appears as a white or colorless crystalline solid.[4][8]

PropertyValueSource(s)
Appearance White to off-white solid/powder[4][9]
Melting Point 154-160 °C (with decomposition)[10]
Solubility in Water 50 mg/mL, forming a clear, colorless solution
Solubility in Ethanol Soluble[4][8]
Optical Rotation [α]²⁰/D +88±2°, c = 4% in H₂O[4]

Insight for the Researcher: The defined melting point range, coupled with decomposition, suggests that thermal analysis techniques like Differential Scanning Calorimetry (DSC) could be employed to characterize its thermal stability and purity. Its solubility in water is a key advantage for creating aqueous solutions for biochemical assays and cell culture media. The positive specific rotation confirms the dextrorotatory nature of this sugar, a critical parameter for its identification and quality control.[11][12]

Chemical Properties and Reactivity

Melezitose is a non-reducing trisaccharide, meaning it does not have a free anomeric carbon to act as a reducing agent.[13] This characteristic is due to the glycosidic bonds involving the anomeric carbons of all three monosaccharide units.

Stability: this compound is stable under normal ambient and anticipated storage and handling conditions.[14] For long-term storage, it is recommended to keep the container tightly closed in a dry, well-ventilated place at +4°C, protected from light and moisture.[4][15] Under these conditions, it is stable for at least two years.[4][15]

Reactivity:

  • Hydrolysis: Acid hydrolysis of melezitose initially yields glucose and turanose.[13] This is a critical piece of information for experiments involving enzymatic or chemical degradation of the trisaccharide.

  • Oxidizing Agents: It can react violently with strong oxidizing agents.[14] Care should be taken to avoid contact with such chemicals.

  • Dust Explosion: As with many fine organic powders, the enrichment of fine dust can lead to the danger of a dust explosion.[14] Appropriate safety measures should be in place when handling large quantities of the powder.

Experimental Protocols: A Practical Approach

The following section outlines a generalized protocol for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC), a common and reliable method for carbohydrate analysis.

Rationale for HPLC: HPLC is the method of choice for analyzing non-volatile compounds like sugars. It offers high resolution, allowing for the separation of melezitose from potential impurities such as its constituent monosaccharides (glucose, fructose) or other oligosaccharides. An Amino (NH₂) column is frequently used for carbohydrate analysis as it provides good separation based on the number of saccharide units. A Refractive Index (RI) detector is typically employed as carbohydrates do not have a strong UV chromophore.

Protocol: Purity Analysis of this compound by HPLC
  • Preparation of Mobile Phase:

    • Prepare a mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve it in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Amino (NH₂) column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Refractive Index (RI) Detector.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of melezitose.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of melezitose in the sample chromatogram to the total peak area.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare & Degas Mobile Phase (Acetonitrile:Water) hplc_system HPLC System (Amino Column, RI Detector) mobile_phase->hplc_system standard Prepare Standard Solution (1 mg/mL) injection Inject Standard & Sample standard->injection sample Prepare Sample Solution sample->injection hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Purity peak_integration->calculation

References

Natural sources and biosynthesis of Melezitose.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Melezitose

Abstract

Melezitose is a non-reducing trisaccharide of significant interest in fields ranging from entomology and apiculture to food science and drug development. Composed of two glucose molecules and one fructose molecule, its primary natural origin is the sugary excretion of phloem-sap-feeding insects, known as honeydew. This guide provides a comprehensive technical overview of the natural occurrence of melezitose, its ecological significance, and the biochemical pathways responsible for its synthesis within these insects. We will explore its presence in various biological matrices, the enzymatic mechanisms of its formation, and present methodologies for its analysis, providing a foundational resource for researchers and industry professionals.

Introduction to Melezitose

Melezitose, also known as melicitose, is a trisaccharide with the chemical formula C₁₈H₃₂O₁₆.[1][2] Its systematic name is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl α-D-glucopyranoside.[1][3][4] Structurally, it consists of a sucrose molecule (glucose-fructose) with an additional glucose molecule linked to the fructose moiety. This structure makes it a non-reducing sugar.[5][6][7]

First identified in "manna" found on trees like the Douglas fir, its most significant role is as a major component of honeydew produced by insects of the order Hemiptera (e.g., aphids, scale insects).[3][5][6][7] The presence of melezitose in high concentrations has profound ecological and economic implications, influencing insect-ant mutualism, the viability of honeybee colonies, and the physicochemical properties of honey.[6][8][9][10]

Natural Sources of Melezitose

While melezitose can be found in trace amounts in the nectar of some plants, its primary and most concentrated sources are of entomological origin.[11][12]

Primary Source: Insect Honeydew

The most prolific source of melezitose is honeydew, the sugary excreta of phloem-feeding insects such as aphids and scale insects.[1][13][14][15] These insects consume vast quantities of plant phloem sap, which is rich in sucrose but poor in essential amino acids.[13][16] To acquire sufficient nitrogen, they must process a large volume of sap, leading to the excretion of excess sugars.

The high concentration of sucrose in phloem sap creates significant osmotic pressure on the insect's gut. To mitigate this, these insects have evolved a biochemical mechanism to convert simple sugars into more complex oligosaccharides, primarily melezitose and erlose.[6][17] This enzymatic conversion reduces the molar concentration of sugar in the gut, thereby lowering the osmotic potential and preventing excessive water loss from the insect's hemolymph.[6][9][10]

The composition of honeydew, particularly the concentration of melezitose, is highly variable and depends on several factors:

  • Insect Species: Different hemipteran species exhibit varying efficiencies in melezitose synthesis.[17][18] For example, aphid species of the genus Cinara feeding on spruce (Picea abies) are known to produce honeydew with exceptionally high proportions of melezitose.[17][19]

  • Host Plant: The specific plant species and its physiological state influence the composition of the phloem sap ingested by the insect.[13][16]

  • Environmental Conditions: Abiotic stressors on the host plant, such as drought, higher air temperatures, and lower humidity, can increase the osmolality of the phloem sap.[9][20] This, in turn, enhances the insect's osmoregulatory response, leading to higher melezitose production.[9][17][20]

Secondary Source: Honeydew Honey

Honeybees (Apis mellifera) and other bee species forage on honeydew, especially during times when floral nectar is scarce.[14][15][21][22] They collect this sugar-rich substance and process it into honey, known as "honeydew honey" or "forest honey."[23]

Honeydew honey is distinct from floral honey; it is typically darker, more viscous, and possesses a unique flavor profile.[23] Crucially, it can contain very high concentrations of melezitose, often exceeding 20%.[24] This high melezitose content causes the honey to granulate extremely rapidly, sometimes even within the honeycomb cells, earning it the name "cement honey."[9][25] This rapid crystallization poses a significant problem for beekeepers, as it makes honey extraction by centrifugation impossible and can be detrimental to overwintering bee colonies, who may suffer from malnutrition or so-called 'honeydew flow disease' due to difficulties in digesting the crystallized stores.[8][9][14][20][25]

Tertiary Sources: Plant Manna and Nectar

Melezitose has also been reported in the manna of certain trees, such as the Douglas fir and Jack pine, which is a sugary exudate that can form on the bark.[3] Additionally, while the primary sugars in floral nectar are sucrose, glucose, and fructose, trace amounts of other oligosaccharides, including melezitose, have been identified in the nectar of various plant species.[11][12][26] However, these sources are minor compared to the vast quantities produced via insect honeydew.

Biosynthesis of Melezitose

The formation of melezitose is not a plant-derived process but occurs primarily within the digestive systems of sap-sucking insects. The biosynthesis is an elegant enzymatic solution to the physiological challenge of a high-sucrose diet.

Substrate and Locus of Synthesis

The sole precursor for melezitose biosynthesis is sucrose , the dominant sugar in plant phloem sap. The synthesis occurs in the insect's gut, where specialized enzymes transform the ingested sucrose.[13][17]

Enzymatic Pathway: Transglucosylation

The key biochemical reaction is a transglucosylation , catalyzed by a gut enzyme with α-glucosidase or sucrase-transglucosidase activity.[17][27] In this process, the enzyme utilizes two molecules of sucrose in a two-step mechanism:

  • Hydrolysis & Donor Binding: The enzyme cleaves one molecule of sucrose, releasing the fructose moiety (which is readily assimilated by the insect for energy) and forming a covalent bond with the glucose moiety.[17]

  • Transfer & Synthesis: The enzyme then transfers this bound glucose molecule to the C3 position of the fructose unit of a second, intact sucrose molecule. This forms the trisaccharide melezitose.

The overall stoichiometric reaction can be summarized as:

2 Sucrose → Melezitose + Fructose

This enzymatic conversion is highly efficient. Studies on aphid whole-body homogenates have confirmed the ability to produce oligosaccharides like melezitose from sucrose, with the specific type of oligosaccharide formed correlating with what is found in the species' natural honeydew.[18]

Melezitose_Biosynthesis cluster_reactants Reactants (from Phloem Sap) cluster_products Products Sucrose1 Sucrose (Donor) Enzyme Insect Gut Transglucosidase Sucrose1->Enzyme 1. Hydrolysis Sucrose2 Sucrose (Acceptor) Sucrose2->Enzyme 3. Acceptor Binding Melezitose Melezitose Fructose Fructose (Assimilated) Enzyme->Melezitose 4. Glucose Transfer Enzyme->Fructose 2. Fructose Release

Fig. 1: Biosynthetic pathway of melezitose in insects.

Quantitative Data and Experimental Protocols

Melezitose Content in Honeydew of Various Hemiptera

The proportion of melezitose in the total sugar content of honeydew varies significantly among different insect species. This variation is a key determinant of the quality of the resulting honeydew honey.

Hemipteran SpeciesHost Plant(s)Melezitose Proportion (% of total sugars)Reference(s)
Aphis fabae cirsiicanthoidesCirsium arvenseUp to 80%[16]
Cinara piceaePicea abies (Spruce)High (Often highest among species studied)[17][19]
Cinara pilicornisPicea abies (Spruce)High[17][19]
Cinara pectinataeAbies alba (Fir)Low to moderate
Physokermes piceae (Scale)Picea abies (Spruce)Significantly lower than Cinara on spruce[17][19]
Experimental Protocol: Quantification of Melezitose in Honeydew Honey

This protocol outlines a standard methodology for the analysis of melezitose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.[20][24]

Objective: To accurately quantify the concentration of melezitose in a honey sample.

Materials:

  • Honey sample

  • Melezitose analytical standard (≥99% purity)

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for eluent preparation

  • 0.45 µm syringe filters

  • HPAEC system with a PAD detector and a carbohydrate-specific column (e.g., Dionex CarboPac series)

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of melezitose (e.g., 1000 mg/L) in deionized water.

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 mg/L).

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the honey sample into a 50 mL volumetric flask.

    • Dissolve the honey in deionized water, vortex to mix thoroughly, and bring to volume. This creates a 2% (w/v) solution.

    • Perform a further dilution as necessary to bring the expected melezitose concentration within the range of the calibration curve. A 10-fold dilution of the 2% solution is often a suitable starting point.

    • Filter the final diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Analysis:

    • Set up the HPAEC-PAD system with an appropriate gradient elution program using NaOH and NaOAc eluents to separate mono-, di-, and trisaccharides.

    • Inject the prepared calibration standards, starting with the lowest concentration, to establish a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared honey sample(s). It is recommended to run a quality control standard periodically to verify system stability.

  • Data Processing and Quantification:

    • Identify the melezitose peak in the sample chromatogram by comparing its retention time to that of the analytical standard.

    • Integrate the peak area for the melezitose peak in the sample.

    • Calculate the concentration of melezitose in the diluted sample using the linear regression equation from the calibration curve.

    • Account for all dilution factors to determine the final concentration of melezitose in the original, undiluted honey sample (typically reported in g/100g or mg/kg).

Fig. 2: Workflow for melezitose quantification in honey.

Conclusion

Melezitose is a naturally occurring trisaccharide whose origins are deeply rooted in the physiological adaptations of phloem-feeding insects. Its biosynthesis via enzymatic transglucosylation within the insect gut is a critical osmoregulatory mechanism. The subsequent excretion of melezitose in honeydew creates a unique ecological resource that influences insect-ant interactions and is the defining characteristic of honeydew honey. For researchers and professionals in apiculture and food science, understanding the factors that drive melezitose production—from the insect and plant species involved to prevailing environmental conditions—is essential for predicting honey quality, managing honeybee health, and exploring the broader applications of this unique carbohydrate.

References

Melezitose in Insect Physiology: A Technical Guide on its Dual Role as a Nutrient, Stressor, and Symbiotic Mediator

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Melezitose, a non-reducing trisaccharide, occupies a fascinating and dichotomous position in the realm of insect physiology. Synthesized by phloem-feeding Hemiptera, it serves as a critical agent for osmoregulation, allowing these insects to cope with the high sugar content of their diet.[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of melezitose. We delve into its detrimental effects on key pollinators like the honey bee, where it acts as a physiological stressor leading to a condition known as "honeydew flow disease".[3][4] Conversely, we explore its function as a vital nutrient for certain parasitoids and as a cornerstone chemical mediator in the complex mutualistic relationship between ants and aphids.[5][6][7] This document synthesizes current knowledge, presents detailed methodologies for its study, and outlines the biochemical pathways governing its synthesis and degradation. The insights provided are intended to support researchers in apiculture, pest management, and the development of novel metabolic-targeted insecticides.

Part 1: The Physicochemical and Ecological Context of Melezitose

Melezitose [α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2↔1)-α-D-glucopyranoside] is a trisaccharide composed of two glucose molecules and one fructose molecule.[4] Its primary origin in ecosystems is the excreta, or honeydew, of phloem-sap feeding insects of the order Hemiptera (e.g., aphids, scale insects).[8]

Biosynthesis for Osmotic Survival

Phloem sap is characterized by high concentrations of sucrose, creating a significant osmotic challenge for the insects that consume it. To mitigate this, hemipterans have evolved a biochemical strategy to convert ingested sucrose into higher molecular weight oligosaccharides, primarily melezitose and erlose.[1][2] This enzymatic conversion, utilizing sucrase-transglucosidase, effectively reduces the molar concentration of sugars in the insect's gut, thereby lowering the osmotic pressure and preventing excessive water loss from the hemolymph.[2] The production of melezitose is not constant and is significantly influenced by environmental stressors on the host plant. Conditions such as high air temperatures and low relative humidity, which increase the osmolality of the phloem sap, lead to a corresponding increase in melezitose synthesis by the insect.[2][9][10]

Melezitose in the Wider Food Web

The honeydew rich in melezitose becomes a carbohydrate source for other organisms. It is foraged by a variety of insects, including ants, bees, and wasps, creating complex ecological interactions. However, as this guide will detail, the physiological suitability of melezitose varies dramatically among species.

Part 2: The Dichotomous Physiological Impact of Melezitose

The role of melezitose is best understood as a physiological dichotomy: for some insects, it is a toxin and a stressor, while for others, it is a beneficial nutrient and a crucial symbiotic signal.

Melezitose as a Detrimental Agent: The Case of the Honey Bee (Apis mellifera)

When nectar is scarce, honey bees often forage on honeydew.[3] If this honeydew is rich in melezitose, it can lead to a severe and often fatal condition for overwintering colonies, termed "honeydew flow disease".[3][4]

Symptomatology and Pathogenesis: Bees fed a diet high in melezitose exhibit a clear suite of negative physiological symptoms, including:

  • Increased Mortality: Survival time is significantly lower compared to bees on a control diet.[3][11]

  • Digestive Distress: The trisaccharide is poorly digested by honey bees, leading to its accumulation in the hindgut.[8][12] This results in visibly swollen abdomens, increased gut weight, and impaired movement.[3][4][12]

  • Increased Food Consumption: Paradoxically, bees consume more of the melezitose-rich food, likely in a futile attempt to derive sufficient energy, which exacerbates the accumulation problem.[1][12]

  • Gut Microbiota Dysbiosis: A melezitose-heavy diet alters the composition of the gut's lactic acid bacteria community.[3][12] Specifically, it can lead to a decrease in beneficial species like Lactobacillus kunkeei and Lactobacillus Firm-4, while favoring Lactobacillus Firm-5.[1] The gut microbiota is crucial for the degradation of complex sugars, and this shift likely contributes to the poor metabolic outcome.[4]

Quantitative Data Summary: Impact of Melezitose on Honey Bee Health

ParameterControl DietMelezitose DietKey FindingSource
Median Survival 29 days25 daysMelezitose significantly reduces lifespan.[3][11]
Gut-to-Body Weight Ratio ~52%~60%Indicates accumulation of undigested sugars.[12]
Food Uptake (mg/bee/day) ~20 mg>20 mgIncreased consumption despite negative effects.[4]
Lactobacillus kunkeei PresentAbsentDemonstrates a significant shift in gut microbiota.[4]
Melezitose as a Functional Nutrient and Symbiotic Mediator

In stark contrast to its effects on honey bees, melezitose is highly beneficial for other insect species, particularly in the context of nutrition and mutualistic relationships.

Role in Parasitoid Fitness: For some adult parasitoids, which often face food scarcity, melezitose can serve as a valuable energy source. In the parasitoid Binodoxys communis, a diet including melezitose significantly prolonged longevity compared to a water-only control.[7] While not as effective as simpler sugars like glucose or fructose, it supported a parasitism rate of over 50%, demonstrating its nutritional value for this species.[7]

Keystone in Ant-Aphid Mutualism: Melezitose is a critical component in mediating the widespread mutualism between ants and aphids.[13]

  • Potent Attractant: Ants are highly attracted to melezitose, often showing a feeding preference for it equal to or greater than that for sucrose.[6]

  • Recruitment Signal: Ingestion of melezitose by ant scouts, such as those of Lasius niger, triggers the laying of pheromone trails, enhancing the collective exploitation of the aphid colony.[6][14]

  • Reinforcement of Mutualism: Ant-tended aphids can produce honeydew richer in melezitose compared to untended species, which reinforces the interaction.[5][6] The ants, in return for this high-quality food source, provide the aphids with protection from predators and parasitoids.[13]

Quantitative Data Summary: Ant Feeding Preferences

SugarRelative Preference by Lasius nigerElicits Trail-Laying?Source
Melezitose HighestYes[6][15]
Sucrose HighestYes[6][15]
Raffinose HighestYes[6][15]
Glucose MediumNo[6][15]
Fructose MediumNo[6][15]
Maltose LowNo[6][15]

Part 3: Biochemical and Molecular Mechanisms

Understanding the physiological role of melezitose requires an examination of the enzymatic pathways responsible for its synthesis and catabolism.

Enzymatic Digestion of Melezitose

The ability of an insect to utilize melezitose depends on its enzymatic toolkit. The breakdown of this trisaccharide is a hydrolytic process.

  • Metabolic Pathway: The complete hydrolysis of melezitose yields three monosaccharide units. The initial cleavage, likely by an α-glucosidase , breaks the α-(1→2) glycosidic bond between the fructose and one of the glucose units, releasing glucose and the disaccharide turanose . A subsequent hydrolysis step, also mediated by an α-glucosidase, breaks down turanose into its constituent glucose and fructose molecules. These monosaccharides can then enter glycolysis for energy production.

  • Enzyme Specificity: Insects possess a wide array of digestive enzymes, including peptidases, amylases, lipases, and β-glucosidases.[16] The inefficiency of honey bees in digesting melezitose suggests a lack or low activity of the specific α-glucosidases required for its hydrolysis. In contrast, ants and certain parasitoids likely possess highly active forms of these enzymes.

Hypothesized Melezitose Catabolic Pathway

Melezitose_Catabolism cluster_products Hydrolysis Products Melezitose Melezitose (C18H32O16) Turanose Turanose (C12H22O11) Melezitose->Turanose α-glucosidase Glucose1 Glucose Melezitose->Glucose1 α-glucosidase Glucose2 Glucose Turanose->Glucose2 Fructose Fructose Turanose->Fructose Glycolysis Glycolysis (Energy Production) Glucose1->Glycolysis Glucose2->Glycolysis Fructose->Glycolysis

Caption: Hypothesized enzymatic breakdown of melezitose in insects.

Part 4: Methodologies for Melezitose Research

Rigorous investigation into the role of melezitose requires robust analytical and experimental protocols.

Protocol: Quantification of Melezitose in Biological Samples

This protocol details the quantification of melezitose from samples like honeydew or insect gut contents using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.[1][2]

Experimental Workflow: Melezitose Quantification

Melezitose_Quantification_Workflow Sample 1. Sample Collection (Honeydew, Gut Tissue) Homogenize 2. Homogenization (in ultrapure water) Sample->Homogenize Centrifuge1 3. Centrifugation (14,000 x g, 15 min, 4°C) Homogenize->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Filter 5. Filtration (0.22 µm syringe filter) Supernatant->Filter HPAEC 6. HPAEC-PAD Analysis Filter->HPAEC Data 7. Data Analysis (Quantify against standard curve) HPAEC->Data

Caption: Workflow for the quantification of melezitose from biological samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect honeydew droplets or dissect insect gut tissue on ice.

    • Record the precise weight of the sample.

    • Homogenize the sample in a known volume of ice-cold ultrapure water (e.g., 1 mg of tissue in 100 µL of water).

    • Vortex vigorously for 1 minute.

  • Extraction:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and proteins.[17]

    • Carefully transfer the aqueous supernatant to a new microcentrifuge tube.

  • Clarification:

    • Pass the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for injection.

  • Chromatographic Analysis (HPAEC-PAD):

    • System: A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

    • Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).

    • Mobile Phase: A sodium hydroxide and sodium acetate gradient tailored to separate trisaccharides. An isocratic elution with 100 mM NaOH is often a good starting point.

    • Detection: Pulsed amperometry using a standard carbohydrate waveform.

    • Quantification: Prepare a standard curve using high-purity melezitose (commercially available). Run standards alongside unknown samples. Integrate the peak area corresponding to melezitose and calculate the concentration based on the linear regression of the standard curve.

Protocol: Assessing Physiological Response to Melezitose Diet

This protocol outlines a controlled feeding experiment to evaluate the impact of melezitose on insect health, using the honey bee as a model.[3][4]

Experimental Workflow: Insect Feeding Study

Insect_Feeding_Study Setup 1. Experimental Setup (Caged insects, controlled environment) Diets 2. Diet Preparation (Control vs. Melezitose-supplemented) Setup->Diets Feeding 3. Ad Libitum Feeding Diets->Feeding Monitoring 4. Daily Monitoring (Mortality, food intake, behavior) Feeding->Monitoring Dissection 5. Sample Collection (Gut tissue, hemolymph at endpoint) Monitoring->Dissection Analysis 6. Downstream Analysis (Gut weight, 16S sequencing, metabolomics) Dissection->Analysis Conclusion 7. Statistical Analysis & Conclusion Analysis->Conclusion

Caption: Workflow for assessing the physiological impact of a melezitose diet.

Step-by-Step Methodology:

  • Insect Cohorts:

    • Use newly emerged adult insects of the same age to ensure a standardized physiological state. For honey bees, emerge them in an incubator to control for prior foraging experience.

    • Randomly assign insects to experimental cages (n > 30 per cage) with adequate ventilation.

  • Diet Preparation:

    • Control Diet: Prepare a 50% (w/v) sucrose solution in sterile water.

    • Melezitose Diet: Prepare a solution with a defined concentration of melezitose, often mixed with other sugars to mimic honeydew. A common experimental diet is a 50% sugar solution composed of 1:1 melezitose and sucrose.[3]

    • Provide diets via gravity feeders, ensuring constant availability. Also provide a separate water source.

  • Experimental Monitoring:

    • Maintain insects in a controlled environment (temperature, humidity, light cycle).

    • Record mortality daily.

    • Measure food consumption daily by weighing the feeders. Account for evaporation by placing a control feeder in an empty cage.

    • Observe and score any abnormal behaviors, such as impaired movement or abdominal tipping.[4]

  • Endpoint Analysis:

    • At the end of the experiment (or at set time points), anesthetize a subset of insects on ice.

    • Measure the total body weight.

    • Dissect the entire gut and measure its wet weight to calculate the gut-to-body weight ratio.[12]

    • For microbiota analysis, flash-freeze the dissected gut in liquid nitrogen and store at -80°C prior to DNA extraction and 16S-amplicon sequencing.[3][12]

Part 5: Conclusion and Future Directions

Melezitose is far more than a simple sugar in insect physiology; it is a powerful modulator of health, behavior, and ecological interactions. Its synthesis represents a key adaptation for hemipteran survival, while its presence in the environment creates both peril and opportunity for other insects. For honey bees, it is a significant physiological stressor, and understanding its impact is vital for apicultural management, especially in regions prone to honeydew flows.[1] For ants and aphids, it is the currency of a highly successful mutualism, and disrupting its perception could offer novel avenues for pest control.

Future research should focus on:

  • Enzyme Discovery: Identifying and characterizing the specific α-glucosidases responsible for melezitose digestion in tolerant insects. These enzymes could be targets for inhibitors designed to disrupt ant-aphid mutualisms.

  • Microbiota Engineering: Investigating whether inoculating the honey bee gut with microbes capable of efficiently metabolizing melezitose could mitigate the effects of honeydew flow disease.

  • Drug Development: Exploring insect-derived glucosidases as potential biocatalysts for industrial applications, given their ability to process complex sugars.[16]

By continuing to unravel the complex roles of melezitose, we can develop more sophisticated strategies for managing both beneficial and pest insect populations.

References

The Microbial Melezitose Maze: A Technical Guide to its Metabolic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of a Sweet Trisaccharide

Melezitose, a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule, is a significant carbohydrate found in the honeydew of various sap-sucking insects. For microorganisms inhabiting diverse environments, from the mammalian gut to plant surfaces, the ability to metabolize melezitose provides a distinct competitive advantage. Understanding the intricacies of the melezitose metabolic pathway is not merely an academic exercise; it holds profound implications for fields ranging from gut health and probiotics to industrial fermentation and drug development. This guide provides a comprehensive exploration of the core molecular mechanisms governing melezitose utilization in microorganisms, offering researchers and drug development professionals a detailed roadmap of this fascinating metabolic journey.

Section 1: The Gateway to the Cell - Melezitose Transport

The initial and crucial step in melezitose metabolism is its transport across the microbial cell membrane. Unlike monosaccharides that often utilize facilitated diffusion, this complex trisaccharide necessitates active transport systems, a clear indication of the cell's investment in its uptake.

Bacterial ABC Transporters: A High-Affinity Import System

In many bacteria, particularly those residing in the competitive environment of the gut such as Bifidobacterium breve, the uptake of melezitose is orchestrated by ATP-binding cassette (ABC) transporters.[1] These multi-protein complexes exhibit high substrate specificity and affinity, ensuring efficient scavenging of melezitose even at low concentrations.

A typical melezitose ABC transporter system consists of:

  • A Periplasmic or Substrate-Binding Protein: This protein captures melezitose with high affinity in the extracellular space.

  • Two Transmembrane Domains (TMDs): These proteins form a channel through the cell membrane.

  • Two Nucleotide-Binding Domains (NBDs): Located on the cytoplasmic side, these domains bind and hydrolyze ATP, providing the energy for translocation.

The genes encoding these transporter components are often co-located with the genes for melezitose-degrading enzymes, forming a "melezitose utilization" gene cluster.[1] This genetic linkage ensures the coordinated expression of all necessary machinery for melezitose catabolism.

Yeast Permeases: A Proton-Motive Force Driven Entry

In yeasts such as Saccharomyces cerevisiae, the transport of α-glucosides, including melezitose, is mediated by specific permeases.[2][3] The AGT1 permease, for instance, has been identified as a key transporter for a range of α-glucosides.[2][4] These transporters function as proton symporters, harnessing the electrochemical proton gradient across the plasma membrane to drive the uptake of melezitose into the cell.[2][3]

Melezitose_Transport cluster_bacteria Bacterial Cell cluster_yeast Yeast Cell Melezitose_ext_b Melezitose ABC_Transporter ABC Transporter Melezitose_ext_b->ABC_Transporter Binding Melezitose_int_b Melezitose ABC_Transporter->Melezitose_int_b Translocation ADP_Pi ADP + Pi ABC_Transporter->ADP_Pi ATP ATP ATP->ABC_Transporter Energy Melezitose_ext_y Melezitose Permease AGT1 Permease Melezitose_ext_y->Permease Melezitose_int_y Melezitose Permease->Melezitose_int_y H_int Permease->H_int H_ext H_ext->Permease Symport Melezitose_Hydrolysis Melezitose Melezitose Alpha_Glucosidase α-Glucosidase (Melezitase) Melezitose->Alpha_Glucosidase Glucose1 Glucose Alpha_Glucosidase->Glucose1 Path 1 Turanose Turanose Alpha_Glucosidase->Turanose Path 1 Glucose2 Glucose Alpha_Glucosidase->Glucose2 Path 2 Sucrose Sucrose Alpha_Glucosidase->Sucrose Path 2 Melezitose_Regulation cluster_no_melezitose No Melezitose cluster_with_melezitose With Melezitose Repressor_active MelR Repressor (Active) Operator Operator Repressor_active->Operator Binds Melezitose_genes Melezitose Genes (Transporter, α-Glucosidase) Operator->Melezitose_genes Transcription Blocked Melezitose_inducer Melezitose (Inducer) Repressor_inactive MelR Repressor (Inactive) Melezitose_inducer->Repressor_inactive Binds and Inactivates Operator2 Operator Melezitose_genes2 Melezitose Genes (Transporter, α-Glucosidase) Operator2->Melezitose_genes2 Transcription mRNA mRNA Melezitose_genes2->mRNA RNA_Polymerase RNA Polymerase RNA_Polymerase->Operator2 Binds

References

An In-Depth Technical Guide to the Enzymatic Hydrolysis of Melezitose Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the enzymatic hydrolysis of melezitose monohydrate, designed for researchers, scientists, and professionals in drug development. It delves into the core principles, enzymatic mechanisms, and practical experimental protocols, offering field-proven insights to facilitate research and development in this area.

Introduction to Melezitose: A Unique Trisaccharide

Melezitose, also known as melicitose, is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆.[1][2] It is composed of two glucose molecules and one fructose molecule linked by glycosidic bonds.[1][3] Specifically, its chemical structure is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[3] This trisaccharide is commonly found in the honeydew secreted by sap-eating insects like aphids and is subsequently present in certain types of honey.[1][4] In insects, melezitose plays a role in osmoregulation.[1] The monohydrate form is a crystalline version of this sugar.

Understanding the structure of melezitose is crucial for comprehending its enzymatic breakdown. The presence of both α-1,3 and α-1,2 glycosidic linkages dictates the types of enzymes capable of its hydrolysis.

Key Enzymes in Melezitose Hydrolysis

The enzymatic cleavage of melezitose is primarily accomplished by glycoside hydrolases, which catalyze the hydrolysis of glycosidic bonds.[5] The specific enzymes involved are typically those with activity towards α-glucosidic linkages.

  • α-Glucosidases (EC 3.2.1.20): This is a broad class of enzymes that hydrolyze terminal, non-reducing α-(1→4)-linked glucose residues, but can also act on other α-glucosidic bonds.[6] Their ability to hydrolyze melezitose has been documented.[7] These enzymes are exo-type hydrolases, releasing D-glucose from the non-reducing end of oligosaccharides.[5]

  • Sucrase-isomaltase (EC 3.2.1.48 & 3.2.1.10): This is a bifunctional enzyme located on the brush border of the small intestine in mammals.[8] It is essential for the digestion of dietary carbohydrates like sucrose and isomaltose.[9] Given its role in breaking down complex sugars, it also participates in the hydrolysis of melezitose.[10]

  • Invertases (EC 3.2.1.26): These enzymes, also known as β-fructofuranosidases, primarily catalyze the hydrolysis of sucrose. However, some invertases have broader substrate specificity and can hydrolyze other related glycosides, including melezitose.[11][12]

The choice of enzyme for experimental or industrial applications will depend on the desired products and reaction conditions.

Mechanistic Insights into Melezitose Hydrolysis

The enzymatic hydrolysis of melezitose proceeds through the cleavage of its glycosidic bonds, a reaction that involves the addition of a water molecule.[13] The specific bond cleaved first can vary depending on the enzyme used.

Acid hydrolysis of melezitose initially yields glucose and turanose (α-D-glucopyranosyl-(1→3)-D-fructose).[3] Enzymatic hydrolysis can follow a similar pathway. For instance, an α-glucosidase can cleave the α-1,3 linkage between the two glucose units, or the α-1,2 linkage between a glucose and the fructose unit.

The general mechanism for α-glucosidases involves a nucleophilic displacement, resulting in the retention of the anomeric configuration of the released glucose.[14]

Melezitose_Hydrolysis Melezitose Melezitose (α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside) Turanose Turanose (α-D-Glucopyranosyl-(1→3)-D-fructose) Melezitose->Turanose α-Glucosidase (cleavage of α-1,2 linkage) Sucrose Sucrose (α-D-Glucopyranosyl-(1→2)-β-D-fructofuranoside) Melezitose->Sucrose α-Glucosidase (cleavage of α-1,3 linkage) Glucose1 Glucose Turanose->Glucose1 Further Hydrolysis Fructose Fructose Turanose->Fructose Further Hydrolysis Glucose2 Glucose Sucrose->Glucose2 Further Hydrolysis Sucrose->Fructose Further Hydrolysis

Caption: Enzymatic hydrolysis pathways of melezitose.

Experimental Protocols for the Study of Melezitose Hydrolysis

A robust experimental design is critical for accurately characterizing the enzymatic hydrolysis of melezitose. Below is a detailed protocol for a typical in vitro enzyme assay.

Materials and Reagents
  • This compound (≥99.0% purity)

  • α-Glucosidase (from a suitable source, e.g., Saccharomyces cerevisiae)

  • Sodium acetate buffer (100 mM, pH 6.0)

  • Purified water

  • Glucose (HK) Assay Reagent

  • Spectrophotometer

  • Thermostatted water bath or incubator

  • Vortex mixer

  • Centrifuge

Step-by-Step Experimental Workflow
  • Preparation of Reagents:

    • Prepare a 100 mM sodium acetate buffer and adjust the pH to 6.0 at 25 °C.

    • Prepare a stock solution of this compound (e.g., 50 mg/mL) in the sodium acetate buffer.

    • Prepare a stock solution of α-glucosidase in cold purified water to a suitable concentration (e.g., 1 unit/mL). Keep on ice.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine 500 µL of the melezitose solution with 400 µL of the sodium acetate buffer.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 100 µL of the α-glucosidase solution.

    • As a control, prepare a blank reaction with 100 µL of purified water instead of the enzyme solution.

    • Incubate the reaction mixture at the set temperature for a defined period (e.g., 30 minutes).

  • Termination of the Reaction:

    • Stop the enzymatic reaction by heat inactivation, for example, by placing the tubes in a boiling water bath for 5 minutes.

    • After heating, cool the tubes on ice and centrifuge to pellet any denatured protein.

  • Quantification of Hydrolysis Products:

    • The products of melezitose hydrolysis are glucose and fructose. Glucose concentration can be quantified using a variety of methods, including a glucose oxidase-based assay.[11]

    • Alternatively, High-Performance Liquid Chromatography (HPLC) with a refractive index detector can be used to separate and quantify the remaining melezitose and the resulting monosaccharides and disaccharides.[15]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Reaction Termination cluster_analysis 4. Product Analysis Prep_Buffer Prepare Sodium Acetate Buffer Mix Combine Substrate and Buffer Prep_Buffer->Mix Prep_Substrate Prepare Melezitose Solution Prep_Substrate->Mix Prep_Enzyme Prepare α-Glucosidase Solution Initiation Add Enzyme to Initiate Reaction Prep_Enzyme->Initiation Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Initiation Incubation Incubate for Defined Time Initiation->Incubation Heat Heat Inactivation (Boiling Water Bath) Incubation->Heat Cool Cool on Ice Heat->Cool Centrifuge Centrifuge Cool->Centrifuge Analysis Quantify Glucose (e.g., Glucose Oxidase Assay) or Analyze by HPLC Centrifuge->Analysis

Caption: Experimental workflow for melezitose hydrolysis.

Data Analysis and Interpretation

The rate of enzymatic hydrolysis can be determined by measuring the amount of product formed over time. For kinetic studies, initial reaction rates should be determined over a range of substrate concentrations to calculate kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[16]

Quantitative Data Summary

The efficiency of enzymatic hydrolysis can vary significantly between different enzymes and under different reaction conditions. The following table provides a hypothetical comparison of the hydrolytic activity of different enzymes on melezitose.

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Specific Activity (U/mg)
α-GlucosidaseSaccharomyces cerevisiae6.0 - 6.837 - 4015.2
Sucrase-isomaltasePorcine Intestine5.5 - 6.53725.8
InvertaseAspergillus niger4.5 - 5.550 - 608.5

Note: Specific activity is defined as µmol of melezitose hydrolyzed per minute per mg of enzyme under optimal conditions. These values are illustrative and will vary based on the specific enzyme preparation and assay conditions.

Applications in Research and Development

The study of melezitose hydrolysis has implications in several fields:

  • Food Industry: Understanding how melezitose is broken down is important in honey analysis and for the development of food ingredients with prebiotic properties.[17]

  • Drug Development: α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes.[6] Melezitose can be used as a substrate to screen for and characterize new α-glucosidase inhibitors.

  • Insect Physiology: The digestion of melezitose is a key process in the nutrition of many sap-sucking insects.[5] Studying the enzymes involved can provide insights into insect metabolism and potentially lead to new pest control strategies.

Conclusion

The enzymatic hydrolysis of this compound is a multifaceted process involving a range of glycoside hydrolases. A thorough understanding of the enzymes, their mechanisms, and appropriate analytical techniques is essential for researchers and professionals working in related fields. The protocols and insights provided in this guide offer a solid foundation for conducting rigorous and meaningful studies on this unique trisaccharide.

References

Melezitose in Honeydew: A Biochemical Keystone of Ecological Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Melezitose, a non-reducing trisaccharide, is a significant component of honeydew, the sugary excretion of phloem-feeding insects of the order Hemiptera.[1] Synthesized within the insect gut, melezitose plays a crucial role in mitigating osmotic stress, a physiological challenge imposed by a sucrose-rich diet.[2] Beyond its physiological importance for the insects that produce it, melezitose is a key mediator of a wide array of ecological interactions. It is a highly attractive carbohydrate source for various organisms, most notably ants, which engage in mutualistic relationships with honeydew-producing insects.[3] However, for other insects, such as honey bees, a high concentration of melezitose in their diet can be detrimental, leading to a condition known as "honeydew flow disease".[4] Furthermore, the deposition of melezitose-rich honeydew on plant surfaces has indirect consequences for plant physiology, primarily through the growth of sooty molds that can impede photosynthesis.[5][6] This guide provides a comprehensive technical overview of melezitose, from its biosynthesis and chemical properties to its multifaceted ecological significance and the analytical methodologies used for its study.

The Chemical and Biochemical Profile of Melezitose

Melezitose (C18H32O16, Molar Mass: 504.44 g/mol ) is a trisaccharide composed of two glucose molecules and one fructose molecule.[1] Structurally, it is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside. This structure consists of a sucrose molecule with an additional glucose molecule linked to the fructose residue.

Biosynthesis in Hemipterans

The synthesis of melezitose from dietary sucrose is a critical physiological adaptation for phloem-feeding insects to cope with the high osmotic pressure of their diet. This biochemical conversion is primarily carried out by the enzyme α-glucosidase/transglucosidase located in the insect's gut.[2] The overabundance of sucrose in the phloem sap ingested by these insects creates a significant osmotic challenge. To counteract this, the insects convert the excess sucrose into larger oligosaccharides like melezitose. This process reduces the molar concentration of sugars in the gut, thereby lowering the osmotic potential and preventing excessive water loss from the insect's hemolymph.[2] Environmental stressors, such as higher air temperatures and lower relative humidity, can increase the osmolality of the phloem sap in host plants. This, in turn, enhances the production of melezitose by the insects as a homeostatic response.[7]

Melezitose_Biosynthesis Sucrose Sucrose (from Phloem Sap) Enzyme α-Glucosidase/ Transglucosidase (in Aphid Gut) Sucrose->Enzyme Melezitose Melezitose Enzyme->Melezitose Transglucosylation Fructose Fructose (assimilated) Enzyme->Fructose Hydrolysis & Assimilation

Caption: Biosynthesis of melezitose from sucrose by α-glucosidase/transglucosidase in the gut of phloem-feeding insects.

Ecological Significance of Melezitose

The presence of melezitose in honeydew has profound implications for various trophic levels within an ecosystem, influencing the behavior, nutrition, and health of a wide range of organisms.

A Cornerstone of Ant-Hemipteran Mutualism

Melezitose is a powerful attractant for many ant species, forming the basis of a widespread mutualistic relationship between ants and honeydew-producing insects.[3] In this symbiosis, the ants act as "farmers," protecting the hemipterans from predators and parasites in exchange for a constant supply of energy-rich honeydew. The high concentration of melezitose in the honeydew of some aphid species is thought to be a key factor in strengthening this mutualism. While the direct quantification of fitness benefits to ant colonies from melezitose consumption is an area of ongoing research, studies have shown that carbohydrate availability is crucial for colony growth and reproductive success.[8] The reliable and abundant source of carbohydrates provided by melezitose-rich honeydew likely translates to increased worker longevity, higher rates of brood production, and overall colony prosperity.[9][10][11][12]

Ant_Aphid_Mutualism cluster_honeydew Honeydew Exchange Aphid Honeydew-Producing Insect (e.g., Aphid) Plant Host Plant Aphid->Plant Feeds on Phloem Melezitose Melezitose-Rich Honeydew Aphid->Melezitose Excretes Ant Ant Colony Ant->Aphid Protects Predator Predators & Parasitoids Ant->Predator Deters Predator->Aphid Attacks Melezitose->Ant Provides Energy

Caption: The mutualistic relationship between ants and honeydew-producing insects, mediated by melezitose.

Detrimental Effects on Honey Bees

In stark contrast to its beneficial role for ants, melezitose can be harmful to honey bees (Apis mellifera), particularly at high concentrations. When floral nectar is scarce, honey bees may forage on honeydew.[4] Honey produced from melezitose-rich honeydew, often called "cement honey," crystallizes rapidly in the honeycomb, making it inaccessible to the bees and difficult for beekeepers to extract.[1] More critically, the ingestion of high levels of melezitose can lead to "honeydew flow disease," characterized by increased mortality, swollen abdomens, and impaired movement in bees.[4] Studies have shown that a melezitose-rich diet leads to a significant increase in gut weight and can alter the composition of the gut microbiota in honey bees.[4] It is hypothesized that melezitose is not easily digested by honey bees and accumulates in the hindgut, leading to physiological stress and increased susceptibility to disease.[4]

ParameterControl DietMelezitose DietReference
Median Survival Time 29 days25 days[4]
Gut-Body Weight Ratio 52%60%[4]
Food Uptake IncreasedSignificantly Increased[4]
Gut Microbiota Normal CompositionAltered Lactic Acid Bacteria Community[4]
Indirect Impacts on Plant Physiology

The deposition of melezitose-rich honeydew on plant surfaces has several indirect consequences for the host plant's physiology and health. The primary effect is the growth of sooty molds, which are fungi that utilize the honeydew as a substrate.[5][6] A dense layer of sooty mold on leaves can physically block sunlight, thereby reducing the plant's photosynthetic capacity.[5] While the direct effects of melezitose on plant physiology, such as its potential role as a signaling molecule in plant defense, are not yet fully understood, the honeydew itself can influence plant-insect communication and attract other herbivores or natural enemies.[13][14] There is emerging research exploring whether components of honeydew can act as microbe- or pathogen-associated molecular patterns (MAMPs or PAMPs), potentially triggering plant defense responses.[15][16][17][18][19] However, more research is needed to determine if melezitose itself has a direct elicitor function. The physical presence of a sugar solution on the leaf surface can also potentially affect stomatal conductance and transpiration, although this is an area that requires further investigation.[20][21][22][23][24]

Methodologies for the Study of Melezitose

The accurate quantification of melezitose in various biological matrices is essential for understanding its ecological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with Pulsed Amperometric Detection (PAD) is a sensitive and specific method for the analysis of underivatized carbohydrates like melezitose.

Experimental Protocol: HPLC-PAD Analysis of Melezitose in Honeydew

  • Sample Collection and Preparation:

    • Collect honeydew droplets from insect-infested plants onto a suitable substrate (e.g., aluminum foil).

    • Dissolve the collected honeydew in a known volume of ultrapure water.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • For complex matrices like honey, a pre-treatment with activated charcoal may be used to remove monosaccharides and disaccharides, allowing for better resolution of oligosaccharides.[25]

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series) is typically used for the separation of carbohydrates.

    • Mobile Phase: An isocratic or gradient elution with a sodium hydroxide solution (e.g., 80 mM NaOH) is commonly employed.[7]

    • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.

    • Column Temperature: The column is often maintained at an elevated temperature (e.g., 70°C) to prevent anomer separation.

  • Detection:

    • Pulsed Amperometric Detection (PAD) is used for the sensitive detection of carbohydrates without the need for derivatization.

  • Quantification:

    • Prepare a series of melezitose standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the melezitose concentration in the samples by comparing their peak areas to the calibration curve.

Caption: Workflow for the quantification of melezitose in honeydew using HPLC-PAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of sugars, but it requires a derivatization step to increase the volatility of the analytes. Trimethylsilyl (TMS) derivatization is a common method for this purpose.[3][26][27][28][29]

Experimental Protocol: GC-MS Analysis of Melezitose in Honeydew

  • Sample Preparation and Derivatization:

    • Dry a known amount of the honeydew sample under a stream of nitrogen.

    • Step 1: Oximation: Add a solution of methoxyamine hydrochloride (MOX) in pyridine to the dried sample. This step prevents the formation of multiple isomers of the sugars. Incubate at a specific temperature (e.g., 30°C for 90 minutes).[26]

    • Step 2: Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at a higher temperature (e.g., 37°C for 30 minutes) to complete the derivatization.[26]

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure complete vaporization of the derivatized sample.

    • Oven Temperature Program: A temperature gradient is used to separate the different sugar derivatives. For example, an initial temperature of 60°C held for 1 minute, followed by a ramp to 325°C at 10°C/min.[26]

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for increased sensitivity.

  • Data Analysis and Quantification:

    • Identify the melezitose derivative based on its retention time and mass spectrum.

    • Quantify the amount of melezitose using an internal standard and a calibration curve prepared with derivatized melezitose standards.

Future Directions and Applications

The study of melezitose continues to be a fertile ground for research with implications for agriculture, ecology, and potentially drug development.

  • Agricultural Pest Management: A deeper understanding of the role of melezitose in ant-hemipteran mutualisms could lead to novel strategies for pest control. Disrupting this mutualism could make hemipteran pests more vulnerable to natural enemies.

  • Pollinator Health: Further research into the precise mechanisms of melezitose toxicity in honey bees is crucial for developing strategies to mitigate the negative impacts of honeydew flows on pollinator populations.

  • Plant-Insect Interactions: Investigating the potential for melezitose and other honeydew components to act as elicitors of plant defense responses could open new avenues for understanding plant immunity and developing novel crop protection strategies.[5][6][14][30]

  • Drug Development: While speculative, the unique structure of melezitose and its biological activity could be of interest in the search for new bioactive compounds. Its indigestibility by some organisms suggests potential applications as a prebiotic or in other areas of food science.

Conclusion

Melezitose is far more than a simple sugar; it is a molecule of significant ecological consequence. From its role in the physiological adaptation of phloem-feeding insects to its profound influence on mutualistic and antagonistic interspecies interactions, melezitose serves as a powerful example of how a single biochemical compound can shape the structure and function of ecosystems. Continued research into the biosynthesis, ecological roles, and analytical chemistry of melezitose will undoubtedly uncover further intricacies of the complex web of life.

References

Melezitose: A Trisaccharide with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Melezitose, a non-reducing trisaccharide composed of two glucose and one fructose molecule, has long been recognized in entomology and food science.[1][2] However, a growing body of evidence is illuminating its potential in various therapeutic and biopharmaceutical applications. This guide provides a comprehensive technical overview of melezitose, moving beyond its basic biochemical identity to explore its mechanistic roles in biopharmaceutical stabilization, its emerging anti-inflammatory properties, and its potential as a prebiotic. We consolidate current research to offer drug development professionals and researchers a foundational resource, complete with detailed experimental protocols and mechanistic insights to guide future investigation and application.

Introduction: The Molecular Architecture and Physicochemical Profile of Melezitose

Melezitose, or O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside, is a naturally occurring trisaccharide found in the honeydew of sap-eating insects.[1][2] Its unique structure, featuring a sucrose molecule with an additional glucose linked to the fructose moiety, imparts distinct physicochemical properties that are central to its biological functions and therapeutic potential.

1.1 Structure and Key Properties

Chemically, melezitose is a stable, non-reducing sugar, a characteristic that prevents it from participating in Maillard reactions, making it a desirable excipient in biopharmaceutical formulations.[3][4] Its molecular formula is C₁₈H₃₂O₁₆ with a molecular weight of 504.44 g/mol .[5][6]

Table 1: Physicochemical Properties of Melezitose

Property Value Source(s)
Molecular Formula C₁₈H₃₂O₁₆ [6][7]
Molecular Weight 504.44 g/mol [5][8]
Physical State White crystalline powder [5]
Melting Point 153-154 °C (anhydrous) [3][5]
Solubility in Water High (1 g/mL) [6]
Optical Rotation [α]D²⁰ +88.2° [5]

| Classification | Non-reducing trisaccharide |[1] |

The numerous hydroxyl groups in its structure allow for extensive hydrogen bonding with water and other molecules, which is fundamental to its applications as a stabilizer.[9]

Application in Biopharmaceutical Stabilization

A primary and well-documented application of melezitose is as a stabilizing excipient for therapeutic proteins and other biological materials, particularly during lyophilization (freeze-drying) and cryopreservation.[10][11] Its efficacy is comparable to other widely used sugars like trehalose and sucrose.

2.1 Mechanism of Stabilization

Melezitose employs two principal mechanisms to protect biological macromolecules from the stresses of freezing and dehydration:

  • Water Replacement Hypothesis: During drying, melezitose molecules form hydrogen bonds with the protein surface, effectively replacing the water molecules that normally maintain the protein's native conformation.[11][12] This prevents denaturation and aggregation.

  • Vitrification: Upon cooling, concentrated solutions of melezitose form a highly viscous, amorphous glassy matrix.[12][13] This glassy state physically immobilizes the protein, preventing unfolding and aggregation by kinetically trapping it in its native state.[12]

G cluster_0 Cryopreservation/Lyophilization Stress cluster_1 Melezitose Intervention cluster_2 Stabilization Mechanisms cluster_3 Outcome Freezing Freezing Stress (Ice Crystal Formation) Melezitose Melezitose Freezing->Melezitose triggers Dehydration Dehydration Stress (Water Removal) Dehydration->Melezitose triggers WaterReplacement Water Replacement Hypothesis Melezitose->WaterReplacement enables Vitrification Vitrification (Glassy Matrix Formation) Melezitose->Vitrification enables ProteinStability Preservation of Native Protein Structure & Function WaterReplacement->ProteinStability leads to Vitrification->ProteinStability leads to

2.2 Experimental Protocols

2.2.1 Protocol: Protein Stabilization via Thermal Shift Assay (TSA)

This protocol allows for the rapid screening of melezitose's stabilizing effect on a target protein by measuring changes in its melting temperature (Tm).[14][15]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1 mg/mL) in a base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a concentrated stock solution of melezitose (e.g., 50% w/v or ~1 M) in the same base buffer.

    • Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange at 50x, diluted from a 5000x commercial stock).[15]

  • Assay Setup (96-well PCR plate):

    • In each well, create a final reaction volume of 20-25 µL.

    • Test Wells: Add protein (to a final concentration of 2-20 µM), dye (to a final concentration of 5x), and varying concentrations of melezitose (e.g., serial dilutions from 20% down to 0.5% w/v).[14]

    • Control Wells: Include protein and dye without melezitose (negative control) and buffer with dye only (background control).

    • Adjust the final volume with the base buffer. Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment.[14] The temperature should ramp from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1.0°C/minute).

    • Monitor the fluorescence of the dye at each temperature increment.

  • Analysis:

    • The dye fluoresces upon binding to the exposed hydrophobic core of the unfolding protein.

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, often calculated as the peak of the first derivative of the melt curve.

    • An increase in Tm in the presence of melezitose compared to the control indicates a stabilizing effect.

2.2.2 Protocol: Cellular Cryopreservation

This protocol provides a general framework for using melezitose as a non-permeating cryoprotectant to supplement standard protocols.[2][16]

  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase. Ensure cell viability is >90%.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[2]

    • Resuspend the cell pellet in a small volume of cold culture medium.

  • Freezing Medium Preparation:

    • Prepare a freezing medium consisting of base culture medium, a permeating cryoprotectant (e.g., 5-10% DMSO), and a protein source (e.g., 20-90% fetal bovine serum).[16][17]

    • Prepare a separate, sterile, concentrated stock solution of melezitose in the base culture medium.

    • Just before use, combine the freezing medium with the melezitose stock to achieve the desired final concentration of melezitose (e.g., 50-200 mM).

  • Freezing Procedure:

    • Gently resuspend the cell pellet in the final, cold melezitose-containing freezing medium to a density of 1-5 million cells/mL.[16]

    • Aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.

    • Place vials in a controlled-rate freezing container (e.g., Mr. Frosty) that ensures a cooling rate of approximately -1°C/minute.[18]

    • Place the container in a -80°C freezer overnight.

  • Storage and Thawing:

    • Transfer the vials to a liquid nitrogen tank for long-term storage (-196°C).

    • To thaw, rapidly warm the vial in a 37°C water bath until a small ice crystal remains.

    • Immediately transfer the cell suspension to a larger volume of pre-warmed culture medium to dilute the cryoprotectant.

    • Centrifuge, remove the supernatant containing the cryoprotectant, and resuspend in fresh medium for culturing.

  • Viability Assessment:

    • Assess post-thaw viability using methods like Trypan Blue exclusion or a flow cytometry-based assay with viability dyes.

Therapeutic Potential in Inflammatory Bowel Disease (IBD)

Recent groundbreaking research has identified a novel therapeutic application for melezitose in the context of inflammatory diseases, specifically Crohn's Disease (CD).[19] This research demonstrates that melezitose can exert potent anti-inflammatory effects by directly targeting a key enzyme in the glycolytic pathway.

3.1 Anti-Inflammatory Mechanism: Inhibition of Phosphoglycerate Kinase 1 (PGK1)

A 2025 study revealed that melezitose ameliorates symptoms in a rat model of CD by binding to and inhibiting the activity of phosphoglycerate kinase 1 (PGK1).[19] PGK1 is a crucial enzyme in glycolysis, but it also plays non-glycolytic roles in inflammation.[20][21]

The proposed mechanism is as follows:

  • Binding and Inhibition: Melezitose directly binds to PGK1, suppressing its enzymatic activity.

  • Reduced Glycolysis: This inhibition leads to a reduction in ATP production and the downstream metabolites 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (3-PG).[19]

  • Macrophage Modulation: In inflammatory macrophages, which rely heavily on glycolysis (the Warburg effect) to fuel their pro-inflammatory state, this metabolic disruption is critical.[20] By inhibiting PGK1, melezitose dampens the hyperactive metabolic state of these immune cells.

  • Cytokine Reduction: The consequence is a significant decrease in the expression of pro-inflammatory factors and an increase in anti-inflammatory factors in the colonic tissue.[19]

G cluster_0 Inflammatory Stimulus (e.g., in IBD) cluster_1 Macrophage Metabolic Reprogramming cluster_2 Melezitose Intervention cluster_3 Therapeutic Outcome Stimulus Inflammatory Signal Glycolysis Upregulated Glycolysis (Warburg Effect) Stimulus->Glycolysis induces PGK1 Phosphoglycerate Kinase 1 (PGK1) (Key Glycolytic Enzyme) Glycolysis->PGK1 activates ATP Increased ATP & Metabolites PGK1->ATP catalyzes ProInflammatory Reduced Pro-inflammatory Cytokine Production AntiInflammatory Increased Anti-inflammatory Factor Expression ATP->ProInflammatory fuels Melezitose Melezitose Melezitose->PGK1 binds & inhibits Amelioration Amelioration of Colitis ProInflammatory->Amelioration leads to AntiInflammatory->Amelioration leads to

3.2 Experimental Protocol: TNBS-Induced Colitis Model in Rats

This protocol is used to induce colitis that mimics aspects of human Crohn's Disease and to evaluate the therapeutic efficacy of melezitose.[1][22][23]

  • Animal Acclimatization:

    • Use male Wistar rats (200-250g). Acclimatize for at least one week with standard chow and water ad libitum.

    • Fast the rats for 24 hours before induction, with free access to water.

  • Colitis Induction:

    • Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).

    • Prepare the TNBS solution: 2,4,6-trinitrobenzenesulfonic acid dissolved in 50% ethanol. A typical dose is 100 mg/kg.[1]

    • Gently insert a flexible catheter intra-rectally to a depth of 8 cm.

    • Slowly instill 0.25 mL of the TNBS solution.[24]

    • Keep the rat in a head-down position for approximately 60 seconds to ensure the solution is distributed within the colon.[1]

    • The control group receives an equal volume of 50% ethanol without TNBS.

  • Therapeutic Intervention:

    • Following induction, begin daily administration of melezitose (e.g., via oral gavage) at a predetermined dose. The vehicle (e.g., saline) should be administered to the control and TNBS-only groups.

    • Monitor animals daily for weight loss, stool consistency, and signs of rectal bleeding (Disease Activity Index - DAI).

  • Endpoint Analysis (e.g., at Day 7):

    • Euthanize the animals and collect the colon.

    • Measure colon length and weight.

    • Score macroscopic damage (ulceration, inflammation).

    • Collect colonic tissue for:

      • Histopathology: Fix in formalin, embed in paraffin, section, and stain with H&E to assess inflammatory cell infiltration and mucosal damage.

      • Biochemical Assays: Homogenize tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Potential as a Prebiotic Agent: A Frontier for Research

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, improving host health.[4][25] While some oligosaccharides are well-established prebiotics, the specific effects of melezitose on the human gut microbiota are not yet well-characterized and represent a significant area for future research.

4.1 Rationale and Current Evidence

The rationale for melezitose's prebiotic potential is based on its structure as a complex oligosaccharide. It is plausible that, like other non-digestible oligosaccharides, it can resist hydrolysis in the upper gastrointestinal tract and reach the colon intact, where it may be fermented by saccharolytic bacteria.[25][26]

However, direct evidence is sparse. Studies on its isomer, isomelezitose, have shown it can stimulate the growth of probiotic bacteria like Lactobacillus and promote the production of beneficial short-chain fatty acids (SCFAs), particularly butyrate.[8] While promising, these findings cannot be directly extrapolated to melezitose. Research in honey bees has shown that melezitose alters the gut microbiota, but the effects were associated with negative health outcomes in that specific host, highlighting the need for human-centric studies.[27]

4.2 Proposed Experimental Workflow: In Vitro Fermentation by Human Fecal Microbiota

To rigorously assess the prebiotic potential of melezitose, the following in vitro protocol can be employed.[4][25]

G cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis cluster_3 Evaluation Fecal Collect & Pool Human Fecal Samples Slurry Prepare Anaerobic Fecal Slurry (Inoculum) Fecal->Slurry Inoculate Inoculate Medium with Fecal Slurry Slurry->Inoculate Media Prepare Basal Medium with Melezitose Media->Inoculate Incubate Incubate Anaerobically (37°C, 0-48h) Inoculate->Incubate Sampling Collect Samples at Time Points (0, 24, 48h) Incubate->Sampling SCFA SCFA Analysis (GC/HPLC) Sampling->SCFA Microbiota Microbiota Composition (16S rRNA Sequencing) Sampling->Microbiota pH Measure pH Sampling->pH Assessment Assess Prebiotic Effect: - Bifidogenic? - Butyrogenic? - Selective Stimulation? SCFA->Assessment Microbiota->Assessment pH->Assessment

  • Inoculum Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

    • Under anaerobic conditions, prepare a 10% (w/v) fecal slurry by homogenizing the feces in a sterile, pre-reduced phosphate-buffered saline (PBS) solution.[4]

  • Batch Culture Fermentation:

    • Prepare a sterile, anaerobic basal medium containing peptone, yeast extract, and other essential nutrients.[28]

    • Dispense the medium into fermentation vessels. Add melezitose as the sole carbohydrate source at a defined concentration (e.g., 1% w/v).

    • Include a negative control (no carbohydrate) and a positive control with a known prebiotic like inulin or FOS.

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

  • Incubation and Sampling:

    • Incubate the cultures anaerobically at 37°C for up to 48 hours.

    • Collect samples at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis:

    • Short-Chain Fatty Acids (SCFAs): Analyze the concentration of acetate, propionate, and butyrate in the culture supernatant using gas chromatography (GC) or HPLC.[25]

    • Microbiota Composition: Extract bacterial DNA from the collected samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of bacterial taxa (e.g., Bifidobacterium, Lactobacillus, Faecalibacterium).

    • pH Measurement: Monitor the pH of the culture, as a drop in pH indicates acid production from fermentation.

Conclusion and Future Directions

Melezitose is transitioning from a molecule of interest primarily in food science to a promising candidate for advanced therapeutic and biopharmaceutical applications. Its utility as a protein and cell stabilizer is well-supported by mechanistic principles common to other protective sugars. The most exciting recent development is the discovery of its targeted anti-inflammatory action via PGK1 inhibition, opening a new avenue for the treatment of IBD and potentially other inflammatory conditions driven by metabolic reprogramming of immune cells.

The primary knowledge gap remains its interaction with the human gut microbiome. Rigorous investigation into its prebiotic potential is a critical next step. Future research should focus on:

  • Validating the Anti-inflammatory Mechanism: Expanding the study of PGK1 inhibition to other inflammatory disease models.

  • Human Prebiotic Studies: Conducting in vitro fermentation studies as outlined, followed by well-controlled human clinical trials to assess changes in microbiota composition and host health markers.

  • Formulation Optimization: Further defining optimal concentrations and combinations of melezitose with other excipients for specific therapeutic proteins and cell types.

This guide serves as a foundational blueprint for researchers poised to explore and harness the multifaceted therapeutic potential of melezitose.

References

An In-depth Technical Guide to the Health Benefits of Melezitose for Gut Microbiota

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the emerging health benefits of melezitose, a unique trisaccharide, and its interaction with the gut microbiota. We will delve into its structure, metabolism, prebiotic potential, and the downstream effects on host health, supported by detailed experimental protocols and data interpretation.

Introduction to Melezitose: A Trisaccharide of Interest

Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule, with the chemical structure O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside. It is naturally found in the honeydew excreted by various sap-sucking insects, such as aphids, and can be a significant component of certain types of honey. Unlike simpler sugars, melezitose's complex structure makes it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon largely intact, a key characteristic of a prebiotic. Research suggests that melezitose extracted from honeydew honey is not significantly hydrolyzed in simulated human stomach and small-intestine conditions, supporting its potential as a prebiotic substrate for the gut microbiota.

The Metabolism of Melezitose by Gut Microbiota

The ability to metabolize melezitose is not universal among gut bacteria. Specific enzymatic machinery is required to hydrolyze its glycosidic bonds. Certain species and strains of the genus Bifidobacterium, a well-known group of probiotic bacteria, have been identified as key players in melezitose fermentation.

Notably, studies on Bifidobacterium breve UCC2003 have identified a specific gene cluster, termed the mel gene cluster, which is responsible for the metabolism of melezitose.. However, the capacity to utilize melezitose is not a common trait across all B. breve strains, highlighting the strain-specific nature of this metabolic capability. The fermentation of melezitose by these specialized bacteria leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).

Melezitose_Metabolism Melezitose Melezitose (Trisaccharide) Gut_Lumen Gut Lumen Melezitose->Gut_Lumen Ingestion Bifidobacterium Specific Bifidobacterium strains (e.g., B. breve UCC2003) Gut_Lumen->Bifidobacterium Availability mel_gene mel gene cluster (α-glucosidase activity) Bifidobacterium->mel_gene Genetic capability SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Bifidobacterium->SCFAs Fermentation Monosaccharides Glucose & Fructose mel_gene->Monosaccharides Hydrolysis Host_Health Improved Host Health (e.g., gut barrier function, anti-inflammatory effects) SCFAs->Host_Health Systemic Effects

Caption: Metabolic pathway of melezitose in the gut.

Prebiotic Potential and Impact on Microbial Composition

A prebiotic is a substrate that is selectively utilized by host microorganisms conferring a health benefit. Melezitose exhibits key characteristics of a prebiotic. Its resistance to digestion in the upper gut allows it to be a selective substrate for colonic bacteria.

While research on melezitose's direct impact on the human gut microbiota is still emerging, studies on honey bee gut microbiota have demonstrated its potential to significantly alter microbial composition. In honey bees, a diet high in melezitose led to a decrease in the abundance of Lactobacillus kunkeei and Lactobacillus Firm-4, while increasing the proportion of Lactobacillus Firm-5. Although these findings are in an insect model, they underscore the selective pressure that melezitose can exert on a gut ecosystem.

In vitro studies using an isomer, isomelezitose, have shown promising results for human probiotic bacteria. The growth of Lactobacillus casei, Lactobacillus rhamnosus, and Enterococcus faecium was significantly improved in the presence of isomelezitose, comparable to the effects of a commercial fructo-oligosaccharide prebiotic. This suggests that melezitose can promote the growth of beneficial bacteria in the human gut.

Production of Short-Chain Fatty Acids (SCFAs) and Host Health Benefits

The fermentation of prebiotics like melezitose by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These molecules are crucial signaling molecules and energy sources for the host.

  • Butyrate: Serves as the primary energy source for colonocytes, enhancing the integrity of the gut barrier. It also has anti-inflammatory properties.

  • Propionate: Is primarily metabolized in the liver and plays a role in regulating glucose homeostasis.

  • Acetate: Is the most abundant SCFA and can be used as an energy substrate by various tissues throughout the body.

An in vitro study demonstrated that the fermentation of isomelezitose by probiotic bacteria led to a significant increase in the production of organic acids, with a notable promotion of butyrate. This is a significant finding, as butyrate is well-documented for its positive effects on gut health.

The following table summarizes the potential changes in SCFA production following melezitose fermentation, based on in vitro evidence with its isomer.

Short-Chain Fatty AcidChange upon Isomelezitose FermentationKey Health Benefits
ButyrateSignificantly IncreasedPrimary energy source for colonocytes, anti

Methodological & Application

Application Notes and Protocols for Melezitose Monohydrate in Cryopreservation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Cryoprotectants

In the realm of cell therapy, drug development, and fundamental research, the long-term preservation of viable and functional cells is paramount. Traditional cryopreservation methods have heavily relied on penetrating cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO). While effective, DMSO is not without its drawbacks, including dose-dependent cytotoxicity that can impact post-thaw cell viability and function, and in a clinical setting, may cause adverse effects in patients.[1][2] This has spurred the investigation into less toxic, yet efficacious, alternative cryoprotectants.

Among the promising alternatives are non-reducing sugars, which have demonstrated significant cryoprotective properties. Melezitose, a naturally occurring non-reducing trisaccharide, has emerged as a noteworthy candidate. This guide provides an in-depth exploration of the mechanisms, protocols, and validation strategies for the application of Melezitose monohydrate in the cryopreservation of various cell types.

The Scientific Foundation: Mechanism of Cryoprotection by Melezitose

The cryoprotective efficacy of Melezitose, like other sugars such as trehalose and sucrose, is rooted in two primary biophysical principles: the water replacement hypothesis and vitrification .[3][4]

1. The Water Replacement Hypothesis: During the dehydration that occurs as extracellular ice forms, cells are subjected to immense osmotic stress, and the native structure of proteins and lipid membranes can be compromised. Melezitose, being a non-penetrating cryoprotectant, remains in the extracellular space. As water is drawn out of the cells, Melezitose molecules are thought to interact with the polar head groups of the phospholipids in the cell membrane and the surface of proteins. This interaction effectively replaces the water molecules that are essential for maintaining the structural integrity of these biological macromolecules, thus preventing denaturation and fusion of membranes during freezing.[5][6]

2. Vitrification: Vitrification is the process of transforming a liquid into a glass-like amorphous solid, bypassing the formation of damaging ice crystals.[7][8] Solutions containing high concentrations of sugars like Melezitose have a high viscosity and an elevated glass transition temperature (Tg). The glass transition temperature is the temperature at which an amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. By increasing the Tg of the extracellular solution, Melezitose helps to ensure that the solution solidifies into a glass at a higher temperature during cooling, thereby protecting the cells embedded within this vitrified matrix from mechanical damage by ice crystals.[9][10]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the cryopreservation of both adherent and suspension mammalian cells using this compound. It is imperative to note that these are starting points, and optimization for specific cell types is highly recommended.

I. Preparation of Melezitose Cryopreservation Medium

Materials:

  • This compound, cell culture grade (e.g., Sigma-Aldrich, Cat. No. 63620)[11]

  • Basal medium appropriate for your cell type (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 1 M stock solution of Melezitose:

    • Dissolve 52.245 g of this compound (MW: 522.45 g/mol ) in a final volume of 100 mL of sterile, deionized water.[11]

    • Gentle warming (up to 50°C) may be required to fully dissolve the powder.[12]

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 2-8°C. For long-term storage, it can be aliquoted and frozen at -20°C.[13]

  • Prepare the final Cryopreservation Medium:

    • The final concentration of Melezitose will need to be optimized, but a good starting range is 200-400 mM.

    • For a 300 mM Melezitose Cryopreservation Medium:

      • 70% Basal Medium

      • 20% Fetal Bovine Serum (FBS)

      • 10% of 1 M Melezitose stock solution (this will result in a final concentration of 100mM, further dilution of the stock is needed for higher concentrations)

      • Corrected for 300mM: 30 mL of 1 M Melezitose stock solution + 20 mL FBS + 50 mL Basal Medium for a final volume of 100 mL.

    • Aseptically combine the components and mix well. The final medium should be stored at 2-8°C and used within two weeks.

II. Protocol for Cryopreserving Adherent Cells (e.g., HEK293, CHO)

Materials:

  • Healthy, sub-confluent culture of adherent cells (70-80% confluency)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA or other cell dissociation reagent

  • Complete growth medium

  • Melezitose Cryopreservation Medium (pre-chilled to 4°C)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

Procedure:

  • Cell Harvest:

    • Aspirate the growth medium from the culture vessel.

    • Wash the cell monolayer once with PBS.

    • Add the appropriate volume of trypsin-EDTA to detach the cells. Incubate at 37°C until cells are rounded and detached.

    • Neutralize the trypsin with complete growth medium.

    • Transfer the cell suspension to a sterile centrifuge tube.

  • Cell Pellet and Resuspension:

    • Centrifuge the cell suspension at 200-300 x g for 5 minutes.

    • Aspirate the supernatant carefully, without disturbing the cell pellet.

    • Gently resuspend the cell pellet in a small volume of complete growth medium.

  • Cell Counting and Viability Assessment:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using a method like Trypan Blue exclusion. Viability should be >90% before proceeding.[14]

  • Cryopreservation:

    • Centrifuge the remaining cell suspension again (200-300 x g for 5 minutes).

    • Aspirate the supernatant and resuspend the cell pellet in the pre-chilled Melezitose Cryopreservation Medium at a concentration of 1-5 x 10⁶ viable cells/mL.[9][13]

    • Aliquot 1 mL of the cell suspension into each labeled cryovial.

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[15][16]

    • For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer (-135°C to -196°C).[17]

III. Protocol for Cryopreserving Suspension Cells (e.g., Jurkat, K562)

Materials:

  • Healthy suspension cell culture in the logarithmic growth phase

  • Complete growth medium

  • Melezitose Cryopreservation Medium (pre-chilled to 4°C)

  • Sterile cryovials

  • Controlled-rate freezing container

Procedure:

  • Cell Harvest and Counting:

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Perform a cell count and viability assessment as described for adherent cells. Viability should be >90%.

  • Cryopreservation:

    • Centrifuge the cell suspension at 200-300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the pre-chilled Melezitose Cryopreservation Medium at a concentration of 1-5 x 10⁶ viable cells/mL.

    • Aliquot 1 mL of the cell suspension into each labeled cryovial.

  • Freezing:

    • Follow the same freezing procedure as for adherent cells.

IV. Post-Thaw Recovery Protocol

Materials:

  • Complete growth medium (pre-warmed to 37°C)

  • Sterile centrifuge tubes

  • Water bath at 37°C

Procedure:

  • Rapid Thawing:

    • Remove a cryovial from storage and immediately place it in a 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains. This should take no more than 1-2 minutes.[18]

  • Dilution and Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol.

    • In a sterile environment, slowly transfer the contents of the cryovial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Add the cell suspension dropwise while gently swirling the tube to minimize osmotic shock.

  • Cell Plating:

    • Centrifuge the cell suspension at 200-300 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Plate the cells in a new culture vessel at the appropriate seeding density.

  • Post-Thaw Culture:

    • Incubate the cells under their normal growth conditions.

    • It is advisable to change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Data Presentation and Validation

A critical aspect of implementing a new cryopreservation protocol is the thorough validation of its efficacy. This involves quantitative assessment of cell viability, recovery, and function post-thaw.

Table 1: Recommended Quality Control Assays and Acceptance Criteria
Parameter Assay Time Point Acceptance Criteria Reference
Viability Trypan Blue Exclusion or Propidium Iodide/Acridine Orange StainingImmediate post-thaw and 24 hours post-thaw>80% immediate viability, >70% viability at 24 hours[14][18]
Cell Recovery Total viable cell count post-thaw / Total viable cell count pre-freezeImmediate post-thaw>70%[2]
Adhesion (for adherent cells) Microscopic observation of cell attachment and spreading4-6 hours post-plating>80% of viable cells attached
Proliferation Cell counting at 24, 48, and 72 hours post-thaw; MTT or WST-1 assay24-72 hours post-thawDoubling time comparable to unfrozen control cells[19][20]
Cell-Specific Function e.g., cytokine secretion for immune cells, metabolic activity for hepatocytes, differentiation potential for stem cellsVaries depending on the assayNo significant difference compared to unfrozen control cells[11][21]
Table 2: Exemplary Comparative Data (Hypothetical)

This table illustrates how to present comparative data when validating a Melezitose-based protocol against a standard DMSO-based method for a hypothetical cell line (e.g., CHO-K1).

Cryopreservation Medium Immediate Post-Thaw Viability (%) Post-Thaw Recovery (%) Population Doubling Time (hours) post-thaw
10% DMSO 92 ± 385 ± 524 ± 2
300 mM Melezitose 88 ± 480 ± 625 ± 2.5
Unfrozen Control N/AN/A22 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing the Workflow and Mechanisms

Diagrams can greatly aid in understanding the cryopreservation process and the underlying scientific principles.

CryopreservationWorkflow cluster_pre_freeze Pre-Freezing cluster_freezing Freezing cluster_post_thaw Post-Thaw A Healthy Cell Culture (Logarithmic Growth Phase) B Cell Harvest & Counting (Viability >90%) A->B C Resuspend in Melezitose Cryopreservation Medium (1-5 x 10^6 cells/mL) B->C D Controlled-Rate Cooling (-1°C/minute) C->D E Storage at -80°C (Overnight) D->E F Long-Term Storage (Liquid Nitrogen Vapor) E->F G Rapid Thawing (37°C Water Bath) F->G Retrieval H Dilution & CPA Removal G->H I Plating & Culture H->I J Quality Control Assays (Viability, Function) I->J

Caption: Workflow for cell cryopreservation using this compound.

MechanismOfAction cluster_cell Cell cluster_extracellular Extracellular Space Membrane Cell Membrane Protein Intracellular Proteins Melezitose Melezitose Melezitose->Membrane Water Replacement Hypothesis Water Water Melezitose->Water Vitrification (Glass Formation) Ice Ice Crystal Water->Ice Freezing Ice->Membrane Mechanical Damage (Inhibited by Vitrification)

Caption: Cryoprotective mechanisms of Melezitose.

Conclusion and Future Perspectives

This compound presents a viable, low-toxicity alternative to traditional cryoprotectants like DMSO. Its mechanism of action, centered on membrane stabilization and vitrification, offers robust protection to cells during the rigors of freezing and thawing. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the benefits of Melezitose in their specific applications. As with any cryopreservation procedure, empirical optimization of parameters such as cryoprotectant concentration and cooling rates for each cell type is crucial for achieving maximal post-thaw viability and functionality. The continued development of well-defined, xeno-free cryopreservation media incorporating agents like Melezitose will be instrumental in advancing the fields of cell therapy and regenerative medicine.

References

Melezitose Monohydrate: A Superior Stabilizing Agent for Proteins in Lyophilized Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Challenge of Protein Stability in Lyophilization

Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of protein-based therapeutics, diagnostics, and research reagents. By removing water at low temperatures, lyophilization mitigates hydrolytic degradation pathways, enabling extended shelf-life and ambient temperature storage. However, the process itself subjects proteins to a gauntlet of stresses—including freezing, dehydration, and storage in the amorphous solid state—that can compromise their structural integrity and biological activity.

The key to successful lyophilization lies in the rational design of formulations that protect the protein from these stresses. This is where excipients, particularly lyoprotectants, play a pivotal role. For decades, disaccharides such as sucrose and trehalose have been the go-to stabilizers. This application note introduces a compelling alternative: melezitose monohydrate , a non-reducing trisaccharide with unique properties that offer significant advantages in the stabilization of lyophilized proteins.

This compound: A Trisaccharide with Superior Protective Properties

Melezitose is a naturally occurring, non-reducing trisaccharide composed of two glucose molecules and one fructose molecule. Its larger molecular size and complex structure, when compared to disaccharides, are thought to contribute to its exceptional stabilizing effects.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a lyoprotectant is crucial for formulation and lyophilization cycle development. Below is a comparison of this compound with the commonly used disaccharides, sucrose and trehalose.

PropertyThis compoundSucroseTrehalose
Molecular Weight 522.45 g/mol 342.30 g/mol 378.32 g/mol (dihydrate)
Type Non-reducing TrisaccharideNon-reducing DisaccharideNon-reducing Disaccharide
Glass Transition Temp. (Tg) High (though values vary)~60-70 °C[1][2]~106-115 °C[1][2]
Solubility in Water Good (e.g., 50 mg/mL)[3][4][5]Very High (2.02 g/mL)[6]High
Hygroscopicity Highly hygroscopic[7]HygroscopicLow hygroscopicity

The high glass transition temperature of melezitose is a significant advantage. A high Tg is critical for the long-term stability of the lyophilized cake, as it allows for storage at higher temperatures without the risk of the amorphous matrix collapsing, which can lead to protein degradation.

Mechanisms of Protein Stabilization by Melezitose

The protective effects of melezitose during lyophilization are attributed to two primary, synergistic mechanisms: the water replacement theory and the vitrification (or glass dynamics) theory .

Water Replacement Theory

During the dehydration phase of lyophilization, the hydrogen bonds between water molecules and the protein surface are disrupted. This can lead to denaturation. Melezitose, with its abundant hydroxyl groups, acts as a water substitute, forming hydrogen bonds with the polar groups of the protein. This preserves the native conformation of the protein in the absence of water.[8][9]

Vitrification Theory

As water is removed, the formulation solidifies into a rigid, amorphous, glassy matrix. This glassy state, characterized by a very high viscosity, severely restricts the molecular mobility of the entrapped protein molecules.[3][4][7][10] This "vitrification" prevents both conformational changes and aggregation, the two main pathways of protein degradation in the solid state. The high Tg of melezitose contributes to the formation of a more stable glassy matrix.

Experimental Protocols

The following protocols provide a framework for the development of a lyophilized protein formulation using this compound as the primary stabilizer. A model protein, such as Bovine Serum Albumin (BSA) or a monoclonal antibody (mAb), can be used for initial studies.

Protocol 1: Formulation Development and Optimization

Objective: To determine the optimal concentration of this compound and other excipients for stabilizing the target protein.

Materials:

  • Target protein (e.g., BSA, mAb)

  • This compound

  • Buffering agent (e.g., Tris-HCl, sodium phosphate)

  • Bulking agent (optional, e.g., mannitol)

  • Surfactant (optional, e.g., Polysorbate 80)

  • Water for Injection (WFI)

Procedure:

  • Buffer Preparation: Prepare a stock solution of the desired buffer at the optimal pH for the stability of the target protein.

  • Excipient Stock Solutions: Prepare concentrated stock solutions of this compound, bulking agent (if used), and surfactant (if used) in the prepared buffer.

  • Formulation Matrix: Prepare a series of formulations with varying concentrations of this compound and the target protein. A typical starting point is a weight ratio of melezitose to protein of 2:1 or higher. It is also advisable to test a range of melezitose concentrations (e.g., 2%, 5%, 10% w/v).

  • Sample Preparation: For each formulation, combine the appropriate volumes of the protein stock solution and excipient stock solutions, and bring to the final volume with the buffer. Gently mix to ensure homogeneity.

  • Pre-Lyophilization Analysis: Before lyophilization, it is essential to characterize the initial state of the protein in each formulation. This includes:

    • Visual inspection for clarity and particulates.

    • Protein concentration determination (e.g., A280).

    • Analysis of protein aggregation by Size Exclusion Chromatography (SEC).

    • Assessment of protein conformation by Circular Dichroism (CD) or Fourier-Transform Infrared (FTIR) spectroscopy.

Example Formulation Screening Table:

Formulation IDProtein Conc. (mg/mL)Melezitose (w/v %)Buffer (e.g., 20 mM Tris, pH 7.4)Other Excipients
F1102+-
F2105+-
F31010+-
F4 (Control)100+-
F5 (Sucrose)105% Sucrose+-
F6 (Trehalose)105% Trehalose+-
Protocol 2: Lyophilization Cycle Development

Objective: To develop a robust lyophilization cycle that ensures complete drying and maintains protein stability.

Equipment:

  • Laboratory-scale freeze-dryer with programmable temperature and pressure controls.

  • Vials suitable for lyophilization.

  • Stoppers for lyophilization.

Procedure:

  • Filling: Dispense a consistent volume of each formulation into the lyophilization vials.

  • Loading: Place the filled vials onto the shelves of the freeze-dryer.

  • Freezing:

    • Cool the shelves to a temperature below the glass transition temperature of the frozen solution (Tg'). A typical target is -40°C to -50°C.

    • Hold at this temperature for a sufficient time to ensure complete freezing of the product.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a vacuum level of 50-200 mTorr.

    • Increase the shelf temperature to a point that is safely below the collapse temperature of the formulation. For a new formulation, a conservative starting point is -25°C to -15°C.

    • Hold under these conditions until all the ice has sublimated. This is the longest phase of the cycle.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to a higher level, typically between 20°C and 30°C, to remove residual bound water.

    • Maintain a low chamber pressure.

    • Hold for a sufficient duration to achieve the desired low residual moisture content (typically <1%).

  • Stoppering and Unloading: Once the cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen, and then removed from the freeze-dryer.

Example Lyophilization Cycle:

StepShelf TemperatureRamp RateHold TimeChamber Pressure
Freezing -40°C1°C/min3 hoursAtmospheric
Primary Drying -20°C0.5°C/min24-48 hours100 mTorr
Secondary Drying 25°C0.2°C/min8-12 hours100 mTorr

Visualization of the Lyophilization Workflow

Lyophilization_Workflow cluster_prep Formulation & Preparation cluster_cycle Lyophilization Cycle cluster_post Post-Processing & Analysis Formulation Protein Formulation (with Melezitose) Vial_Filling Vial Filling Formulation->Vial_Filling Loading Loading into Freeze-Dryer Vial_Filling->Loading Freezing Freezing (-40°C to -50°C) Loading->Freezing Primary_Drying Primary Drying (Sublimation) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) Primary_Drying->Secondary_Drying Stoppering Stoppering Secondary_Drying->Stoppering Analysis Post-Lyophilization Analysis Stoppering->Analysis

Caption: A streamlined workflow for protein lyophilization.

Post-Lyophilization Analysis

After lyophilization, it is critical to assess the quality of the lyophilized cake and the stability of the protein.

1. Cake Appearance:

  • Visually inspect the lyophilized cake for elegance, color, and signs of collapse or cracking. A well-formed, uniform cake is desirable.

2. Reconstitution Time:

  • Measure the time it takes for the lyophilized cake to fully dissolve in the reconstitution buffer. A short reconstitution time is generally preferred.

3. Residual Moisture:

  • Determine the residual moisture content using Karl Fischer titration. A low residual moisture level (<1%) is typically targeted for optimal long-term stability.

4. Protein Stability Assessment:

  • Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Chemical Degradation: Techniques like Ion-Exchange Chromatography (IEX) can be used to detect modifications such as deamidation and oxidation.

  • Conformational Integrity: Compare the secondary and tertiary structure of the reconstituted protein to the pre-lyophilization sample using FTIR and CD spectroscopy.

  • Biological Activity: Perform a relevant bioassay to confirm that the protein retains its biological function.

5. Accelerated Stability Studies:

  • Store the lyophilized product at elevated temperatures (e.g., 25°C, 40°C) for several weeks or months and analyze the protein stability at various time points to predict long-term shelf-life.

Conclusion

This compound presents a highly effective alternative to traditional disaccharide lyoprotectants for the stabilization of proteins during freeze-drying. Its unique physicochemical properties, particularly its high glass transition temperature, contribute to the formation of a stable amorphous matrix that protects proteins from degradation during the lyophilization process and subsequent storage. The protocols outlined in this application note provide a comprehensive framework for the successful development of robust, stable, and effective lyophilized protein formulations using this compound.

References

Application of Melezitose Monohydrate in Cell Culture Media Formulations: Enhancing Stability, Viability, and Productivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Strategy for Bioprocess Optimization

In the dynamic landscape of biopharmaceutical development, the quest for optimizing cell culture processes to enhance the yield and quality of therapeutic proteins is paramount. While significant attention has been devoted to media composition and process parameters, the role of specialized excipients in stabilizing secreted proteins and improving cellular robustness remains an area of active exploration. Melezitose, a non-reducing trisaccharide, emerges as a promising yet underutilized supplement in cell culture media formulations. Traditionally recognized for its cryoprotective properties, recent insights suggest its potential to confer significant benefits in liquid culture environments, particularly for the production of monoclonal antibodies (mAbs) and other complex biologics.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of melezitose monohydrate in both adherent and suspension cell culture systems. We will delve into the scientific rationale behind its use, propose detailed protocols for its integration into existing workflows, and outline methods for evaluating its impact on cell health and protein production.

The Scientific Rationale: Understanding the Multifaceted Role of Melezitose

Melezitose's utility in cell culture stems from its unique physicochemical properties as a non-reducing sugar. Unlike metabolizable sugars such as glucose, melezitose is not readily consumed by mammalian cells for energy. This characteristic is crucial as it allows melezitose to persist in the culture medium, exerting its beneficial effects throughout the duration of the cell culture process.

The primary proposed mechanisms of action for melezitose in a liquid culture environment are:

  • Protein Stabilization: Melezitose, similar to other compatible solutes like trehalose and sucrose, is an excellent stabilizer of protein structure. It is hypothesized to form a hydration shell around secreted proteins, such as monoclonal antibodies, preventing their aggregation and degradation in the extracellular environment. This is particularly critical in high-density fed-batch cultures where product accumulation can lead to instability. A patented method for stabilizing human blood plasma proteins suggests that melezitose can be effective in solution at concentrations ranging from 10 mM to 200 mM.[1]

  • Cell Membrane Protection: The interaction of melezitose with the cell membrane may contribute to increased cellular robustness. By stabilizing the lipid bilayer, melezitose can help protect cells from shear stress in bioreactors and the damaging effects of accumulating toxic byproducts.

  • Modulation of Cellular Metabolism: While not directly metabolized, the presence of non-metabolizable sugars in the culture medium can influence cellular metabolic pathways. This may lead to a more efficient utilization of primary energy sources and potentially reduce the production of detrimental metabolites like lactate. Recent research has indicated that melezitose can influence the glycolytic pathway by binding to and suppressing the activity of phosphoglycerate kinase 1 (PGK1), leading to reduced ATP production.[2] This modulation could have implications for controlling cell growth and directing cellular resources towards protein production.

Visualizing the Mechanism: Melezitose's Protective Sphere of Influence

To illustrate the proposed mechanism of melezitose in stabilizing a secreted monoclonal antibody, the following diagram outlines the key interactions.

Melezitose_Mechanism Proposed Mechanism of Melezitose-Mediated Protein Stabilization cluster_extracellular Extracellular Environment cluster_hydration_shell Hydration Shell mAb Monoclonal Antibody (mAb) aggregated_mAb Aggregated/Degraded mAb mAb->aggregated_mAb Degradation/Aggregation (without Melezitose) melezitose Melezitose Molecules stabilized_mAb Stabilized mAb melezitose->stabilized_mAb Forms Protective Hydration Shell melezitose_mol1 melezitose_mol2 melezitose_mol3 melezitose_mol4

Caption: Proposed mechanism of melezitose stabilizing a monoclonal antibody.

Experimental Protocols: A Step-by-Step Guide to Implementation

The following protocols provide a framework for incorporating this compound into your cell culture workflows. It is crucial to note that optimal concentrations and conditions may vary depending on the specific cell line, media formulation, and desired outcome. Therefore, a systematic optimization approach is highly recommended.

Protocol 1: Preparation of this compound Stock Solution

A sterile, concentrated stock solution is essential for accurate and aseptic supplementation of cell culture media.

Materials:

  • This compound (cell culture grade)

  • High-purity, sterile water for injection (WFI) or cell culture grade water

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm filter

Procedure:

  • Calculate the required mass of this compound. To prepare a 1 M stock solution, dissolve 522.45 g of this compound (MW: 522.45 g/mol ) in a final volume of 1 L of WFI-quality water. For smaller volumes, adjust the mass accordingly.

  • Dissolve the melezitose. In a sterile container, add the calculated mass of this compound to the appropriate volume of water. Mix thoroughly until completely dissolved. Gentle warming (up to 37°C) may be used to aid dissolution.

  • Sterile filter the solution. Using a 0.22 µm sterile filter, filter the melezitose solution into a sterile storage container.

  • Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination. Store the aliquots at 2-8°C for up to 6 months.

Protocol 2: Application of Melezitose in Adherent Cell Culture

This protocol outlines the steps for evaluating the effect of melezitose on adherent cell lines, such as CHO-K1 or HEK293.

Materials:

  • Adherent cell line of interest

  • Complete growth medium

  • Sterile tissue culture plates (e.g., 6-well or 24-well)

  • 1 M sterile this compound stock solution

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

  • Reagents for viability/proliferation assays (e.g., MTT, resazurin)

Procedure:

  • Cell Seeding: Seed the adherent cells in tissue culture plates at a density appropriate for your cell line and the duration of the experiment. Allow the cells to attach and enter the logarithmic growth phase (typically 24 hours).

  • Media Supplementation: Prepare fresh growth medium containing different final concentrations of melezitose. Based on existing literature for similar sugars and protein stabilization, a starting range of 10 mM, 25 mM, 50 mM, and 100 mM is recommended. A control group with no melezitose supplementation is essential.

  • Culture Maintenance: Replace the existing medium in the wells with the prepared melezitose-supplemented and control media. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Assessment of Cell Viability and Growth: At regular intervals (e.g., 24, 48, 72, and 96 hours), assess cell viability and proliferation using your preferred method. This can include:

    • Cell Counting: Detach the cells using trypsin and perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Metabolic Assays: Perform MTT or resazurin-based assays to determine metabolic activity as an indicator of cell proliferation.

  • Analysis of Protein Production (if applicable): If your cell line is producing a secreted protein, collect the culture supernatant at each time point. Analyze the protein concentration using an appropriate method (e.g., ELISA, HPLC).

  • Data Analysis: Plot cell growth curves and protein production profiles for each melezitose concentration and the control. Determine the optimal melezitose concentration that enhances cell viability and/or protein production.

Protocol 3: Application of Melezitose in Suspension Cell Culture (Fed-Batch Model)

This protocol is designed for evaluating melezitose in high-density suspension cultures, such as CHO-S cells, in a fed-batch process for monoclonal antibody production.

Materials:

  • Suspension CHO cell line

  • Chemically defined basal and feed media

  • Shake flasks or benchtop bioreactors

  • 1 M sterile this compound stock solution

  • Automated cell counter

  • Metabolite analyzer (for glucose and lactate)

  • Equipment for antibody quantification (e.g., Protein A HPLC)

  • Equipment for antibody quality analysis (e.g., size-exclusion chromatography for aggregation)

Procedure:

  • Inoculation: Inoculate shake flasks or bioreactors with the suspension CHO cells at a recommended seeding density in the basal medium.

  • Fed-Batch Strategy: Initiate the feeding strategy on a predetermined day of culture (e.g., day 3). The feed can be a single bolus addition or a continuous feed.

  • Melezitose Supplementation:

    • Option A (Basal Medium Supplementation): Add melezitose to the basal medium at the start of the culture. Test a range of concentrations (e.g., 20 mM, 50 mM, 100 mM).

    • Option B (Feed Medium Supplementation): Incorporate melezitose into the feed medium. Calculate the amount of melezitose to add to the feed to achieve the desired final concentration in the bioreactor over the feeding period.

  • Process Monitoring: Monitor key process parameters daily, including:

    • Viable cell density and viability

    • Glucose and lactate concentrations

    • pH and dissolved oxygen (in bioreactors)

  • Sampling for Product Analysis: Collect samples at regular intervals to determine the concentration of the secreted monoclonal antibody.

  • Harvest and Downstream Analysis: At the end of the culture (typically when viability drops below a certain threshold), harvest the supernatant. Purify the monoclonal antibody and perform quality analysis, including:

    • Aggregation Analysis: Use size-exclusion chromatography (SEC-HPLC) to assess the level of aggregates.

    • Charge Variant Analysis: Employ ion-exchange chromatography (IEX-HPLC) to analyze charge heterogeneity.

    • Glycosylation Profiling: Analyze the N-glycan profile to determine if melezitose supplementation affects this critical quality attribute.

  • Data Evaluation: Compare the performance of the melezitose-supplemented cultures to the control in terms of peak viable cell density, integral of viable cell days (IVCD), final antibody titer, and product quality attributes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the impact of melezitose in a fed-batch suspension culture.

Fed_Batch_Workflow Fed-Batch CHO Culture Workflow with Melezitose cluster_conditions Experimental Conditions inoculation Inoculation of CHO Cells growth_phase Growth Phase (Basal Medium) inoculation->growth_phase feeding_start Initiate Feeding (Day 3-5) growth_phase->feeding_start control Control (Standard Feed) feeding_start->control melezitose_feed Melezitose (in Feed Medium) feeding_start->melezitose_feed daily_monitoring Daily Monitoring: - Viable Cell Density - Viability - Metabolites control->daily_monitoring melezitose_feed->daily_monitoring sampling Regular Sampling for Product Titer daily_monitoring->sampling harvest Harvest (Viability < 60%) sampling->harvest purification mAb Purification harvest->purification quality_analysis Product Quality Analysis: - Aggregation (SEC) - Charge Variants (IEX) - Glycosylation purification->quality_analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Melezitose Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of melezitose monohydrate. Melezitose, a non-reducing trisaccharide found in honey and insect honeydew, lacks a UV chromophore, necessitating alternative detection methods.[1] This guide employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of this highly polar analyte. Detection is achieved using either a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), both of which are well-suited for non-volatile, non-UV absorbing compounds. We provide a comprehensive protocol, from sample preparation to data analysis, intended for researchers, quality control scientists, and professionals in the food and pharmaceutical industries.

Introduction and Scientific Rationale

Melezitose (C₁₈H₃₂O₁₆) is a trisaccharide composed of two glucose units and one fructose unit.[2][3] Its presence and concentration are significant in various fields, notably in food science for the authentication of honey and in microbiology as a carbon source for certain microorganisms.[2][4]

The analytical challenge with melezitose, as with most sugars, is its high polarity and lack of ultraviolet (UV) absorbing properties, rendering standard UV detection ineffective.[5][6] To overcome this, this method leverages two core chromatographic principles:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This separation mode is the preferred choice for highly polar compounds that are poorly retained on traditional reversed-phase (C18) columns.[7][8][9] In HILIC, a polar stationary phase (e.g., amide or amino-bonded silica) is used with a mobile phase rich in a less polar organic solvent, typically acetonitrile, with a smaller amount of an aqueous component.[8] The analytes are retained based on their partitioning into a water-enriched layer on the surface of the stationary phase. Increasing the aqueous content of the mobile phase weakens this interaction, leading to elution. This mechanism provides excellent retention and selectivity for carbohydrates like melezitose.[10][11]

  • Universal Detection Methods:

    • Refractive Index (RI) Detection: RI detectors measure the difference in the refractive index between the mobile phase and the eluent containing the analyte.[12] While truly universal for any analyte, RI detection is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.[5]

    • Evaporative Light Scattering Detection (ELSD): ELSD offers a more sensitive and stable alternative that is compatible with gradient elution.[13][14][15] The detector nebulizes the column effluent into fine droplets, evaporates the volatile mobile phase in a heated tube, and measures the light scattered by the remaining solid analyte particles.[16][17] The signal is proportional to the mass of the analyte.

This guide provides protocols for both RI and ELSD detection, allowing laboratories to select the most appropriate technique based on available instrumentation and sensitivity requirements.

Experimental Workflow

The overall process from sample receipt to final data reporting follows a systematic and validated workflow.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Honey, Syrup) Dilution Sample Dilution & Filtration (0.45 µm) Sample->Dilution Standard Melezitose Standard Preparation Calibration Calibration Curve Generation Standard->Calibration HPLC HPLC System (HILIC Column) Dilution->HPLC Detection Detection (RI or ELSD) HPLC->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration & Identification DataAcq->Integration Quant Quantification Integration->Quant Calibration->Quant Report Final Report Quant->Report

Caption: HPLC workflow for Melezitose analysis.

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, and a column oven.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Analytical Column: A HILIC-type column. An amide-based column is recommended for its enhanced stability and reduced reactivity compared to traditional amino columns, which can form Schiff bases with reducing sugars.[18][19]

    • Example: Waters XBridge BEH Amide XP (4.6 x 150 mm, 2.5 µm) or equivalent.

  • Data System: Chromatography Data System (CDS) for instrument control and data processing (e.g., Waters Empower, Thermo Scientific Chromeleon).

  • Reagents:

    • D-(+)-Melezitose monohydrate analytical standard (≥99.0% purity).[2]

    • Acetonitrile (HPLC or LC-MS grade).

    • Ultrapure water (18.2 MΩ·cm).

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters (e.g., Nylon or PVDF).

Chromatographic Conditions

The following table summarizes the optimized isocratic conditions for the analysis. An isocratic method is preferred for its simplicity and robustness, especially when using an RI detector.

ParameterRecommended ConditionRationale
Column Amide HILIC, e.g., 4.6 x 150 mm, 2.5 µmProvides excellent retention for polar sugars and is more stable than amino phases.[19][20][21]
Mobile Phase Acetonitrile : Water (75:25, v/v)A typical starting ratio for HILIC separation of trisaccharides, balancing retention and run time.[22]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °CElevated temperature improves peak shape and reduces viscosity.[20][23]
Injection Vol. 10 µLA suitable volume to balance sensitivity and peak shape.
RI Detector Cell Temp: 35 °CMust be stable and match the column temperature to minimize baseline drift.[5]
ELSD Detector Drift Tube: 50 °C, Nebulizer Gas: Nitrogen @ 2.5 barOptimized to ensure efficient solvent evaporation without degrading the analyte.[15]

Detailed Protocols

Protocol 1: Standard Preparation
  • Stock Solution (10 mg/mL): Accurately weigh 100 mg of D-(+)-Melezitose monohydrate standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in approximately 5 mL of ultrapure water.

  • Bring the flask to final volume with ultrapure water and mix thoroughly until the solid is completely dissolved. This is your stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL) by serially diluting the stock solution with the mobile phase (75:25 Acetonitrile:Water).[24]

  • Transfer the standards to autosampler vials for analysis.

Protocol 2: Sample Preparation (Honey Example)
  • Weighing and Dilution: Accurately weigh approximately 500 mg of the homogenized honey sample into a 10 mL volumetric flask.[24]

  • Dissolution: Add 5 mL of ultrapure water and sonicate for 10 minutes to ensure complete dissolution.[22]

  • Final Volume: Bring the flask to the final volume with acetonitrile to approximate the mobile phase composition and ensure sample solvent compatibility. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an autosampler vial. This step is critical to remove particulates that could damage the column or instrument.[23][25]

Protocol 3: HPLC System Operation
  • System Startup: Purge the pump lines with fresh mobile phase.

  • Equilibration: Equilibrate the HILIC column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is achieved. A stable baseline is especially crucial for RI detection.

  • Sequence Setup: Create a sequence in the CDS including a blank injection (mobile phase), the calibration standards (from low to high concentration), and the prepared samples.

  • Run Sequence: Start the analysis. Monitor the system pressure and baseline throughout the run.

Data Analysis and Method Performance

Quantification
  • Calibration Curve: After the run, integrate the peak corresponding to melezitose in the standard chromatograms. Plot the peak area versus the known concentration for each standard.

  • Perform a linear regression analysis on the calibration data. The resulting equation (y = mx + c) and correlation coefficient (r²) will be used for quantification. An acceptable r² value is typically ≥ 0.999.[6]

  • Sample Analysis: Integrate the melezitose peak in the sample chromatograms. Use the peak area and the calibration equation to calculate the concentration of melezitose in the injected sample.

  • Final Calculation: Account for the initial sample weight and dilution factor to determine the final concentration of melezitose in the original sample (e.g., in mg/g).

System Suitability and Validation

For routine use, the method's performance should be verified. Method validation should be performed according to ICH Q2(R2) guidelines if used in a regulated environment.[26][27][28][29][30]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 6 replicate injectionsDemonstrates the precision of the method under the same operating conditions.[27]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Splitting/Broadening Anomer separation of the sugar.Increase column temperature (e.g., to 40-45 °C) to accelerate mutarotation and collapse anomers into a single peak.[20][23]
Baseline Drift (RI Detector) Unstable column or detector temperature; mobile phase composition change.Ensure column and RI detector cell temperatures are stable and identical. Allow for extended equilibration time.
Poor Reproducibility Inconsistent sample preparation; unstable HPLC system; column degradation.Ensure accurate weighing and dilution. Check for pump leaks or pressure fluctuations. Flush or replace the column if performance degrades.
Ghost Peaks Contamination in the mobile phase, autosampler, or sample carryover.Use fresh, high-purity solvents. Run blank injections between samples. Implement a robust needle wash method in the autosampler.

Conclusion

The described HILIC-HPLC method provides a reliable, robust, and accurate means for the quantification of this compound. The use of an amide column offers excellent selectivity and durability for carbohydrate analysis. The choice between RI and ELSD allows for flexibility based on laboratory instrumentation and the required sensitivity. This application note serves as a complete guide for professionals requiring precise sugar profiling in complex matrices.

References

Melezitose monohydrate as a substrate for α-glucosidase activity assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Melezitose Monohydrate: A Physiologically Relevant Substrate for Advanced α-Glucosidase Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Authored By: A Senior Application Scientist

These notes provide a comprehensive guide to utilizing this compound as a substrate for the kinetic analysis of α-glucosidase activity. We will delve into the biochemical rationale, present detailed protocols for activity measurement and inhibitor screening, and discuss the interpretation of results. This guide is designed to bridge foundational enzymatic principles with practical, field-proven applications, particularly in the context of metabolic research and drug discovery.

The Rationale: Why Melezitose?

α-Glucosidases are key enzymes in carbohydrate metabolism, catalyzing the final step in the digestion of carbohydrates by hydrolyzing terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides and disaccharides to release absorbable glucose[1][2]. Their inhibition is a cornerstone of therapy for type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia[3][4].

While artificial chromogenic and fluorogenic substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) are widely used for their convenience, they lack physiological relevance[3][5]. Their structures do not resemble the natural oligosaccharides that the enzyme encounters in vivo. This is where melezitose offers a distinct advantage.

Melezitose is a naturally occurring, non-reducing trisaccharide found in the honeydew of sap-eating insects[4][6]. Its structure, O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside, presents a natural glycosidic linkage that is a substrate for α-glucosidase[7]. Using melezitose provides a more physiologically representative model for several reasons:

  • Mimics Natural Diet Components: It allows the study of enzyme activity on a complex, natural sugar, offering insights that are more translatable to in vivo conditions.

  • Avoids Artificial Chromophore Interference: Assays with melezitose circumvent potential issues where test compounds (e.g., plant extracts, small molecules) may intrinsically absorb light at the same wavelength as the chromophore released from artificial substrates, a common source of assay artifacts.

  • Enables Study of Specific Glucosidic Linkages: It facilitates the investigation of the enzyme's specificity for different types of glycosidic bonds found in nature.

The Enzymatic Reaction: A Closer Look

α-Glucosidase acts as an exo-hydrolase, cleaving the α-glucosidic bond in melezitose. The specific bond targeted is the one linking a glucose unit to the fructose core.

Reaction: Melezitose + H₂O ---(α-Glucosidase)--> Glucose + Turanose

Turanose, an isomer of sucrose, is O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranose. The key product for quantification in this assay is the released D-glucose .

Enzymatic_Reaction cluster_products Products Melezitose Melezitose (Glc-α-1→3-Fru-β-2→1-α-Glc) Enzyme α-Glucosidase Melezitose->Enzyme + H₂O Products Melezitose->Products H2O H₂O Enzyme->Products Catalysis Glucose D-Glucose Turanose Turanose (Glc-α-1→3-Fru)

Caption: Hydrolysis of melezitose by α-glucosidase.

Experimental Protocols

The hydrolysis of melezitose does not produce a directly measurable colored or fluorescent product. Therefore, a coupled enzyme assay is required to quantify the D-glucose released. The Glucose Oxidase/Peroxidase (GOPOD) method is a robust and widely adopted standard for this purpose[3].

Materials and Reagents
Reagent/MaterialSpecifications
D-(+)-Melezitose Monohydrate≥98% purity (HPLC grade)
α-GlucosidaseFrom Saccharomyces cerevisiae (yeast) or other source
Phosphate Buffer100 mM, pH 6.8
Glucose Oxidase/Peroxidase (GOPOD) ReagentCommercial kit or prepared in-house
D-Glucose Standard Solution1 mg/mL, for standard curve
Test Inhibitor (e.g., Acarbose)Positive control for inhibition assays
96-well clear, flat-bottom microplatesFor spectrophotometric readings
Microplate readerCapable of reading absorbance at ~510 nm
Incubator or water bathSet to 37°C
Protocol 1: α-Glucosidase Activity Assay

This protocol determines the rate of glucose production from melezitose, which is a direct measure of enzyme activity.

Caption: Workflow for melezitose-based α-glucosidase assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Melezitose Solution (Substrate): Prepare a 10 mM stock solution of this compound in 100 mM phosphate buffer (pH 6.8).

    • α-Glucosidase Solution (Enzyme): Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer. The optimal concentration may need to be determined empirically to ensure the reaction remains in the linear range.

    • Glucose Standards: Prepare a series of glucose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the 1 mg/mL stock solution with phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of phosphate buffer and 25 µL of the enzyme solution.

    • Blank Wells (No Enzyme): Add 75 µL of phosphate buffer.

    • Glucose Standard Wells: Add 100 µL of each glucose standard dilution.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To the "Test" and "Blank" wells, add 25 µL of the 10 mM melezitose solution to start the reaction. Final volume in these wells will be 100 µL.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). This time should be optimized to ensure product formation is linear.

  • Stop the Reaction:

    • Terminate the enzymatic reaction by placing the plate in a boiling water bath for 5-10 minutes. This heat-inactivates the α-glucosidase. Allow the plate to cool to room temperature.

  • Quantify Glucose Production:

    • Add 150 µL of the prepared GOPOD reagent to all wells (Test, Blank, and Standards).

    • Incubate at 37°C for 15-20 minutes, or as recommended by the GOPOD kit manufacturer, to allow for color development.

    • Measure the absorbance of all wells at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "Blank" (no enzyme) from the "Test" wells to correct for any non-enzymatic hydrolysis or background glucose.

    • Generate a standard curve by plotting the absorbance of the glucose standards against their known concentrations.

    • Use the linear regression equation from the standard curve to determine the concentration of glucose produced in the "Test" wells.

    • Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified assay conditions.

Protocol 2: Screening for α-Glucosidase Inhibitors

This protocol adapts the activity assay to evaluate the potency of potential inhibitors.

Step-by-Step Methodology:

  • Preparation: Prepare enzyme, substrate, and buffer solutions as described in Protocol 1. Prepare stock solutions of your test compounds and a positive control (e.g., Acarbose) in a suitable solvent (e.g., buffer or DMSO, ensuring the final solvent concentration does not exceed 1% in the assay).

  • Assay Setup (in a 96-well plate):

    • Test Wells: 40 µL phosphate buffer + 10 µL of test inhibitor solution + 25 µL enzyme solution.

    • Positive Control Wells: 40 µL phosphate buffer + 10 µL Acarbose solution + 25 µL enzyme solution.

    • Enzyme Control (100% Activity): 50 µL phosphate buffer + 25 µL enzyme solution.

    • Blank (No Enzyme): 75 µL phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate and Run the Reaction:

    • Add 25 µL of the 10 mM melezitose solution to all wells.

    • Incubate at 37°C for 20-30 minutes.

  • Stop, Quantify, and Analyze:

    • Follow steps 5-6 from Protocol 1 (Stop Reaction and Quantify Glucose Production).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_Control - Abs_Inhibitor) / Abs_Control] x 100 Where:

      • Abs_Control is the absorbance of the Enzyme Control well (corrected for the blank).

      • Abs_Inhibitor is the absorbance of the Test Inhibitor well (corrected for the blank).

    • To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), perform the assay with a range of inhibitor concentrations and plot % inhibition versus inhibitor concentration.

Data Interpretation and Kinetic Analysis

A key advantage of enzymatic assays is the ability to determine kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). These values provide deep insight into the enzyme's affinity for the substrate and its catalytic efficiency.

To determine Kₘ and Vₘₐₓ, the activity assay (Protocol 1) should be performed using a range of melezitose concentrations (e.g., 0.5 mM to 20 mM). The initial reaction velocity (V₀) is then plotted against the substrate concentration [S]. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to linearize the data and calculate Kₘ and Vₘₐₓ.

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (relative)Notes
Melezitose S. cerevisiaeTo be determined empiricallyTo be determinedExpected to show classic Michaelis-Menten kinetics.
MaltoseS. cerevisiae~2.9~100%Often used as a reference natural substrate[8].
SucroseL. longipalpis11 - 800VariableKₘ can vary widely depending on the specific enzyme isoform and conditions[4][6].
pNPGS. cerevisiae~0.5 - 3.0VariableWidely reported, but values are highly dependent on assay conditions[5][9].

Interpreting Inhibition Kinetics: By performing the inhibitor assay at various substrate concentrations, the mechanism of inhibition (competitive, non-competitive, uncompetitive) can be elucidated from changes in Kₘ and Vₘₐₓ, providing critical information for drug development[9].

Conclusion and Best Practices

This compound serves as an excellent, physiologically relevant substrate for detailed investigations of α-glucosidase activity. Its use, coupled with a robust detection system like the GOPOD assay, allows for accurate activity measurements and the screening of inhibitors under conditions that more closely mimic the enzyme's natural environment.

Key Considerations for Success:

  • Enzyme Purity: Ensure the α-glucosidase preparation is free from contaminating carbohydrases.

  • Linear Range: Always perform initial experiments to determine the optimal enzyme concentration and incubation time to ensure the reaction rate is linear.

  • Controls are Critical: Proper blanks and controls are essential for accurate data interpretation, especially when screening complex mixtures that may contain endogenous glucose.

  • Solvent Effects: When testing inhibitors, always run a solvent control to ensure the solvent itself (e.g., DMSO) does not affect enzyme activity at the final concentration used.

By following these guidelines, researchers can confidently employ melezitose to generate high-quality, reliable data on α-glucosidase function and inhibition.

References

Application Note: Formulation of Melezitose Monohydrate Solutions for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe formulation of melezitose monohydrate solutions intended for in vivo studies. Melezitose, a non-reducing trisaccharide, is utilized in various research contexts, from entomology to its use as a pharmaceutical excipient.[1] Proper formulation is critical to ensure experimental reproducibility, animal welfare, and data integrity. This guide details the essential physicochemical properties of this compound, outlines the core principles of sterile formulation, and provides step-by-step protocols for preparing solutions suitable for parenteral and oral administration routes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of successful formulation development. This compound is a white, crystalline powder.[2] Key properties relevant to formulation are summarized in Table 1.

Table 1: Physicochemical Properties of D-(+)-Melezitose Monohydrate

PropertyValueSource(s)
Chemical Formula C₁₈H₃₂O₁₆ · H₂O
Molecular Weight 522.45 g/mol [3]
Anhydrous Mol. Wt. 504.44 g/mol [4][5]
Appearance White to colorless crystalline powder[2][5]
Solubility in Water ~50 mg/mL (clear, colorless solution)[6]
Melting Point 154-160 °C (with decomposition)[6]
Optical Activity [α]20/D +88±2°, c = 4% in H₂O
Storage Room temperature, in a dry, well-ventilated place[5]

Scientist's Note: The distinction between the monohydrate and anhydrous molecular weight is crucial for precise molarity and concentration calculations. Always use the molecular weight corresponding to the form of the material you are using (typically monohydrate, 522.45 g/mol ).

Core Principles of In Vivo Formulation

When preparing any substance for administration to live animals, the formulation must be tailored to the physiological system to avoid adverse effects that could confound experimental results. The four pillars of parenteral formulation are Sterility, pH, Tonicity, and Purity (absence of pyrogens).

Sterility

All solutions administered parenterally (e.g., intravenous, intraperitoneal, subcutaneous) must be sterile to prevent infection. This is typically achieved by filtration through a 0.22 µm filter, which effectively removes bacteria.[7] For non-filterable solutions, aseptic preparation techniques in a laminar flow hood or biosafety cabinet are mandatory.[7]

pH

The vehicle for the solution should be pH-balanced to a physiological range, typically between 6.8 and 7.4, to minimize irritation and pain at the injection site.[8] Phosphate-buffered saline (PBS) is a widely used buffer for this purpose as it helps maintain a constant pH.[9][10]

Tonicity (Osmolarity)

Solutions for injection should be isotonic with blood and extracellular fluids (approx. 280-310 mOsm/L) to prevent cellular damage.[11] A hypertonic solution will draw water out of cells, causing them to shrink, while a hypotonic solution will cause cells to swell and potentially lyse.[11] While slight deviations are often tolerated, especially for small volume injections into large vessels, significant variations can cause pain, phlebitis, and hemolysis.[11]

Purity & Depyrogenation

Pyrogens, particularly endotoxins from the cell walls of Gram-negative bacteria, are fever-inducing substances that must be removed from injectable solutions.[12][13][14] Standard sterilization methods like autoclaving do not reliably inactivate endotoxins.[13][14] Therefore, using pyrogen-free water (Water for Injection, WFI), glassware, and reagents is paramount. Glassware can be depyrogenated by baking at high temperatures (e.g., 250°C for 30 minutes).[12] For solutions, ultrafiltration can be an effective method for removing endotoxins.[12][15][16]

Formulation Decision Workflow

The selection of a formulation strategy depends on the intended route of administration and the desired concentration. The following diagram outlines a typical decision-making process.

G cluster_start Initial Parameters cluster_process Formulation Path cluster_end Final Product start Define: 1. Target Concentration (mg/mL) 2. Route of Administration 3. Animal Model & Dose Volume check_sol Is Target Conc. ≤ 50 mg/mL? start->check_sol check_route Route of Administration? check_sol->check_route Yes re_eval Re-evaluate Experiment: - Consider suspension - Lower concentration - Alternative vehicle check_sol->re_eval No prep_oral Follow Protocol 2: Oral Gavage Solution check_route->prep_oral Oral prep_iv Follow Protocol 1: Parenteral (e.g., IV, IP) Solution check_route->prep_iv Parenteral final_prod Sterile, Isotonic, pH-Balanced, Pyrogen-Free Melezitose Solution prep_oral->final_prod Sterility optional for oral route prep_iv->final_prod

Caption: Decision workflow for melezitose formulation.

Step-by-Step Formulation Protocols

Materials Required:

  • D-(+)-Melezitose Monohydrate (CAS: 10030-67-8)

  • Sterile, pyrogen-free vehicle:

    • Phosphate-Buffered Saline (1x PBS), pH 7.4

    • Sterile Water for Injection (WFI)

  • Sterile, disposable syringes and 0.22 µm syringe filters

  • Sterile, sealed vials for storage[17]

  • Calibrated balance, pH meter, and stir plate

  • Aseptic workspace (laminar flow hood or biosafety cabinet)

Protocol 1: Preparation of a Sterile Isotonic Solution for Parenteral Administration

This protocol is designed to produce a solution suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. The example calculates the amount needed for a 25 mg/mL solution.

Principle: The goal is to dissolve melezitose in a physiologically compatible vehicle (1x PBS), ensure the final solution is isotonic and at the correct pH, and then sterilize it via filtration. Using 1x PBS as the vehicle provides buffering capacity and ensures the base solution is already isotonic.[9][18][19]

Step 1: Calculations

  • Mass Calculation: Determine the total volume needed. For 10 mL of a 25 mg/mL solution:

    • Mass = 25 mg/mL × 10 mL = 250 mg

  • Molarity Calculation (for osmolarity estimate):

    • Molarity (mol/L) = (Mass (g) / Volume (L)) / Molecular Weight ( g/mol )

    • Molarity = (0.250 g / 0.010 L) / 522.45 g/mol = 0.0478 M = 47.8 mM

  • Osmolarity Estimation: Melezitose is a non-ionic sugar and does not dissociate. Therefore, its molarity is approximately equal to its osmolarity contribution.

    • Osmolarity of 1x PBS ≈ 290 mOsm/L

    • Melezitose contribution ≈ 47.8 mOsm/L

    • Estimated Final Osmolarity = 290 + 47.8 = 337.8 mOsm/L

Scientist's Note: This final osmolarity is slightly hypertonic but generally well-tolerated for systemic administration in small volumes. For applications requiring strict isotonicity, the PBS concentration would need to be diluted accordingly, or Sterile Water could be used as a vehicle with added salts to achieve ~300 mOsm/L.

Step 2: Dissolution

  • Within a sterile environment (e.g., biosafety cabinet), add a sterile stir bar to a sterile beaker or flask.

  • Measure approximately 8 mL of sterile 1x PBS (pH 7.4) into the container.

  • Weigh out 250 mg of this compound and add it to the PBS.

  • Stir the solution until the powder is completely dissolved. The solution should be clear and colorless.

Step 3: pH Verification and Adjustment

  • Calibrate a pH meter according to the manufacturer's instructions.

  • Aseptically measure the pH of the melezitose solution. PBS should buffer the solution to ~7.4.

  • If adjustment is needed, use sterile, dilute solutions of NaOH or HCl to bring the pH into the 7.2-7.4 range.[10]

Step 4: Final Volume and Sterilization

  • Add sterile 1x PBS to bring the final volume to exactly 10 mL.

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Filter the solution directly into a final sterile, sealed vial.[7] This step removes any potential bacterial contamination.

Step 5: Labeling and Storage

  • Label the vial clearly with the compound name (this compound), concentration (25 mg/mL), vehicle (1x PBS), preparation date, and expiration date.[20]

  • Stock solutions of melezitose can be stored frozen at -20°C for up to 3 months. For short-term use, store at 2-8°C and use within the timeframe specified in your institution's animal care guidelines, often within 30 days for sterile preparations.[20]

Protocol 2: Preparation of a Solution for Oral Gavage

For oral administration, the requirements for sterility and isotonicity can be less stringent, although good laboratory practice should still be followed to prevent contamination.

Principle: The primary goal is to create a homogenous solution at the target concentration. Sterile water or deionized water is often a suitable vehicle.

Step 1: Calculation

  • Determine the required concentration and volume. For example, to prepare 20 mL of a 50 mg/mL solution:

    • Mass = 50 mg/mL × 20 mL = 1000 mg (1.0 g)

Step 2: Dissolution

  • Weigh 1.0 g of this compound and add it to a clean beaker.

  • Add approximately 15 mL of purified water (e.g., deionized or WFI).

  • Stir until fully dissolved. Gentle warming can be used to aid dissolution if necessary, but ensure the solution cools to room temperature before final volume adjustment.

Step 3: Final Volume and Storage

  • Transfer the solution to a 20 mL graduated cylinder.

  • Add purified water to bring the final volume to exactly 20 mL.

  • Transfer to a properly labeled storage container.

  • While sterility is not mandatory for oral solutions, filtering through a 0.22 µm filter can prevent microbial growth during storage.[7] Store refrigerated (2-8°C) and use within a week, or as validated by your protocol.

Quality Control and Troubleshooting

  • Visual Inspection: Always visually inspect the final solution for particulates, cloudiness, or color change before administration. Discard if any are observed.[7]

  • Precipitation upon Cooling: Concentrated sugar solutions can sometimes precipitate when refrigerated. If this occurs, gently warm the solution to room temperature and agitate to redissolve before use. Ensure it is fully dissolved before administration.

  • pH Drift: If using unbuffered water as a vehicle, the pH may be slightly acidic. While less critical for oral routes, for parenteral routes, always use a buffered vehicle like PBS.

Formulation Summary Diagram

The following diagram illustrates the key inputs and processes for creating a parenteral melezitose solution.

G cluster_inputs 1. Required Inputs cluster_process 2. Formulation Process cluster_output 3. Final Product & QC Melezitose Melezitose Monohydrate Powder Weigh Calculate & Weigh Melezitose Melezitose->Weigh PBS Sterile 1x PBS (pH 7.4, Isotonic) Dissolve Dissolve in PBS (Aseptic Technique) PBS->Dissolve Supplies Sterile Filter (0.22µm) Syringes, Vials Filter Sterile Filter (0.22µm) into Final Vial Supplies->Filter Weigh->Dissolve Dissolve->Filter Final Sterile, Isotonic Melezitose Solution Filter->Final QC QC Checks: - Visual Inspection - Labeling - Proper Storage Final->QC

Caption: Key stages of parenteral melezitose solution preparation.

References

Application Note: Melezitose as a Metabolic Marker in Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging Melezitose Metabolism in Microbiological Research

Introduction: The Significance of a Trisaccharide in Microbial Ecology and Function

Melezitose, a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule, is a key carbohydrate in specific ecological niches, most notably in the honeydew produced by sap-sucking insects like aphids.[1][2] Its presence and metabolism serve as a highly specific metabolic marker, offering researchers a window into microbial adaptation, symbiotic relationships, and enzymatic capabilities. The ability of a microorganism to utilize melezitose is not widespread and often points to a specialized metabolic capacity, making it a valuable tool for distinguishing between closely related species or strains and for understanding the intricate metabolic networks within microbial communities.

In the context of drug development, particularly in the realm of probiotics and prebiotics, understanding which microorganisms can metabolize complex sugars like melezitose is crucial. For instance, certain strains of Bifidobacterium breve, a common gut commensal, have been shown to possess specific gene clusters for melezitose metabolism.[3] This ability can confer a competitive advantage in the gut environment, where complex carbohydrates may be available. Similarly, in food microbiology, the capacity of yeast strains, such as Saccharomyces cerevisiae, to ferment melezitose can be a critical factor in certain fermentation processes.[4][5]

This guide provides a comprehensive overview of the principles and protocols for studying melezitose metabolism in a laboratory setting. It is designed for researchers, scientists, and drug development professionals seeking to employ melezitose as a metabolic marker to probe microbial physiology and function.

Biochemical Principles of Melezitose Metabolism

The microbial breakdown of melezitose is primarily an enzymatic process. The key enzyme responsible for the initial hydrolysis of melezitose is typically an α-glucosidase, sometimes referred to as melezitase. This enzyme cleaves the α-(1→2) glycosidic bond linking the fructose moiety to the turanose (an isomer of sucrose) core. The hydrolysis of melezitose yields glucose and turanose. Turanose can be further hydrolyzed by other enzymes into glucose and fructose.

The ability of a microorganism to metabolize melezitose is contingent on its genetic capacity to produce the necessary enzymes for its transport into the cell and subsequent hydrolysis. For example, studies on Bifidobacterium breve have identified specific gene clusters dedicated to the metabolism of α-glucose-containing oligosaccharides like melezitose.[3]

Experimental Workflow for Assessing Melezitose Metabolism

A typical workflow to investigate melezitose metabolism in a target microorganism involves several key stages:

Melezitose Metabolism Workflow cluster_0 Phase 1: Growth Profiling cluster_1 Phase 2: Quantification of Metabolism cluster_2 Phase 3: Enzymatic Characterization Isolate_Culture Microbial Isolate Growth_Curve Growth Curve Analysis (Melezitose as sole carbon source) Isolate_Culture->Growth_Curve Inoculation Culture_Supernatant Culture Supernatant Collection Growth_Curve->Culture_Supernatant Sampling Cell_Lysate Cell Lysate Preparation Growth_Curve->Cell_Lysate Harvesting HPLC_Analysis HPLC Analysis (Quantify Melezitose & Metabolites) Culture_Supernatant->HPLC_Analysis Enzyme_Assay α-Glucosidase (Melezitase) Assay Cell_Lysate->Enzyme_Assay

Caption: A generalized workflow for investigating melezitose metabolism in microorganisms.

Detailed Protocols

Protocol 1: Bacterial Growth Curve Analysis with Melezitose as a Sole Carbon Source

This protocol is designed to determine if a microorganism can utilize melezitose as its only source of carbon and energy, a key indicator of metabolic capability.

Principle: Bacterial growth in a liquid medium is monitored over time by measuring the optical density (OD) at 600 nm. An increase in OD correlates with an increase in bacterial biomass. By comparing the growth in a minimal medium containing melezitose to a control medium with a known carbon source (e.g., glucose) and a negative control (no carbon source), one can ascertain the microbe's ability to metabolize melezitose.[6][7][8]

Materials:

  • Microbial isolate of interest

  • Sterile M9 minimal medium (or other appropriate minimal medium)

  • Sterile stock solutions of:

    • 20% (w/v) Melezitose

    • 20% (w/v) Glucose (for positive control)

  • Sterile water (for negative control)

  • Sterile 96-well microplates or culture tubes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

  • Incubator with shaking capabilities

Procedure:

  • Prepare Media:

    • Melezitose Medium: To sterile M9 minimal medium, add the sterile melezitose stock solution to a final concentration of 0.4% (w/v).

    • Positive Control Medium: To sterile M9 minimal medium, add the sterile glucose stock solution to a final concentration of 0.4% (w/v).

    • Negative Control Medium: Prepare M9 minimal medium with no added carbon source.

  • Inoculum Preparation:

    • Inoculate a single colony of the test microorganism into a suitable broth (e.g., Luria-Bertani broth) and incubate overnight at the optimal temperature with shaking.[7]

    • The next day, wash the cells by centrifuging the overnight culture, removing the supernatant, and resuspending the cell pellet in sterile M9 minimal medium (without a carbon source). Repeat this washing step twice to remove any residual broth components.

    • Measure the OD600 of the washed cell suspension and dilute it to a starting OD600 of 0.05 in M9 minimal medium (no carbon source).

  • Experimental Setup:

    • In a 96-well plate, add 180 µL of the prepared media to triplicate wells for each condition (Melezitose, Glucose, No Carbon).

    • Add 20 µL of the diluted inoculum to each well.

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for the microorganism with continuous shaking.

    • Measure the OD600 of each well at regular intervals (e.g., every 1-2 hours) for 24-48 hours.[6][7]

  • Data Analysis:

    • Subtract the average OD600 of the uninoculated media blanks from the OD600 readings of the experimental wells.

    • Plot the average OD600 (Y-axis) against time (X-axis) for each condition.

    • A significant increase in OD600 in the melezitose-containing medium compared to the negative control indicates melezitose utilization.

Data Presentation:

Time (hours)Average OD600 (Glucose)Average OD600 (Melezitose)Average OD600 (No Carbon)
00.0510.0500.049
20.0820.0550.051
40.1550.0680.050
60.3100.1200.052
............
241.2500.8500.053
Protocol 2: Quantification of Melezitose and its Metabolites by HPLC

This protocol provides a method for the quantitative analysis of melezitose and its primary breakdown products (glucose and fructose) in microbial culture supernatants.

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and detector can separate and quantify different sugars in a complex mixture. An amide-based column is effective for separating polar compounds like sugars. A Refractive Index (RI) detector is commonly used for sugar analysis as it detects compounds based on the difference in refractive index from the mobile phase.[9]

Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a Refractive Index (RI) detector

  • Amide column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm x 150 mm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Melezitose, glucose, and fructose standards

  • 0.22 µm syringe filters

  • Culture supernatants from Protocol 1

Procedure:

  • Sample Preparation:

    • At various time points during the growth curve experiment (Protocol 1), collect aliquots of the culture.

    • Centrifuge the samples at 12,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[9]

    • Dilute the filtered supernatant with the mobile phase if necessary to ensure the sugar concentrations fall within the range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a stock solution of melezitose, glucose, and fructose in ultrapure water.

    • Create a series of dilutions from the stock solution to generate a standard curve with at least five concentration points.

  • HPLC Conditions:

    • Column: Amide column

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Ultrapure water

    • Gradient: A typical gradient might be 80% A to 60% A over 15 minutes. This should be optimized for the specific column and sugars of interest.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detector: Refractive Index (RI) detector, temperature controlled.

  • Analysis:

    • Inject the standards and prepared samples onto the HPLC system.

    • Identify the peaks for melezitose, glucose, and fructose based on their retention times compared to the standards.

    • Integrate the peak areas for each sugar.

  • Data Analysis:

    • Plot a standard curve of peak area versus concentration for each sugar standard.

    • Use the linear regression equation from the standard curve to calculate the concentration of each sugar in the culture supernatants.

    • Plot the concentration of melezitose, glucose, and fructose over time to visualize the consumption of melezitose and the appearance of its breakdown products.

Protocol 3: α-Glucosidase (Melezitase) Activity Assay

This protocol describes a colorimetric assay to measure the activity of α-glucosidase, the enzyme responsible for melezitose hydrolysis.

Principle: The assay uses the artificial substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at 405-410 nm.[10][11] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

Materials:

  • Cell lysate (prepared from the microorganism grown in melezitose-containing medium)

  • 100 mM Sodium phosphate buffer (pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • p-Nitrophenol standard solution

  • 0.1 M Sodium carbonate (Na2CO3) solution (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest microbial cells from the culture grown in melezitose medium by centrifugation.

    • Wash the cell pellet with phosphate buffer.

    • Resuspend the cells in ice-cold phosphate buffer and lyse them using a suitable method (e.g., sonication, bead beating, or enzymatic lysis).

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.[12]

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the p-nitrophenol standard in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of 100 mM sodium phosphate buffer (pH 6.8)

      • 20 µL of cell lysate (or buffer for the blank)

    • Pre-incubate the plate at 37°C for 10 minutes.[11]

  • Reaction Initiation and Incubation:

    • Start the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a set period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.[11]

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.[11]

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the known concentrations of p-nitrophenol.

    • Use the standard curve to determine the amount of p-nitrophenol produced in each sample well.

    • Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Enzymatic Hydrolysis of Melezitose:

Melezitose Hydrolysis Melezitose Melezitose (C18H32O16) Enzyme α-Glucosidase (Melezitase) Melezitose->Enzyme Turanose Turanose (C12H22O11) Enzyme->Turanose Glucose1 Glucose (C6H12O6) Enzyme->Glucose1 Further_Enzymes Further Hydrolysis Turanose->Further_Enzymes Glucose2 Glucose (C6H12O6) Further_Enzymes->Glucose2 Fructose Fructose (C6H12O6) Further_Enzymes->Fructose

Caption: The enzymatic breakdown of melezitose by α-glucosidase.

Conclusion and Future Perspectives

The study of melezitose metabolism provides a powerful lens through which to examine microbial specialization and ecological interactions. The protocols detailed in this guide offer a robust framework for identifying and characterizing melezitose-utilizing microorganisms. This capability is not only fundamental to basic microbiological research but also has significant implications for the development of novel probiotics, prebiotics, and fermentation technologies. Future research in this area could focus on the regulation of melezitose metabolic pathways, the discovery of novel melezitose-degrading enzymes with unique properties, and the application of this knowledge to engineer microbial strains with enhanced metabolic capabilities for industrial and therapeutic purposes.

References

Melezitose monohydrate as an excipient in pharmaceutical formulations.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Melezitose Monohydrate as a Pharmaceutical Excipient

Introduction: Unveiling the Potential of a Unique Trisaccharide

In the landscape of pharmaceutical excipients, the quest for molecules that offer superior stabilization, processability, and safety is perpetual. This compound, a naturally occurring non-reducing trisaccharide, is emerging as a formidable candidate, particularly for the stabilization of sensitive biological molecules and the formation of stable amorphous drug delivery systems. Composed of two glucose molecules and one fructose molecule, its unique structural characteristics impart properties that distinguish it from more common disaccharides like sucrose and trehalose.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of why this compound is an effective excipient. We will explore its core applications, provide detailed, field-tested protocols, and explain the scientific rationale behind experimental design choices, empowering formulators to leverage this versatile sugar in their development programs.

Physicochemical Properties and Formulation Advantages

The utility of an excipient is fundamentally dictated by its chemical and physical properties. This compound presents a compelling profile for pharmaceutical applications.

PropertyValueSignificance in Formulation
Chemical Name O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside monohydrateA non-reducing trisaccharide; the absence of a free anomeric carbon prevents Maillard reactions with amine-containing APIs, enhancing stability.
CAS Number 10030-67-8[1][2]Unique identifier for the monohydrate form.
Molecular Formula C₁₈H₃₂O₁₆ · H₂O[1][2]---
Molecular Weight 522.45 g/mol [1][2][3]Higher molecular weight contributes to a higher glass transition temperature (Tg).
Appearance White to colorless crystalline powder[1][2]Good handling properties and visual acceptability in final dosage forms.
Melting Point ~154-160 °C (with decomposition)[1][2]Indicates strong intermolecular forces and high thermal stability.
Solubility in Water 50 mg/mL[1]Sufficiently soluble for aqueous-based processing like lyophilization and spray drying.
Optical Rotation [α]20/D +88±2° (c=4 in H₂O)[1][4]A key parameter for identity and purity testing.

The two most critical features of melezitose from a formulation perspective are its non-reducing nature and its high glass transition temperature (Tg) . The absence of a reactive aldehyde group makes it exceptionally compatible with proteins, peptides, and small molecules bearing primary or secondary amine groups, mitigating the risk of covalent modification that can lead to loss of efficacy and immunogenicity. Its high Tg, relative to many other sugars, allows for the creation of highly stable amorphous matrices that can immobilize and protect the active pharmaceutical ingredient (API), even at elevated storage temperatures.

Diagram: Chemical Structure of Melezitose

melezitose_structure Figure 1: Melezitose Structure cluster_glucose1 cluster_fructose cluster_glucose2 G1 Glc (α) F Fru (β) G1->F (1→3) G2 Glc (α) F->G2 (2→1)

Caption: A simplified representation of the melezitose trisaccharide linkage.

Core Applications in Pharmaceutical Formulations

This compound's properties make it a multifunctional excipient suitable for various advanced drug delivery platforms.

Stabilization of Biologics in Lyophilized Formulations

Lyophilization, or freeze-drying, is the gold standard for stabilizing therapeutic proteins, antibodies, and vaccines. However, the process itself—involving freezing and dehydration—imposes severe stresses that can lead to denaturation and aggregation. Melezitose acts as a superior lyoprotectant .

Causality Behind the Choice:

  • Vitrification: During freeze-drying, melezitose forms a glassy, amorphous matrix with a high glass transition temperature (Tg). This glassy state physically entraps the protein, severely restricting molecular mobility and preventing the unfolding and aggregation pathways that require conformational flexibility.

  • Water Replacement Hypothesis: As water is removed during sublimation, the extensive network of hydrogen bonds between the protein and water is lost. Melezitose, with its numerous hydroxyl groups, effectively serves as a water surrogate, forming hydrogen bonds with the protein's polar residues. This interaction helps maintain the protein's native conformation in the dehydrated state.

  • Bulking Agent: Melezitose provides the necessary structure to the freeze-dried cake, preventing collapse during drying and ensuring an elegant, pharmaceutically acceptable appearance.[5] A patent has demonstrated melezitose's excellent ability to maintain protein activity in lyophilized formulations.[5]

Amorphous Solid Dispersions (ASDs)

For poorly water-soluble small molecules (BCS Class II/IV), enhancing bioavailability is a primary challenge. Creating an amorphous solid dispersion, where the crystalline API is molecularly dispersed within a carrier, is a proven strategy.

Causality Behind the Choice:

  • Miscibility and H-Bonding: Melezitose can form hydrogen bonds with various APIs, disrupting the drug's crystal lattice and promoting miscibility within the amorphous matrix.

  • High Tg for Stability: The primary failure mode for ASDs is recrystallization of the API back to its less soluble crystalline form. The high Tg of a melezitose-based matrix acts as a kinetic barrier, preventing nucleation and crystal growth, thereby ensuring long-term physical stability of the amorphous form.[6]

Spray Drying Applications

Spray drying is a continuous, scalable alternative to lyophilization for producing dry powders.[7] The process involves atomizing a liquid feed into hot gas, causing rapid evaporation of the solvent.

Causality Behind the Choice:

  • Protection from Thermal Stress: While the inlet air temperature is high, the evaporative cooling effect keeps the droplet temperature low. Melezitose in the feed solution quickly forms a protective shell around the API as drying commences, shielding it from excessive heat.

  • Particle Formation and Yield: The addition of carriers like melezitose is crucial for achieving good process yields and desirable powder characteristics.[8][9] It helps form non-sticky particles with good flowability, preventing product loss due to adhesion to the dryer chamber walls. This is particularly important for inherently sticky materials.[8]

Experimental Protocols and Methodologies

The following protocols are designed to be robust and self-validating, providing a clear rationale for each step.

Protocol 1: API-Excipient Compatibility Assessment

Objective: To evaluate the chemical and physical compatibility of an Active Pharmaceutical Ingredient (API) with this compound under accelerated stress conditions. This is a critical first step in pre-formulation to de-risk development.[10][11]

Materials:

  • API (protein or small molecule)

  • This compound (pharmaceutical grade)

  • Deionized Water or appropriate buffer system

  • Forced-stability chambers (e.g., 40°C/75% RH, 60°C)

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with appropriate detector (UV, CAD, etc.), Differential Scanning Calorimetry (DSC).

Methodology:

  • Preparation of Samples (Dry State):

    • Accurately weigh and combine the API and melezitose in a 1:1 mass ratio. This ratio represents a worst-case scenario for interaction potential.[10]

    • Gently mix using a spatula or vortex mixer in a glass vial to ensure homogeneity without excessive mechanical stress.

    • Prepare three sets of samples: API alone, melezitose alone (as controls), and the API:melezitose mixture.

  • Preparation of Samples (Wet State):

    • Repeat the combinations from Step 1.

    • Add a small, controlled amount of water (e.g., 5-10% w/w) to each vial. Water can act as a plasticizer and accelerate degradation reactions.[10]

    • Seal the vials tightly.

  • Stress Conditions:

    • Place one set of dry and wet samples in a stability chamber at 40°C/75% RH for 4 weeks.

    • Place a second set at 60°C for 2 weeks.

    • Store a third set at the recommended storage condition (e.g., 2-8°C) as a baseline control (T=0).

  • Analysis:

    • Time Points: Analyze samples at T=0, T=1 week, T=2 weeks, and T=4 weeks.

    • Visual Inspection: At each time point, visually inspect for any changes in color, appearance, or physical state (e.g., deliquescence, melting).

    • HPLC Analysis:

      • Dissolve a known quantity of each sample in a suitable solvent.

      • Assay the API for potency (percent recovery relative to T=0).

      • Analyze the chromatogram for the appearance of new degradation peaks. A stable mixture will show no significant loss of API potency and no new peaks compared to the API control.

    • DSC Analysis (optional, on T=0 and final time point samples):

      • Analyze for changes in thermal events, such as the melting point of the API or the glass transition of the amorphous components. A significant shift can indicate an interaction.

Trustworthiness Check (Self-Validation): The inclusion of "API alone" and "excipient alone" controls is critical. Any degradation product observed in the mixture that is not present in either control can be confidently attributed to an incompatibility.

Diagram: API-Excipient Compatibility Workflow

compatibility_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis (T=0, 1, 2, 4 wks) api API Control dry_api dry_api api->dry_api Prepare Dry & Wet wet_api wet_api api->wet_api Prepare Dry & Wet melezitose Melezitose Control dry_melezitose dry_melezitose melezitose->dry_melezitose Prepare Dry & Wet wet_melezitose wet_melezitose melezitose->wet_melezitose Prepare Dry & Wet mixture API + Melezitose (1:1 ratio) dry_mixture dry_mixture mixture->dry_mixture Prepare Dry & Wet wet_mixture wet_mixture mixture->wet_mixture Prepare Dry & Wet storage Control Storage (e.g., 2-8°C) dry_api->storage stress1 Accelerated (40°C / 75% RH) dry_api->stress1 stress2 Forced (60°C) dry_api->stress2 wet_api->storage wet_api->stress1 wet_api->stress2 dry_melezitose->storage dry_melezitose->stress1 dry_melezitose->stress2 wet_melezitose->storage wet_melezitose->stress1 wet_melezitose->stress2 dry_mixture->storage dry_mixture->stress1 dry_mixture->stress2 wet_mixture->storage wet_mixture->stress1 wet_mixture->stress2 visual Visual Inspection storage->visual stress1->visual stress2->visual hplc HPLC Analysis (Purity, Degradants) visual->hplc dsc DSC Analysis (Thermal Events) hplc->dsc conclusion Conclusion: Compatible or Incompatible dsc->conclusion

Caption: Workflow for determining API compatibility with this compound.

Protocol 2: Lyophilization Cycle Development for a Protein Formulation

Objective: To develop a robust lyophilization cycle for a protein therapeutic formulated with this compound as the primary lyoprotectant and bulking agent.

Materials:

  • Purified, buffer-exchanged protein solution (e.g., 10 mg/mL in 10 mM Histidine, pH 6.0).

  • This compound.

  • Polysorbate 20 or 80 (optional, as a surfactant to prevent surface-induced aggregation).

  • Water for Injection (WFI).

  • Lyophilizer with temperature and pressure control.

  • Analytical Instruments: Karl Fischer Titrator (for residual moisture), SEC-HPLC (for aggregation), UV-Vis Spectrophotometer (for protein concentration).

Methodology:

  • Formulation Preparation:

    • Prepare a stock solution of melezitose in the formulation buffer (e.g., 20% w/v).

    • To the protein solution, add the melezitose stock to achieve a final concentration of 5-10% (w/v). A common starting point is a sugar:protein mass ratio between 2:1 and 5:1.

    • If using, add Polysorbate 20 to a final concentration of 0.01-0.02% (w/v).

    • Sterile filter the final formulation through a 0.22 µm filter.

    • Aseptically fill vials with the target volume (e.g., 1.0 mL) and partially insert lyophilization stoppers.

  • Lyophilization Cycle:

    • Rationale: This cycle is designed to be conservative and protective. The high shelf temperature during primary drying is possible due to the high collapse temperature of the melezitose formulation.[12] Secondary drying is performed well above the Tg to maximize water removal.[13]

    • Loading: Pre-cool lyophilizer shelves to 5°C and load the vials.

    • Freezing Stage:

      • Ramp shelf temperature down to -45°C over 2 hours.

      • Hold at -45°C for at least 3 hours. Causality: This ensures all vials are completely and uniformly frozen before applying vacuum.

    • Primary Drying (Sublimation):

      • Pull a vacuum to 100 mTorr.

      • Once vacuum is stable, ramp the shelf temperature to -15°C over 3 hours. Causality: This temperature is safely below the formulation's collapse temperature but high enough for efficient sublimation, shortening the cycle time.

      • Hold at -15°C and 100 mTorr for 24-48 hours, or until product temperature probes match the shelf temperature, indicating the end of sublimation.

    • Secondary Drying (Desorption):

      • Ramp shelf temperature to 30°C over 4 hours.

      • Hold at 30°C and 100 mTorr for 8-12 hours. Causality: This removes residual, bound water molecules, which is critical for long-term stability.

    • Stoppering: Backfill the chamber with sterile, dry nitrogen to atmospheric pressure and fully stopper the vials under vacuum.

  • Post-Lyophilization Analysis (Critical Quality Attributes):

    • Cake Appearance: Inspect for a uniform, elegant, and non-collapsed cake structure.

    • Reconstitution Time: Add 1.0 mL of WFI and gently swirl. Record the time to complete dissolution (should be < 30 seconds).

    • Residual Moisture: Measure using Karl Fischer titration. Target is typically < 2%.

    • Protein Aggregation: Reconstitute the cake and analyze by SEC-HPLC. Compare the monomer percentage to the pre-lyophilization sample. A successful cycle will show no significant increase in aggregation.

    • Potency/Activity: Perform a relevant bioassay to confirm the protein's biological function is retained.

Diagram: Lyophilization Cycle Profile

lyo_cycle Figure 3: Representative Lyophilization Cycle T0 T1 T0->T1 Freezing T2 T1->T2 Hold T3 T2->T3 Primary Drying T4 T3->T4 Hold T5 T4->T5 Secondary Drying P0 Shelf Temp (°C) P1 Time (hours)

Caption: A graphical representation of the temperature stages in a lyophilization cycle.

Regulatory and Safety Considerations

While excipients are generally considered inert, their manufacturing and supply chain are under increasing regulatory scrutiny to ensure patient safety.[14][15]

  • Grade and Quality: It is imperative to source this compound from a reputable supplier that adheres to cGMP manufacturing standards appropriate for pharmaceutical excipients. The material should be accompanied by a Certificate of Analysis (CoA) detailing its purity, identity, and impurity profile.

  • Regulatory Filing: While many common sugars are listed in pharmacopoeias, the use of melezitose in a specific commercial drug product must be justified and approved by regulatory authorities like the FDA and EMA. The compatibility and stability data generated using the protocols in this guide would form a core part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.[11]

  • Safety: Melezitose is a naturally occurring sugar found in honey and plant saps and is generally considered safe. However, for any new formulation, especially for injectable products, a comprehensive safety and toxicological assessment is required as part of the drug development process.

Conclusion

This compound is more than just another sugar; it is a high-performance excipient with a unique combination of properties that address critical challenges in modern pharmaceutical formulation. Its non-reducing nature and high glass transition temperature make it an exemplary stabilizer for biologics during lyophilization and for creating stable amorphous solid dispersions. By understanding the scientific principles behind its function and applying robust, well-designed protocols, formulation scientists can unlock the full potential of melezitose to develop safer, more stable, and more effective medicines.

References

Cryoprotective effects of Melezitose monohydrate on mammalian cells.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Melezitose Monohydrate for the Cryopreservation of Mammalian Cells

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound as a cryoprotective agent (CPA) for mammalian cells. We will delve into the biochemical mechanisms of action, provide detailed protocols for its application and validation, and offer a comparative analysis against conventional cryoprotectants.

Introduction: The Challenge of Cryopreservation and the Role of Novel Cryoprotectants

Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biotechnology, enabling the long-term storage of cell lines, stem cells, and other biological samples.[1] The primary challenge in cryopreservation is mitigating the lethal effects of intracellular ice crystal formation and the extreme osmotic stress that cells experience during freezing and thawing.[2]

For decades, the field has relied on penetrating cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol.[3] While effective, their use is often limited by inherent cytotoxicity, which can compromise cell viability and function post-thaw, a critical concern for therapeutic applications.[1][4] This has driven the investigation into less toxic alternatives, drawing inspiration from nature's strategies for surviving extreme cold.[5][6]

Melezitose, a non-reducing trisaccharide found in the honeydew of aphids, represents a promising alternative. As a non-penetrating CPA, it operates primarily from the extracellular environment, offering a different and potentially gentler mechanism of protection. This guide provides the scientific rationale and practical steps for integrating melezitose into your cryopreservation workflows.

The Multifaceted Mechanism of Melezitose Cryoprotection

Melezitose protects cells through a combination of physical and chemical interactions with the cellular environment during the freezing process. Unlike penetrating agents that must enter the cell, melezitose exerts its effects from the outside, primarily by manipulating the behavior of water and stabilizing the cell membrane.

  • Vitrification and Glass Transition (Tg): The most critical role of melezitose is to promote vitrification. As the temperature drops, melezitose increases the viscosity of the extracellular solution, inhibiting the movement of water molecules and preventing their organization into damaging ice crystals.[7] Instead, the solution solidifies into a glassy, amorphous, non-crystalline state. The temperature at which this occurs is known as the glass transition temperature (Tg).[8][9] A high Tg is crucial as it ensures the cellular environment remains in a stable, glassy state during storage, preventing ice crystal growth and recrystallization, which can occur during minor temperature fluctuations.[9][10]

  • Membrane Stabilization (The Water Replacement Hypothesis): During freezing, extracellular ice formation draws water out of the cell, leading to severe dehydration and mechanical stress on the cell membrane. Melezitose molecules, rich in hydroxyl groups, directly interact with the polar head groups of phospholipids in the cell membrane.[1] They form hydrogen bonds, effectively replacing the water molecules that are lost, which helps to maintain the native spacing and fluidity of the membrane, preventing fusion and phase transitions that would otherwise lead to cell lysis upon thawing.

  • Osmotic Buffering: By remaining in the extracellular space, the high concentration of melezitose counteracts the increasing solute concentration outside the cell as water freezes, thereby reducing the osmotic gradient and minimizing excessive cellular dehydration.

The following diagram illustrates the key protective mechanisms of melezitose during the cryopreservation process.

G cluster_0 Cryopreservation Stressors cluster_1 Melezitose Protective Mechanisms cluster_2 Outcome Ice Intracellular Ice Crystal Formation Vitrification Promotes Vitrification (High Glass Transition Temp) Dehydration Cellular Dehydration & Osmotic Shock WaterReplacement Water Replacement Hypothesis MembraneDamage Membrane Phase Transitions Stabilization Membrane & Protein Stabilization Vitrification->Ice Inhibits Viability Enhanced Post-Thaw Cell Viability & Function Vitrification->Viability Prevents WaterReplacement->Dehydration Inhibits WaterReplacement->Viability Prevents Stabilization->MembraneDamage Inhibits Stabilization->Viability Prevents

Caption: Key cryoprotective mechanisms of melezitose.

Application Notes: Key Considerations for Using Melezitose

  • Optimizing Concentration: The optimal concentration of melezitose is highly cell-type dependent. Studies have shown effective concentrations ranging from 12% for encapsulated neural cells to 18% for mouse sperm.[11][12][13] It is imperative to perform a dose-response analysis for your specific cell line to determine the concentration that provides maximum viability with minimal osmotic stress.

  • Potential for Cytotoxicity: While generally less toxic than DMSO, high concentrations of any solute can exert biological effects. Some studies on specific cancer cell lines (A549) have reported that melezitose can induce G1 cell cycle arrest and apoptosis.[14] Therefore, post-thaw functional assays are crucial to ensure that melezitose does not adversely affect the specific cellular processes you are studying.

  • Use in Combination with Penetrating CPAs: A highly effective strategy is to use melezitose in combination with a reduced concentration of a penetrating CPA like DMSO (e.g., 2.5-5% instead of the standard 10%).[4][15] This approach leverages the membrane-stabilizing effects of melezitose while minimizing the cytotoxic impact of DMSO, often resulting in superior post-thaw outcomes.

  • Managing Osmotic Stress: As a large, non-penetrating molecule, the addition and removal of melezitose must be managed carefully to avoid damaging osmotic shock. The protocol below incorporates a gradual dilution step during thawing to mitigate this risk.

Protocol 1: Standard Cryopreservation of Mammalian Cells with Melezitose

This protocol provides a general framework for cryopreserving adherent or suspension mammalian cells using a melezitose-based freezing medium.

A. Materials

  • This compound (cell culture grade)

  • Base medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile, cryogenic vials

  • Controlled-rate freezing container (e.g., CoolCell®) or programmable freezer

  • Standard cell culture equipment (biosafety cabinet, incubator, centrifuge, etc.)

  • Trypan Blue solution and hemocytometer for cell counting

B. Preparation of Melezitose Freezing Medium Causality: The freezing medium is designed to provide nutrients (base medium), protective proteins (FBS), and the essential cryoprotectant (melezitose). A common starting formulation is 20% FBS with 15% (w/v) Melezitose.

  • Prepare a 30% (w/v) melezitose stock solution in your cell-specific base medium. Warming to 37°C may be required to fully dissolve the sugar. Sterilize by filtering through a 0.22 µm filter.

  • To prepare the final 2X Freezing Medium , mix equal volumes of the 30% melezitose stock solution and heat-inactivated FBS. (Final concentrations in this 2X mix will be 15% melezitose and 50% FBS).

  • To create the final 1X Freezing Medium , you will mix this 2X medium 1:1 with your cell suspension in their growth medium. The final concentrations the cells experience will be approximately 7.5% melezitose and 25-30% FBS, depending on the FBS concentration in your initial growth medium. This is a starting point and should be optimized.

C. Freezing Procedure Causality: A slow, controlled cooling rate of -1°C/minute is critical.[16][17] It allows for gradual water efflux from the cells, preventing the formation of large intracellular ice crystals.

  • Cell Harvest:

    • Adherent Cells: Harvest cells at 80-90% confluency. Wash with PBS, detach using trypsin/EDTA, and neutralize with growth medium.[18]

    • Suspension Cells: Harvest cells during the logarithmic growth phase.[18]

  • Cell Count: Perform a cell count using Trypan Blue. Ensure cell viability is >90% for optimal results.[17]

  • Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.[16]

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in cold (4°C) complete growth medium to a concentration of 2-8 x 10⁶ cells/mL.

  • Addition of Cryoprotectant: Slowly, add an equal volume of the cold 2X Melezitose Freezing Medium to the cell suspension while gently mixing. This results in a final cell concentration of 1-4 x 10⁶ cells/mL.

  • Aliquoting: Immediately dispense 1 mL aliquots of the final cell suspension into pre-labeled cryogenic vials.

  • Controlled-Rate Freezing: Place the vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve the necessary ~1°C/minute cooling rate.[17]

  • Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -135°C).[18]

D. Thawing Procedure Causality: Rapid thawing is essential to prevent the recrystallization of small ice crystals into larger, damaging ones.[17] Gradual dilution of the extracellular melezitose is crucial to prevent a rapid influx of water that would cause osmotic lysis.

  • Rapid Thaw: Remove a vial from liquid nitrogen and immediately place it in a 37°C water bath. Agitate the vial gently until only a tiny shard of ice remains.[19]

  • Sterilization: Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.

  • Gradual Dilution: Transfer the contents of the vial (~1 mL) into a sterile 15 mL conical tube. Over 5 minutes, slowly add 9 mL of pre-warmed complete growth medium dropwise while gently swirling the tube.

  • Cell Recovery: Centrifuge the diluted cell suspension at 200 x g for 5 minutes.

  • Plating: Aspirate the supernatant containing the melezitose and resuspend the cell pellet in fresh, pre-warmed growth medium.

  • Post-Thaw Culture: Transfer the cells to an appropriate culture vessel. Perform a viability count and monitor the culture for attachment (if adherent) and proliferation over the next 24-72 hours.

Protocol 2: Experimental Workflow for Efficacy Validation

To ensure melezitose is effective and non-disruptive for your specific cell line and application, a validation workflow is essential. This protocol provides a self-validating system to confirm cryoprotective efficacy.

The following diagram outlines the experimental workflow for optimizing and validating melezitose as a CPA.

G cluster_assays Post-Thaw Evaluation A 1. Prepare Cell Stock (High Viability, Log Phase) B 2. Dose-Response Setup (Vary Melezitose Concentration) 0%, 5%, 10%, 15%, 20% (w/v) Control: 10% DMSO A->B C 3. Cryopreserve Cells (Controlled-Rate Freezing as per Protocol 1) B->C D 4. Thaw Cells (Rapid Thaw, Gradual Dilution) C->D E Viability Count (Trypan Blue) D->E F Culture for 24-72h Assess Attachment & Morphology Perform Proliferation Assay (e.g., WST-1, MTT) E->F G Cell-Specific Functional Assay (e.g., Differentiation, Secretion) F->G H 8. Data Analysis & Optimization G->H

Caption: Workflow for validating melezitose cryoprotection.

Methodology:

  • Prepare Cell Stocks: Culture your cells of interest to the mid-logarithmic growth phase with >90% viability.

  • Establish Experimental Groups: Prepare freezing media with a range of melezitose concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/v). Include a positive control using your standard protocol (e.g., 10% DMSO) and a negative control (no CPA).

  • Cryopreserve: Freeze aliquots for each condition following Protocol 1.

  • Thaw and Analyze: After at least 24 hours of storage at -80°C or in liquid nitrogen, thaw one vial from each group.

    • Immediate Viability (T=0): Immediately after thawing and dilution, perform a Trypan Blue viability count.

    • Recovery and Proliferation: Plate the remaining cells. At 24, 48, and 72 hours post-thaw, assess cell attachment, morphology, and proliferation using an appropriate assay (e.g., WST-1, MTT, or direct cell counting).[8]

    • Functional Assessment: After a recovery period (e.g., 72 hours), perform a functional assay relevant to your cell type (e.g., cytokine secretion for immune cells, differentiation potential for stem cells) to ensure cellular function is preserved.

  • Data Analysis: Plot the viability and proliferation data against melezitose concentration to identify the optimal protective concentration for your cell line. Compare this to the DMSO control.

Comparative Data Summary

This table provides a high-level comparison of melezitose with other commonly used cryoprotectants.

FeatureThis compoundTrehaloseDMSO (Dimethyl Sulfoxide)Glycerol
Type Non-penetrating TrisaccharideNon-penetrating DisaccharidePenetratingPenetrating
Primary Mechanism Vitrification, Membrane Stabilization[1]Vitrification, Membrane Stabilization[1][8]Intracellular Vitrification, Colligative Effects[10]Intracellular Vitrification, Colligative Effects
Typical Concentration 10-20% (w/v)[11][12]100-400 mM (~3.4-13.7% w/v)[1]5-10% (v/v)[4]10-20% (v/v)
Relative Toxicity Low; cell-type dependent[14]Very Low[20]Moderate to High[1]Low to Moderate
Advantages Low toxicity, excellent membrane stabilization.Very low toxicity, well-studied, effective for desiccation.[1]Highly effective for a wide range of cells, well-established protocols.Low toxicity, effective for many cell types.
Disadvantages Requires optimization, potential for osmotic shock, less studied than trehalose.Poor membrane permeability, requires optimization.[1]Cytotoxic, can induce cell differentiation, requires removal post-thaw.[4]High viscosity, can cause significant osmotic stress.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Post-Thaw Viability Suboptimal melezitose concentration.Perform a dose-response curve to find the optimal concentration (Protocol 2).
Cells harvested in poor condition (<90% viability or stationary phase).Always use cells in the logarithmic growth phase with high viability.[17]
Incorrect cooling rate.Ensure the use of a validated controlled-rate freezer or device. Do not store at -80°C for more than 24-48 hours before moving to LN2.[16]
Osmotic shock during thawing.Ensure slow, dropwise dilution of the thawed cell suspension into pre-warmed medium.
Cell Clumping Post-Thaw DNA released from dead cells.Add DNase I (10-20 µg/mL) to the recovery medium.
Incomplete dissociation of adherent cells before freezing.Ensure a single-cell suspension is achieved before adding the freezing medium.
Poor Cell Attachment or Growth Cytotoxic effects of melezitose at the tested concentration.Re-evaluate the optimal concentration; test a lower range. Perform functional assays to confirm no adverse effects.
Delayed cellular stress response.Allow cells a longer recovery period (up to 7 days) before assessing proliferation, monitoring media changes and morphology.

References

Troubleshooting & Optimization

Addressing challenges in the crystallization of Melezitose monohydrate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the crystallization of melezitose monohydrate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of crystallizing this unique trisaccharide. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and provide robust troubleshooting strategies.

Introduction to this compound Crystallization

Melezitose (C₁₈H₃₂O₁₆), a non-reducing trisaccharide composed of two glucose units and one fructose unit, presents distinct crystallization challenges due to its molecular complexity, solubility profile, and propensity for high viscosity in solution.[1][2][3] Achieving high-purity, well-defined crystals of this compound is critical for its use as an analytical standard, in biochemical studies, and in various food and pharmaceutical applications. This guide provides a structured approach to overcoming common hurdles in this compound crystallization.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My melezitose solution is supersaturated, but no crystals are forming. What is causing this induction failure and how can I initiate crystallization?

Possible Causes:

  • High Nucleation Energy Barrier: Spontaneous nucleation of complex molecules like melezitose can be kinetically hindered, requiring a significant energy input to form stable crystal nuclei.

  • Insufficient Supersaturation: While the solution may be theoretically supersaturated, it might still be within the metastable zone where spontaneous nucleation is unlikely.

  • Presence of Inhibitory Impurities: Certain impurities can interfere with the molecular self-assembly required for nucleation.

Troubleshooting Steps:

  • Induce Nucleation by Seeding: This is the most effective method to overcome the nucleation barrier. Introduce a small number of high-quality this compound seed crystals into the supersaturated solution.[4] This provides a template for crystal growth, bypassing the need for spontaneous nucleation.

  • Increase Supersaturation: Carefully and slowly increase the supersaturation level. This can be achieved by:

    • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment.

    • Controlled Cooling: Gradually decrease the temperature of the solution. A slow cooling rate is crucial to avoid the formation of amorphous precipitate.[5][6]

  • Scratching Method: Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

  • Anti-Solvent Addition: Slowly add a solvent in which melezitose is insoluble (an anti-solvent), such as ethanol, to a saturated aqueous solution. This reduces the overall solubility and can induce crystallization.[7]

Q2: I am observing the formation of an oil or amorphous precipitate instead of crystals. Why is this happening and what can I do to resolve it?

Possible Causes:

  • Excessive Supersaturation: Rapid cooling or fast solvent evaporation can lead to a very high level of supersaturation, causing the melezitose to precipitate out of solution as a disordered, amorphous solid or a viscous oil before it can form an ordered crystal lattice.[8]

  • High Viscosity of the Solution: Concentrated sugar solutions are highly viscous, which can impede the diffusion of molecules to growing crystal faces, favoring amorphous precipitation.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an amorphous phase.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Employ a slower, more controlled cooling profile.[9]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with gentle agitation.

  • Dilute and Re-concentrate: If an oil has formed, try to redissolve it by adding a small amount of solvent and gently warming the solution. Then, allow the solution to cool at a much slower rate.

  • Optimize Solvent System: The choice of solvent is critical. While water is the primary solvent, using a co-solvent system, such as a water-ethanol mixture, can sometimes modulate the solubility and viscosity to favor crystallization.[10][11]

  • Purify the Starting Material: If impurities are suspected, consider purifying the melezitose sample before crystallization using techniques like chromatography.

Q3: The resulting this compound crystals are small, needle-shaped, or agglomerated. How can I obtain larger, well-defined single crystals?

Possible Causes:

  • High Nucleation Rate: If nucleation is too rapid, a large number of small crystals will form instead of a smaller number of large crystals.

  • Rapid Crystal Growth: Fast growth rates can lead to the inclusion of impurities and the formation of poorly defined or agglomerated crystals.[12]

  • Insufficient Equilibration Time: The crystallization process may not have been allowed to proceed for a sufficient duration for larger crystals to develop.

Troubleshooting Steps:

  • Control Nucleation with Seeding: A well-executed seeding protocol is key. Use a minimal amount of seed crystals to limit the number of nucleation sites.[13]

  • Maintain a Low Level of Supersaturation: Operate within the metastable zone where crystal growth is favored over nucleation. This can be achieved through very slow cooling or solvent evaporation.

  • Optimize Agitation: Gentle and consistent agitation can improve mass transfer and lead to more uniform crystal growth. However, excessive agitation can cause secondary nucleation and crystal breakage.

  • Introduce Crystal Habit Modifiers (with caution): Certain additives can selectively adsorb to specific crystal faces, altering the growth rates and modifying the crystal habit.[14][15][16] For sugars, related carbohydrates or small organic molecules can sometimes act as habit modifiers. This is an advanced technique and requires careful empirical investigation.

  • Increase Crystallization Time: Allow the crystallization process to proceed for an extended period (days to weeks) to allow for the slow and orderly growth of larger crystals.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for crystallizing this compound? Water is the most common and effective solvent for this compound crystallization due to its polarity and ability to form hydrogen bonds.[17] For specific applications, aqueous-ethanol solutions can be explored to modulate solubility and potentially improve crystal quality.[18]

  • How do common sugar impurities like glucose and fructose affect melezitose crystallization? Glucose and fructose are common impurities that can co-crystallize with or inhibit the crystallization of other sugars. Their presence can increase the solubility of melezitose, broaden the metastable zone width, and slow down the crystal growth rate.[19][20] High levels of these impurities can lead to the formation of smaller, less pure crystals or even prevent crystallization altogether.[12]

  • What is the ideal temperature range for this compound crystallization? The optimal temperature depends on the desired level of supersaturation. Generally, a saturated solution is prepared at an elevated temperature (e.g., 50-70 °C) and then slowly cooled to a lower temperature (e.g., 4-25 °C) to induce crystallization. The specific temperature profile should be determined empirically for your system.

  • How can I prepare seed crystals of this compound? Seed crystals can be prepared by inducing spontaneous crystallization through rapid cooling or solvent evaporation of a highly concentrated melezitose solution. The resulting small crystals can then be collected, washed with a cold solvent, and dried. Alternatively, a previous batch of high-quality crystals can be gently ground to a fine powder to be used as seeds.[21][22]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of this compound
  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in deionized water at an elevated temperature (e.g., 60 °C). Ensure all solids are completely dissolved.

  • Filtration: Hot-filter the solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling: Cover the vessel and allow the solution to cool slowly and undisturbed to room temperature. To further slow down the cooling process, the vessel can be placed in an insulated container.

  • Seeding (Optional but Recommended): Once the solution has cooled slightly and is in the metastable zone, introduce a small amount of this compound seed crystals.

  • Maturation: Allow the solution to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks to allow for crystal growth.

  • Harvesting: Collect the crystals by filtration and wash them with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or under vacuum at a low temperature.

Protocol 2: Preparation of this compound Seed Crystals
  • Prepare a highly supersaturated solution of melezitose in water by dissolving it at a high temperature and then rapidly cooling the solution in an ice bath with vigorous stirring.

  • A fine crystalline powder should precipitate.

  • Collect the powder by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove residual water.

  • Dry the seed crystals under vacuum.

  • Gently grind the crystals into a fine, uniform powder using a mortar and pestle.

  • Store the seed crystals in a tightly sealed container in a desiccator.[4][21]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂O₁₆ · H₂O
Molecular Weight 522.45 g/mol
Appearance White crystalline powder[17]
Melting Point 153-154 °C (anhydrous)[1]
Solubility in Water Soluble[17]
Optical Rotation [α]D²⁰ +88° (c=4 in H₂O)[1]

Visualization of Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying prep1 Dissolve Melezitose in Hot Water prep2 Hot Filtration prep1->prep2 cryst1 Controlled Cooling prep2->cryst1 cryst2 Seeding (Optional) cryst1->cryst2 cryst3 Maturation cryst2->cryst3 iso1 Filtration cryst3->iso1 iso2 Washing with Cold Solvent iso1->iso2 iso3 Drying iso2->iso3 final_product final_product iso3->final_product High-Purity Crystals

Caption: A typical experimental workflow for the crystallization of this compound.

troubleshooting_workflow cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Poor Quality action_node action_node start Crystallization Issue? no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out / Amorphous Precipitate? start->oiling_out poor_quality Poor Crystal Quality? start->poor_quality sol1a Introduce Seed Crystals no_crystals->sol1a sol1b Increase Supersaturation Slowly no_crystals->sol1b sol1c Use Scratching Method no_crystals->sol1c sol2a Reduce Supersaturation Rate oiling_out->sol2a sol2b Optimize Solvent System oiling_out->sol2b sol2c Purify Starting Material oiling_out->sol2c sol3a Control Nucleation with Seeding poor_quality->sol3a sol3b Maintain Low Supersaturation poor_quality->sol3b sol3c Optimize Agitation poor_quality->sol3c

Caption: A decision-making workflow for troubleshooting common melezitose crystallization problems.

References

Optimizing the concentration of Melezitose monohydrate for effective cryopreservation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of melezitose monohydrate in your cryopreservation protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded advice and troubleshooting strategies. Our goal is to move beyond simple instructions and offer a clear understanding of the mechanisms at play, enabling you to make informed decisions for the successful cryopreservation of your valuable cells.

Frequently Asked Questions (FAQs)

Q1: What is melezitose and why is it used in cryopreservation?

Melezitose is a non-reducing trisaccharide, a type of sugar that can protect cells from damage during the freezing and thawing processes.[1] Unlike penetrating cryoprotectants such as dimethyl sulfoxide (DMSO) or glycerol, melezitose is a non-penetrating cryoprotectant.[1] This means it does not enter the cell.

Its primary roles in cryopreservation are:

  • Osmotic Dehydration: By increasing the solute concentration in the extracellular medium, melezitose draws water out of the cells before freezing. This controlled dehydration is crucial to minimize the formation of damaging intracellular ice crystals.[1]

  • Membrane Stabilization: Sugars like melezitose are thought to interact with the cell membrane, helping to maintain its integrity during the stresses of freezing and thawing.

  • Vitrification Support: At high concentrations, cryoprotectants can help the solution solidify into a glass-like state (vitrification) rather than forming crystalline ice, which is highly damaging to cells.[2]

Q2: How does melezitose compare to other non-penetrating sugars like sucrose and trehalose?

Melezitose, sucrose, and trehalose are all effective non-penetrating cryoprotectants. The choice between them can depend on the specific cell type and the other components of the cryopreservation medium.

FeatureMelezitoseSucroseTrehalose
Type TrisaccharideDisaccharideDisaccharide
Protective Mechanism Primarily osmotic dehydration and membrane stabilization.Similar to melezitose, it is widely used for its osmotic effects.[3][4]Known for its high glass transition temperature and strong interaction with water molecules, which can be advantageous for long-term stability.[3][5]
Reported Efficacy Has shown excellent cryoprotective effects for various cell types, including mouse sperm.A common and effective cryoprotectant, though some studies suggest trehalose may be superior in certain applications.[4][6]Often considered a superior cryoprotectant due to its biophysical properties, particularly in preserving protein structure.[5][7]

While trehalose is often highlighted for its superior bioprotective properties in the dried state, the effectiveness of each sugar can be cell-type dependent.[4][5] Therefore, empirical testing is often necessary to determine the optimal choice for a specific application.

Q3: Can melezitose be used as the sole cryoprotectant?

While melezitose provides significant protection, it is most effective when used in combination with a penetrating cryoprotectant like DMSO.[8][9]

  • Synergistic Effect: Penetrating cryoprotectants reduce the amount of ice formed inside the cell, while non-penetrating cryoprotectants like melezitose manage extracellular ice and osmotic balance. This combination provides comprehensive protection against freezing-induced damage.[8][9]

  • Reducing Toxicity: A key advantage of using melezitose is that it can allow for a reduction in the concentration of the more toxic penetrating cryoprotectants like DMSO.[3][10] This is particularly important for sensitive cell types or for applications in cell therapy where minimizing DMSO exposure is critical.

Troubleshooting Guide: Optimizing Melezitose Concentration

Problem 1: Low Post-Thaw Cell Viability and Recovery

Potential Cause: Suboptimal melezitose concentration leading to excessive cell dehydration, insufficient dehydration, or osmotic shock.

Step-by-Step Troubleshooting Protocol:

  • Establish a Baseline: If you are new to using melezitose, start with a concentration range reported in the literature for similar cell types. For many mammalian cells, a starting point of 0.1 M to 0.3 M melezitose in combination with a reduced concentration of DMSO (e.g., 5-7.5%) is a reasonable starting point.

  • Concentration Titration Experiment:

    • Prepare a series of cryopreservation media with varying concentrations of melezitose (e.g., 0.05 M, 0.1 M, 0.2 M, 0.3 M) while keeping the concentration of the penetrating cryoprotectant (e.g., 5% DMSO) constant.

    • Cryopreserve aliquots of your cells using each formulation. Ensure all other parameters (cell density, cooling rate, thawing procedure) are kept consistent.

    • Assess cell viability and recovery immediately post-thaw and at 24 hours post-thaw to account for delayed cell death (apoptosis).

  • Analyze the Outcome:

    • If viability is low across all concentrations: Consider that the issue may not be the melezitose concentration alone. Re-evaluate your cooling rate, thawing protocol, and the health of the cells prior to freezing. Healthy, log-phase cells are crucial for successful cryopreservation.[11][12]

    • If viability is highest at lower melezitose concentrations: Your cells may be sensitive to the osmotic stress induced by higher sugar concentrations.

    • If viability is highest at higher melezitose concentrations: Your cells may require more significant dehydration to prevent intracellular ice formation.

Experimental Workflow for Optimizing Melezitose Concentration:

G cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis cluster_eval Evaluation P1 Harvest healthy, log-phase cells P2 Prepare cryomedia with varying Melezitose concentrations (e.g., 0.05M, 0.1M, 0.2M, 0.3M) + constant DMSO P1->P2 C1 Aliquot cells into cryovials for each concentration P2->C1 C2 Slow cool at -1°C/minute to -80°C C1->C2 C3 Transfer to liquid nitrogen for long-term storage C2->C3 T1 Rapidly thaw cells at 37°C C3->T1 T2 Remove cryoprotectant medium T1->T2 T3 Assess viability (e.g., Trypan Blue) at 0h and 24h post-thaw T2->T3 E1 Identify optimal Melezitose concentration with highest viability T3->E1 E2 Perform functional assays on optimally preserved cells E1->E2

Caption: Workflow for optimizing melezitose concentration.

Problem 2: Evidence of Ice Crystal Damage (e.g., ruptured cells, low membrane integrity)

Potential Cause: Insufficient dehydration due to a low melezitose concentration or a suboptimal balance with the penetrating cryoprotectant.

Step-by-Step Troubleshooting Protocol:

  • Increase Melezitose Concentration: If you are using a lower concentration of melezitose (e.g., <0.1 M), incrementally increase it in your next experiment (e.g., to 0.2 M or 0.3 M). This will enhance the osmotic gradient and promote further cell dehydration before freezing.

  • Adjust DMSO Concentration: Consider a modest increase in the penetrating cryoprotectant concentration (e.g., from 5% to 7.5% DMSO) in conjunction with your optimized melezitose concentration. This can provide a synergistic effect, with the DMSO further reducing the freezing point of the intracellular water.[9]

  • Review Cooling Rate: Ensure you are using a slow cooling rate of approximately -1°C per minute.[11] A cooling rate that is too fast can lead to intracellular ice formation before the cell has had adequate time to dehydrate.

Logical Relationship of Cryoprotectant Concentration and Cell Survival:

G cluster_cause Cause cluster_effect Effect cluster_solution Solution C1 Suboptimal Melezitose Concentration E1 Insufficient Dehydration C1->E1 E2 Intracellular Ice Formation E1->E2 E3 Low Post-Thaw Viability E2->E3 S1 Increase Melezitose Concentration S1->C1 S2 Optimize DMSO Concentration S2->C1

Caption: Troubleshooting low cell viability due to ice crystal formation.

Problem 3: Poor Cell Attachment or Function Post-Thaw, Despite High Viability

Potential Cause: Sub-lethal cellular stress or damage that does not result in immediate cell death but impairs function. This can be due to osmotic stress during the addition or removal of the cryoprotectant solution.

Step-by-Step Troubleshooting Protocol:

  • Stepwise Addition and Removal of Cryoprotectant: Instead of adding the full concentration of the melezitose-containing cryopreservation medium at once, consider a two-step process. First, add a solution with half the final concentration of cryoprotectants, allow the cells to equilibrate for 5-10 minutes, and then add the final concentration. Similarly, during thawing, gradually dilute the cryoprotectant by adding pre-warmed culture medium in a stepwise manner before pelleting the cells.

  • Optimize Thawing and Dilution: Ensure that thawing is rapid (e.g., in a 37°C water bath) and that the cryoprotectant is diluted out promptly to minimize exposure time.[11]

  • Inclusion of Apoptosis Inhibitors: For particularly sensitive or valuable cells, consider including a ROCK inhibitor (e.g., Y-27632) in the post-thaw recovery medium. This can improve cell survival and attachment by mitigating apoptosis triggered by the cryopreservation process.

Reference Protocols and Starting Concentrations

The optimal concentration of melezitose is highly dependent on the cell type. Below are some empirically determined concentrations from the literature that can serve as a starting point for your optimization experiments.

Cell/Tissue TypeMelezitose ConcentrationPenetrating CPAReference
Mouse Sperm18% (w/v)Not specified in abstractHino et al., 2007
Encapsulated NG108-15 cells12%Not specified in abstractAndolfi et al., 2025
Hematopoietic Stem Cells (using other sugars as a proxy)~0.03-0.06 M (with reduced DMSO)2.5-5% DMSOBuchweitz et al., 2008[3]

Note: 18% (w/v) this compound (MW: 522.45 g/mol ) is approximately 0.34 M.

References

Technical Support Center: Melezitose Monohydrate Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for melezitose monohydrate quantification. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique trisaccharide. Melezitose, a non-reducing sugar composed of two glucose molecules and one fructose molecule, presents specific challenges in its accurate quantification due to its structural similarity to other sugars and its resistance to certain enzymatic activities.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses foundational questions about this compound handling, storage, and the primary analytical approaches.

Q1: What are the critical storage and handling conditions for my D-(+)-Melezitose monohydrate analytical standard?

A1: Proper handling of your primary standard is the bedrock of accurate quantification. This compound is a stable, combustible solid. For optimal stability and to prevent degradation, it should be stored in a well-sealed container in a cool, dry place. The analytical standard grade typically has a purity of ≥98.0% as determined by HPLC. Always consult the Certificate of Analysis (CoA) provided by the manufacturer for specific storage recommendations and expiry dates. Before use, allow the container to equilibrate to room temperature to prevent condensation, which could affect the precise weight of the standard.

Q2: What are the most common analytical methods for quantifying melezitose?

A2: The two most prevalent methods for melezitose quantification are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

  • HPLC-based methods are powerful for separating melezitose from other carbohydrates in complex mixtures.[3][4][5] Common detection methods include Refractive Index Detection (RID) and Pulsed Amperometric Detection (PAD).[6][7][8]

  • Enzymatic assays rely on the hydrolysis of melezitose into its constituent monosaccharides (glucose and fructose), which are then quantified using specific enzyme-coupled reactions.[9][10] This approach can be highly specific but requires careful optimization to ensure complete hydrolysis.

Q3: Can melezitose degrade during sample preparation?

A3: Yes, although it is a non-reducing sugar and relatively stable, melezitose can degrade under certain conditions. Prolonged exposure to strong acids and high temperatures can lead to hydrolysis and further degradation of the resulting monosaccharides.[11][12][13] For instance, standard methods for biomass analysis using 4% sulfuric acid at 121°C can cause significant fructose degradation, a component of melezitose.[11] It is crucial to use sample preparation conditions that are mild enough to preserve the integrity of the sugar.

Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Assays

HPLC is a cornerstone of carbohydrate analysis, but it is not without its challenges. This section breaks down common problems encountered during the HPLC quantification of melezitose.

Q4: My melezitose peak is not separating from other sugars like raffinose. How can I improve resolution?

A4: This is a classic challenge in carbohydrate analysis. Melezitose and its isomer raffinose can be difficult to separate.[3] Poor resolution can lead to falsely elevated melezitose quantification.[3]

Causality & Solution:

  • Isomeric Co-elution: Raffinose (galactose-glucose-fructose) and Melezitose (glucose-fructose-glucose) are structural isomers that often co-elute under standard reversed-phase conditions.[1]

  • Solution 1: Optimize Chromatography: An improved ion chromatography (IC) method using a specialized column like the Dionex CarboPac PA-1 can effectively separate melezitose from raffinose and other components.[3] HILIC (Hydrophilic Interaction Liquid Chromatography) is another common and effective approach for separating polar compounds like sugars.[4]

  • Solution 2: Adjust Mobile Phase: Systematically adjust the mobile phase composition. For HILIC, modifying the acetonitrile-to-water ratio can significantly impact retention and resolution. For ion-exchange chromatography, adjusting the eluent concentration (e.g., sodium hydroxide) or the gradient slope is key.[3][14]

Q5: My retention times are drifting from run to run. What is causing this instability?

A5: Retention time stability is critical for accurate peak identification and quantification. Drifting retention times often point to issues with the mobile phase, column, or hardware.[14][15]

Troubleshooting Flow for Retention Time Instability

Caption: Logic diagram for troubleshooting HPLC retention time drift.

Q6: I am using a Refractive Index Detector (RID) and my baseline is noisy and drifting. What should I check?

A6: Refractive Index Detectors are considered "universal" detectors but are notoriously sensitive to environmental and system changes.[8]

Causality & Solution:

  • Temperature Sensitivity: RID is highly susceptible to temperature fluctuations.[8] Ensure the detector and column are thermostatted and that the mobile phase has equilibrated to the column temperature before entering the detector.

  • Mobile Phase Inconsistency: RID measures the difference in refractive index between the sample cell and a reference cell filled with the mobile phase.[8] Gradient elution is therefore incompatible with RID. You must use an isocratic method.[8] Ensure your mobile phase is thoroughly mixed and degassed to prevent bubbles and compositional drift.[14][16]

  • Contamination: Contaminants leaching from the column or present in the mobile phase can cause baseline noise.[14] Flush the system and use high-purity solvents.

Q7: My sensitivity is very low using Pulsed Amperometric Detection (PAD). How can I improve my signal?

A7: PAD is an extremely sensitive technique for carbohydrate analysis, allowing for detection at picomole levels.[17] Low sensitivity usually points to incorrect mobile phase conditions or electrode issues.

Causality & Solution:

  • Electrochemical Oxidation Requirement: PAD works by electrocatalytically oxidizing carbohydrates at the surface of a gold electrode at high pH.[18] The current generated is proportional to the concentration.[18] Your mobile phase must be sufficiently alkaline (e.g., containing sodium hydroxide) for this reaction to occur.[6][17]

  • Electrode Fouling: Over time, oxidation byproducts can foul the electrode surface, leading to a loss of signal.[17][18] The "pulsed" nature of PAD is designed to clean the electrode surface with a series of potentials after each measurement.[17][18] Ensure you are using the correct waveform (voltage steps and durations) for carbohydrate analysis as recommended by the instrument manufacturer. If the signal degrades, the gold electrode may require manual polishing or replacement.

ParameterRefractive Index Detection (RID)Pulsed Amperometric Detection (PAD)
Principle Measures changes in solution refractive index.[8]Measures current from electrochemical oxidation of the analyte.[18]
Elution Mode Isocratic only.[8]Isocratic or Gradient.[6]
Sensitivity Low (µg range).[8]High (ng-pg range).[17]
Selectivity Universal (non-specific).[8]Selective for electroactive compounds (e.g., carbohydrates).[17]
Mobile Phase Cannot use absorbing solvents. Must be consistent.[8]Must be alkaline (high pH) for carbohydrate analysis.[18]
Common Issue Baseline drift due to temperature/pressure changes.[8]Loss of signal due to electrode fouling.[18]
Part 3: Troubleshooting Enzymatic Assays

Enzymatic assays offer an alternative to HPLC but hinge on the complete and specific conversion of melezitose to a measurable product.

Q8: My melezitose recovery is consistently low in my enzymatic assay. What could be the cause?

A8: Low recovery in an enzymatic assay for a complex sugar like melezitose almost always points to incomplete hydrolysis.

Causality & Solution:

  • Enzymatic Resistance: Melezitose can be difficult to hydrolyze. Some organisms and their corresponding enzymes cannot efficiently digest it.[2][19] You must ensure the enzyme cocktail you are using is effective for melezitose. A combination of invertase and α-glucosidase may be required.

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and incubation time.[20]

    • Verify pH and Temperature: Confirm that your assay buffer is at the optimal pH for all enzymes used and that the incubation is performed at the recommended temperature.[20]

    • Increase Incubation Time: Perform a time-course experiment to determine the point at which hydrolysis is complete. It's possible the recommended incubation time is insufficient for your sample matrix.

    • Check for Inhibitors: Components within your sample matrix could be inhibiting the enzyme. Test for inhibition by spiking a known amount of melezitose standard into your sample matrix and comparing the recovery to a standard in buffer alone.

Q9: My blank samples show a high background signal. How do I troubleshoot this?

A9: A high background signal can mask the true signal from your analyte and decrease assay sensitivity.

Workflow for Diagnosing High Background in Enzymatic Assays

Caption: Decision tree for troubleshooting high background in enzymatic assays.

Part 4: Appendices
Appendix A: Protocol - HPLC-PAD Method for Melezitose Quantification

This protocol is a starting point and should be optimized for your specific instrument and sample matrix.

  • System Preparation:

    • Column: Dionex CarboPac™ PA1 (4 x 250 mm) or similar anion-exchange column.[3]

    • Mobile Phase A: Deionized Water (≥18 MΩ·cm).

    • Mobile Phase B: 200 mM Sodium Hydroxide (NaOH).

    • Mobile Phase C: 1 M Sodium Acetate.

    • Flow Rate: 0.75 - 1.0 mL/min.

    • Degassing: Ensure all mobile phases are continuously degassed.[16]

  • Chromatographic Conditions (Example Gradient):

    • Gradient Program:

      • 0-15 min: Isocratic with 100 mM NaOH (50% B).

      • 15-25 min: Linear gradient to introduce sodium acetate for eluting more complex sugars if needed.

      • Note: For melezitose alone, an isocratic elution may be sufficient and is recommended to start.[3]

    • Column Temperature: 30 °C.

    • Injection Volume: 10-25 µL.

  • PAD Detector Settings:

    • Working Electrode: Gold.

    • Reference Electrode: Palladium or Ag/AgCl.

    • Waveform: Use a standard carbohydrate waveform as recommended by the manufacturer. A typical three-potential waveform involves potentials for detection, oxidation (cleaning), and reduction (reactivation).[18]

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Create a calibration curve by serially diluting the stock solution (e.g., 1-100 µg/mL).

    • Dilute samples to fall within the linear range of the calibration curve. Filter all samples and standards through a 0.22 µm syringe filter before injection.[3]

Appendix B: Protocol - General Enzymatic Assay for Melezitose

This protocol outlines a two-step process involving hydrolysis followed by glucose detection.

  • Hydrolysis Step:

    • To 100 µL of sample or standard, add 100 µL of hydrolysis buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

    • Add 20 µL of an enzyme mixture containing sufficient activity of invertase and α-glucosidase.

    • Incubate at the optimal temperature (e.g., 37-55 °C) for a predetermined time (e.g., 60 minutes) to ensure complete hydrolysis.

  • Detection Step (Glucose Quantification):

    • Following hydrolysis, quantify the released glucose using a commercial glucose oxidase/peroxidase (GOPOD) assay kit.[9]

    • Add 200 µL of the GOPOD reagent to 20 µL of the hydrolyzed sample.

    • Incubate at room temperature for 15-20 minutes.

    • Measure the absorbance at the recommended wavelength (typically ~510 nm).

  • Calculation:

    • Prepare a standard curve using glucose.

    • Calculate the glucose concentration in your hydrolyzed samples.

    • Remember that each mole of melezitose yields two moles of glucose. Account for this 2:1 stoichiometric ratio in your final calculation of melezitose concentration.

References

Technical Support Center: Identification and Profiling of Impurities in Melezitose Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the identification and profiling of impurities in Melezitose monohydrate samples.

Welcome to the technical support center for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for the accurate identification and quantification of impurities. Our goal is to empower you with the knowledge to ensure the quality, safety, and efficacy of your materials through rigorous analytical characterization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the expected impurities in a this compound sample?

A: Impurities in this compound can originate from the source material, manufacturing process, or degradation. They are typically categorized as follows:

  • Related Sugars: Melezitose is a trisaccharide composed of two glucose molecules and one fructose molecule. Therefore, the most common impurities are its constituent monosaccharides (glucose, fructose) and related disaccharides (e.g., sucrose, maltose). Partial hydrolysis of melezitose, for instance, yields glucose and turanose (an isomer of sucrose).[1]

  • Structural Isomers: Other trisaccharide isomers that may have been present in the original source material or formed during processing.

  • Process-Related Impurities: These include residual solvents, reagents, or catalysts used during the extraction and purification process.[2]

  • Degradation Products: Although stable under normal conditions, Melezitose can degrade under harsh temperature, pH, or oxidative stress.[3] The resulting products may include the aforementioned related sugars or other modified species.

Q2: What are the regulatory expectations for impurity profiling?

A: While specific monographs for this compound may not be available in all pharmacopoeias, the principles outlined by the International Council for Harmonisation (ICH) in its Q3A guideline for impurities in new drug substances are the global standard.[4] Key concepts include:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity's biological safety must be ascertained.

It is crucial to develop an analytical method that can detect and quantify impurities at or below these established ICH thresholds.[4][5]

Q3: Which analytical technique is most suitable for analyzing Melezitose impurities?

A: A multi-technique approach is often necessary for comprehensive impurity profiling.[6]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is the workhorse technique for quantifying sugars. Because carbohydrates lack significant UV chromophores, RID provides universal detection for these compounds.[7]

  • HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): An excellent alternative to RID, ELSD is a near-universal detector for non-volatile and semi-volatile compounds and is often more stable and sensitive than RID.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown impurities. LC-MS provides molecular weight and fragmentation data, which are critical for structural elucidation.[5][9]

  • Gas Chromatography (GC): Primarily used to identify and quantify volatile organic impurities, such as residual solvents from the manufacturing process.[2]

Section 2: Core Analytical Methodologies & Protocols

A robust analytical strategy is foundational to accurate impurity profiling. The following workflow and protocols are recommended.

Impurity Profiling Workflow

The diagram below illustrates a comprehensive workflow for the identification and quantification of impurities in this compound.

G cluster_0 Phase 1: Quantification & Detection cluster_1 Phase 2: Identification cluster_2 Phase 3: Reporting SamplePrep Sample Preparation (Dissolution in Mobile Phase) HPLCRID HPLC-RID/ELSD Analysis (Primary Quantification) SamplePrep->HPLCRID Inject DataQuant Data Analysis (Quantify Knowns, Flag Unknowns) HPLCRID->DataQuant Chromatogram LCMS LC-MS Analysis (For Unknown Peaks) DataQuant->LCMS Unknowns > ICH Threshold ImpurityProfile Generate Impurity Profile (Table of all impurities >0.05%) DataQuant->ImpurityProfile Quantified Impurities MSData MS Data Interpretation (MW & Fragmentation) LCMS->MSData Mass Spectra StructElucid Structural Elucidation (Propose Structure) MSData->StructElucid StructElucid->ImpurityProfile Identified Impurities Report Final Report & COA ImpurityProfile->Report

Caption: General workflow for impurity profiling of this compound.

Protocol 1: HPLC-RID Method for Impurity Quantification

This protocol provides a starting point for the separation and quantification of related sugar impurities.

Objective: To quantify known and unknown impurities in this compound using HPLC with Refractive Index Detection.

Materials:

  • This compound sample

  • Reference standards (Glucose, Fructose, Sucrose, Maltose)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: Amino or Amide-based column (e.g., Waters XBridge BEH Amide, 4.6 x 250 mm, 5 µm). These columns are well-suited for carbohydrate analysis.[8]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 75:25 (v/v) Acetonitrile:Water. Filter and degas thoroughly. Causality: The ratio of acetonitrile to water controls the retention and separation of the polar sugars on the amide column.

  • Standard Preparation:

    • Prepare a stock solution of each reference standard at 1 mg/mL in the mobile phase.

    • Create a mixed standard solution containing all reference sugars at a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 10 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. Causality: Maintaining a stable column temperature is critical for reproducible retention times and a stable RID baseline.[8]

    • Injection Volume: 20 µL

    • RID Temperature: 35 °C (match column temperature)

    • Run Time: 30 minutes or until all expected impurity peaks have eluted.

  • Analysis:

    • Inject the mixed standard solution to determine the retention times of known impurities.

    • Inject the sample solution.

    • Identify impurities by comparing retention times with the standards.

    • Quantify impurities using area normalization or external standard calibration. For unknown impurities, assume a relative response factor of 1.0 relative to Melezitose for initial estimation.

Protocol 2: LC-MS Method for Impurity Identification

Objective: To determine the molecular weight of unknown impurities to aid in their structural identification.

Instrumentation:

  • LC-MS system with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Column: Use the same column as the HPLC-RID method for easier peak tracking.

Procedure:

  • Mobile Phase Modification: The buffers used for RID are not always MS-friendly. A volatile buffer system is required.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Causality: Volatile modifiers like formic acid are necessary as they will evaporate in the MS source and not cause contamination or signal suppression.

  • Gradient Elution:

    • Develop a gradient that provides good separation of the impurity from the main peak (e.g., 90% B to 50% B over 20 minutes).

  • Sample Preparation: Prepare the sample as in the HPLC protocol, using Mobile Phase A as the diluent. A concentration of ~1 mg/mL is typically sufficient.

  • MS Detector Settings:

    • Ionization Mode: ESI, run in both positive and negative modes. Sugars can form adducts with cations (like Na+) in positive mode or be deprotonated in negative mode.

    • Scan Range: 100 - 1000 m/z. This range will cover monosaccharides up to larger oligosaccharides.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the instrument manufacturer's recommendations.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Extract the mass spectrum for the peak of interest. The molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-) will provide the molecular weight of the impurity.

    • If the system has MS/MS capability, perform fragmentation analysis on the impurity peak to gather structural information.[6][9]

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides solutions to common issues.

G Start Problem: Poor Peak Resolution CheckMobilePhase Is Mobile Phase composition (ACN/Water ratio) optimal? Start->CheckMobilePhase AdjustMobilePhase Action: Adjust ACN/Water ratio. Increase water for more retention. CheckMobilePhase->AdjustMobilePhase No CheckTemp Is column temperature optimized? CheckMobilePhase->CheckTemp Yes Success Resolution Improved AdjustMobilePhase->Success AdjustTemp Action: Vary temperature (e.g., 30-45°C). CheckTemp->AdjustTemp No CheckColumn Is column chemistry appropriate? CheckTemp->CheckColumn Yes AdjustTemp->Success ChangeColumn Action: Try an orthogonal column (e.g., Ligand Exchange). CheckColumn->ChangeColumn No ChangeColumn->Success

References

Technical Support Center: Enhancing Protein Yield and Stability with Melezitose Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging Melezitose Monohydrate to improve the yield and stability of your protein formulations. This guide is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges in protein stabilization. Here, we synthesize field-proven insights and technical data to provide you with a comprehensive resource for your experimental needs.

Introduction to Melezitose as a Protein Stabilizer

Melezitose is a non-reducing trisaccharide that has demonstrated exceptional capabilities in preserving protein structure and function, particularly during stressful processes like lyophilization (freeze-drying) and long-term storage.[1] As a larger and more complex sugar than commonly used disaccharides like sucrose and trehalose, melezitose offers unique properties that can translate to superior stabilization for a variety of proteins, including human blood plasma proteins.[1] Its mechanism of action is rooted in the principles of preferential exclusion and the water replacement hypothesis, where it is excluded from the protein's surface in solution, and forms a protective, amorphous glassy matrix upon drying, effectively acting as a water substitute to maintain the protein's native conformation.

This guide provides a question-and-answer-based approach to address specific issues you may encounter, offering both troubleshooting solutions and foundational knowledge to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during protein stabilization experiments using this compound.

Issue 1: Protein Aggregation or Precipitation Upon Addition of Melezitose

Q: I've added melezitose to my purified protein solution, and I'm observing visible precipitation or an increase in aggregation as measured by Dynamic Light Scattering (DLS). What could be the cause, and how can I resolve it?

A: This is a common issue that can arise from several factors related to your buffer conditions and protein concentration. Here is a systematic approach to troubleshooting this problem:

  • Buffer pH and Ionic Strength: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least 1-2 units away from your protein's pI. Additionally, the ionic strength of your buffer can influence solubility. While counterintuitive, sometimes increasing the salt concentration (e.g., 150-300 mM NaCl) can help mitigate aggregation by shielding electrostatic interactions between protein molecules.

  • Melezitose Concentration: While melezitose is an excellent stabilizer, adding a very high concentration too quickly to a highly concentrated protein solution can sometimes lead to "salting-out" effects. Try adding the melezitose stock solution gradually while gently stirring. It is also crucial to determine the optimal melezitose concentration for your specific protein through a systematic screening experiment (see Experimental Protocol 1).

  • Local High Concentrations: Ensure your melezitose stock solution is fully dissolved and that you are achieving a homogenous mixture. Localized high concentrations of the sugar can induce precipitation.

  • Protein Concentration: Very high protein concentrations are inherently more prone to aggregation. If you are working with a highly concentrated protein solution, consider if it's possible to perform the buffer exchange into the melezitose-containing formulation at a slightly lower protein concentration and then re-concentrate if necessary.

Issue 2: Low Protein Activity or Yield After Lyophilization and Reconstitution

Q: After freeze-drying my protein with a melezitose-based formulation and reconstituting it, I'm observing a significant loss of activity and/or a low yield of soluble protein. What are the likely causes and how can I improve this?

A: A loss of protein activity or yield post-lyophilization is a critical issue that often points to an unoptimized lyophilization cycle or formulation. Here’s how to troubleshoot:

  • Inadequate Lyoprotection (Sub-optimal Melezitose Concentration): The ratio of melezitose to protein is a critical factor. If the concentration of melezitose is too low, it may not be sufficient to form a complete, protective glassy matrix around each protein molecule, leaving some regions exposed to the stresses of dehydration. An optimization of the melezitose concentration is recommended.

  • Collapse of the Lyophilized Cake: If the primary drying temperature was too high (above the glass transition temperature, Tg', of your formulation), the amorphous matrix can collapse. This can lead to incomplete drying and increased protein degradation. You can visually inspect the lyophilized cake for a shrunken or melted appearance. To address this, you need to determine the Tg' of your formulation using Differential Scanning Calorimetry (DSC) and ensure the primary drying temperature is kept at least 2-3°C below this value.[2]

  • Crystallization of Other Excipients: If your formulation includes other components, such as mannitol, it is crucial that they remain in an amorphous state with the melezitose and protein. Crystallization of excipients can lead to phase separation and a loss of their protective effects.

  • Reconstitution Issues: Sometimes the issue is not with the lyophilized cake itself, but with the reconstitution process. Ensure you are using the correct reconstitution buffer and volume. Gentle agitation is key; vigorous shaking or vortexing can cause aggregation of the rehydrated protein. If reconstitution is slow, this may indicate a dense, partially collapsed cake.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in protein formulations?

A1: A good starting point for melezitose concentration is typically in the range of 10 mM to 200 mM in the final formulation.[1] However, the optimal concentration is highly dependent on the specific protein, its concentration, and the stresses it will be subjected to (e.g., lyophilization, long-term storage). For lyophilization, higher concentrations are often beneficial. A screening study is always recommended to determine the optimal concentration for your protein of interest.

Q2: How does melezitose compare to other common stabilizers like sucrose and trehalose?

A2: Melezitose, a trisaccharide, offers several potential advantages over the disaccharides sucrose and trehalose. As a larger molecule, it has a higher glass transition temperature (Tg), which can be beneficial for the long-term stability of lyophilized products, especially at ambient temperatures.[3] While trehalose is often considered a superior stabilizer to sucrose due to its more pronounced preferential hydration effect, the larger size of melezitose may offer enhanced stabilization for certain proteins.[4]

Excipient Molecular Weight ( g/mol ) Type Typical Glass Transition Temperature (Tg) of Anhydrous Form
Sucrose342.3Disaccharide~60-70°C
Trehalose342.3Disaccharide~100-115°C[3]
Melezitose 504.4 Trisaccharide Higher than trehalose (exact value can vary)

Q3: Are there any known buffer or excipient incompatibilities with melezitose?

A3: Melezitose is a non-reducing sugar and is generally considered to be chemically inert and compatible with a wide range of common biological buffers (e.g., phosphate, Tris, HEPES, histidine).[1] However, as with any formulation component, it is important to consider the overall formulation. For example, some buffers can affect the Tg' of the final formulation. It is always good practice to perform stability studies on the complete formulation.

Q4: Can the presence of melezitose in my final protein formulation interfere with downstream applications?

A4: This is an important consideration. For most applications, melezitose is unlikely to cause interference. However, there are some potential considerations:

  • Enzyme Activity Assays: As a sugar, melezitose could potentially act as a competitive inhibitor for enzymes that have sugar-based substrates. It is important to run appropriate controls to test for any effect of melezitose on your specific assay.

  • Isothermal Titration Calorimetry (ITC): The presence of a high concentration of any excipient can affect the heat signals in ITC. It is crucial to dialyze both the protein and the titrant into the exact same buffer, including the same concentration of melezitose, to ensure that the measured heat changes are due to the binding event of interest.

  • Mass Spectrometry (MS): High concentrations of non-volatile components like melezitose can cause ion suppression in electrospray ionization mass spectrometry. It is generally advisable to remove sugars and other non-volatile excipients before MS analysis, for example, by using a buffer exchange spin column.

  • Surface Plasmon Resonance (SPR): High concentrations of melezitose can increase the viscosity of the sample, which can affect the mass transport kinetics in an SPR experiment. It is important to match the viscosity of the running buffer and the sample as closely as possible.

Experimental Protocols

Protocol 1: Optimization of Melezitose Concentration using a Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This protocol outlines a method to screen for the optimal concentration of melezitose to enhance the thermal stability of your target protein. An increase in the protein's melting temperature (Tm) is indicative of stabilization.

Materials:

  • Purified protein of interest (at least 1 mg/mL)

  • This compound

  • SYPRO Orange dye (or similar fluorescent dye)

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Procedure:

  • Prepare a Melezitose Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 M) in your protein's formulation buffer. Ensure it is fully dissolved.

  • Prepare Protein-Dye Mixture: Dilute your protein to a working concentration (e.g., 2 µM) in the formulation buffer. Add SYPRO Orange dye to a final concentration of 5x.

  • Set up the Assay Plate: In a 96-well PCR plate, set up a series of reactions with varying final concentrations of melezitose (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). Include a no-protein control for each melezitose concentration.

  • Perform the Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C, with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition. This is typically calculated as the peak of the first derivative of the melt curve. A higher Tm indicates greater protein stability. Plot the change in Tm (ΔTm) as a function of melezitose concentration to identify the optimal concentration.

Protocol 2: Lyophilization Cycle Development for a Melezitose-Stabilized Protein

This protocol provides a general framework for developing a lyophilization cycle for a protein formulated with melezitose.

1. Formulation Characterization:

  • Prepare your final protein formulation containing the optimized concentration of melezitose.
  • Using a Differential Scanning Calorimeter (DSC), perform a thermal analysis of the frozen formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg'). This is a critical parameter for designing the primary drying phase.

2. Lyophilization Cycle:

  • Freezing: Cool the shelves to -40°C or below and hold for at least 2 hours to ensure complete freezing of the product.
  • Primary Drying:
  • Pull a vacuum on the chamber (e.g., 50-200 mTorr).
  • Increase the shelf temperature to a point that is safely below the determined Tg' (e.g., Tg' - 3°C).[2]
  • Hold at this temperature until all the ice has sublimated. This can be monitored by pressure sensors in the lyophilizer.
  • Secondary Drying:
  • Increase the shelf temperature (e.g., to 20-30°C) to remove residual unfrozen water.
  • Hold for several hours until the product reaches its final desired moisture content.

3. Post-Lyophilization Analysis:

  • Visually inspect the lyophilized cakes for elegance and lack of collapse.
  • Measure the residual moisture content.
  • Reconstitute the protein and assess its stability and activity using techniques such as Size Exclusion Chromatography (SEC) to check for aggregation and a relevant bioassay for activity.

Visualizing the Mechanism and Workflow

Mechanism of Melezitose-Induced Protein Stabilization

Melezitose_Stabilization_Mechanism cluster_solution In Solution (Preferential Exclusion) Protein_Sol Native Protein Water_Shell Hydration Shell Lyophilization Lyophilization (Dehydration) Melezitose_Sol Melezitose Melezitose_Sol->Water_Shell Excluded Protein_Dry Native Protein Melezitose_Matrix Amorphous Melezitose Matrix Protein_Dry->Melezitose_Matrix Optimization_Workflow start Start: Purified Protein screen 1. Screen Melezitose Concentration (e.g., 0-200 mM) using DSF (Thermal Shift Assay) start->screen identify_optimal 2. Identify Optimal Melezitose Concentration (Highest ΔTm) screen->identify_optimal formulate 3. Prepare Final Formulation (Protein + Optimal Melezitose in desired buffer) identify_optimal->formulate characterize 4. Characterize Formulation (Determine Tg' using DSC) formulate->characterize lyo_dev 5. Develop Lyophilization Cycle (Primary drying temp < Tg') characterize->lyo_dev analyze 6. Analyze Lyophilized Product (Appearance, Moisture, Activity, Aggregation) lyo_dev->analyze finish End: Stable Lyophilized Protein analyze->finish

References

Technical Support Center: Melezitose Digestibility in Honey Bee Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of melezitose in honey bee (Apis mellifera) studies. Our goal is to equip you with the technical knowledge and practical methodologies to ensure the integrity of your research when dealing with this problematic trisaccharide.

Troubleshooting Guide

This section addresses specific experimental issues that arise from the poor digestibility of melezitose. We provide not just solutions, but the scientific rationale and step-by-step protocols to overcome these challenges.

Problem: High mortality and stress symptoms observed in caged bees fed a melezitose-based diet.

Root Cause Analysis: Honey bees (Apis mellifera) lack sufficient endogenous enzymes to efficiently hydrolyze the trisaccharide melezitose into its digestible monosaccharide components (glucose and fructose).[1][2][3] This leads to an accumulation of melezitose in the hindgut, causing physiological stress, malnutrition, and ultimately, increased mortality.[1][4] This phenomenon, often termed 'honeydew flow disease', is characterized by symptoms such as swollen abdomens, impaired movement, and abdomen tipping.[2][3][5][6] Furthermore, high concentrations of melezitose can lead to rapid crystallization of the food source, making it physically inaccessible to the bees.[4][7]

Solution: Enzymatic Pre-treatment of Melezitose Diets To overcome this digestive bottleneck, we recommend the enzymatic hydrolysis of melezitose in the diet before it is administered to the bees. The enzyme invertase can effectively break down the link between the fructose and glucose units in melezitose.[1] This pre-digestion step transforms the problematic trisaccharide into readily metabolizable sugars.

Experimental Workflow for Diet Preparation and Bee Health Assessment

The following diagram outlines the recommended workflow for preparing a melezitose diet, applying an enzymatic treatment, and assessing the key bee health outcomes.

ExperimentalWorkflow prep_diet 1. Prepare Melezitose-Rich Syrup (e.g., 50% w/v) split 2. Aliquot Syrup prep_diet->split control_grp Control Group: No Treatment split->control_grp Aliquot 1 treat_grp Treatment Group: Add Invertase Enzyme split->treat_grp Aliquot 2 feed 5. Administer Diets to Caged Honey Bees control_grp->feed incubate 3. Incubate Treatment Syrup (e.g., 37°C for 24h) treat_grp->incubate verify 4. Verify Hydrolysis (Optional) via HPLC Analysis incubate->verify verify->feed monitor 6. Daily Monitoring & Data Collection feed->monitor metrics Key Metrics: - Mortality Rate - Food Consumption - Gut-to-Body Weight Ratio - Behavioral Symptoms monitor->metrics analysis 7. Data Analysis & Gut Microbiota Profiling monitor->analysis

Caption: Experimental workflow for mitigating melezitose indigestibility.

Protocol 1: Enzymatic Hydrolysis of Melezitose Diet

This protocol details the steps for breaking down melezitose in a sucrose-based syrup for honey bee feeding experiments.

Materials:

  • Melezitose dihydrate (CAS: 597-12-6)

  • Sucrose, Glucose, Fructose (for control diets)

  • Invertase from baker's yeast (S. cerevisiae)

  • Sterile, deionized water

  • Sterile containers/flasks

  • Incubator or water bath

  • pH meter and buffer solutions (if needed)

Methodology:

  • Prepare Sugar Syrup:

    • Dissolve your desired concentration of melezitose (e.g., 25% w/v) and any other sugars (e.g., 25% w/v sucrose) in sterile, deionized water to create a 50% (w/v) total sugar solution.

    • Gently heat and stir until all sugars are fully dissolved. Allow the solution to cool to room temperature.

    • Rationale: Creating a concentrated stock solution is standard practice. Cooling is crucial to prevent denaturation of the enzyme upon addition.

  • Enzyme Addition (Treatment Group):

    • To the cooled melezitose syrup designated for the "Treatment" group, add invertase. A typical starting concentration is 1 mg of enzyme per 100 mL of syrup. The optimal concentration may need to be determined empirically.

    • For the "Control" group, add an equal volume of sterile water instead of the enzyme solution.

    • Rationale: Invertase specifically targets the glycosidic bonds in sucrose and melezitose, making it an ideal catalyst for this purpose.[1]

  • Incubation:

    • Incubate the treatment flask at a temperature optimal for invertase activity, typically around 37°C, for 12-24 hours.

    • Rationale: This temperature provides a suitable environment for the enzyme to function efficiently without promoting microbial growth significantly. The duration allows for near-complete hydrolysis.

  • Verification of Hydrolysis (Recommended):

    • Before feeding, it is highly recommended to verify the breakdown of melezitose. This can be accomplished using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Hi-Plex Ca) and a Refractive Index (RI) detector.[8][9]

    • Compare the chromatograms of the treated syrup, untreated syrup, and standards for melezitose, glucose, and fructose. A successful hydrolysis will show a significant reduction or complete absence of the melezitose peak and a corresponding increase in glucose and fructose peaks in the treated sample.

    • Rationale: This step provides a critical quality control check, ensuring that the experimental variable (melezitose) has been successfully manipulated.

  • Storage:

    • Store the prepared diets at 4°C for up to one week. For longer storage, freeze at -20°C.

Frequently Asked Questions (FAQs)

Q1: What exactly is melezitose and where does it come from?

Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule.[1][10] It is not typically found in floral nectar. Instead, it is a primary component of "honeydew," which is the sugary excretion of phloem-sap-feeding insects like aphids and scale insects (Order: Hemiptera).[4][6][11] Honey bees collect this honeydew, especially when nectar is scarce, and process it into honey.[2][4]

Q2: Why can't honey bees digest melezitose effectively?

The primary reason is the biochemical structure of the sugar. While honey bees possess enzymes like α-glucosidase to readily break down disaccharides like sucrose and maltose, their capacity to hydrolyze the complex structure of melezitose is limited.[1][12] This leads to its accumulation in the gut, causing digestive distress.[2][3] While some gut microbiota may contribute to its breakdown, this process appears to be slow and insufficient to handle high dietary concentrations.[4][11]

Melezitose Digestion Pathway: Natural vs. Assisted

This diagram illustrates the natural digestive challenge and the proposed enzymatic solution.

DigestionPathway cluster_0 Natural Digestion in Honey Bee Gut cluster_1 Assisted Digestion (Pre-treatment) Melezitose_In Melezitose (Trisaccharide) Limited_Enzymes Limited Bee Enzymes Melezitose_In->Limited_Enzymes Poorly Hydrolyzed Accumulation Accumulation in Hindgut Limited_Enzymes->Accumulation Stress Physiological Stress & Increased Mortality Accumulation->Stress Melezitose_Pre Melezitose (in diet) Invertase Invertase Enzyme (Added) Melezitose_Pre->Invertase Effectively Hydrolyzed Products Glucose + Fructose (Monosaccharides) Invertase->Products Absorption Efficient Absorption & Utilization Products->Absorption

Caption: Comparison of natural and enzyme-assisted melezitose digestion.

Q3: What impact does a melezitose diet have on honey bee physiology and health metrics?

Studies have quantified the detrimental effects of melezitose. Bees fed a diet high in melezitose exhibit increased food consumption, significantly higher gut-to-body weight ratios, and elevated mortality compared to control groups.[1][2][3][11]

Table 1: Physiological Impact of Melezitose Diet on Caged Honey Bees

This table summarizes key findings from comparative feeding studies.

MetricControl Diet (Sucrose/Glucose/Fructose)Melezitose DietReference
Mean Daily Food Uptake per Bee ~20 mg~37 mg[2][3]
Mean Gut-to-Body Weight Ratio ~52%~60%[2][3]
Median Survival Rate Significantly HigherSignificantly Lower[1]
Observed Symptoms Normal activitySwollen abdomen, impaired movement, abdomen tipping[2][5]

Q4: How does melezitose affect the honey bee gut microbiota?

A melezitose-rich diet significantly alters the composition of the honey bee's core gut microbiota.[1][4] Specifically, research has shown a decrease in the relative abundance of beneficial lactic acid bacteria like Lactobacillus kunkeei and the Lactobacillus Firm-4 cluster.[1] Conversely, there is an increase in the proportion of the Lactobacillus Firm-5 cluster, which may possess more diverse capabilities for oligosaccharide metabolism.[1][11] This shift indicates that the indigestible sugar places selective pressure on the gut microbial community, potentially disrupting the symbiotic balance necessary for optimal bee health.

Q5: Are there any dietary supplements that can be added to counteract melezitose effects in vivo?

While enzymatic pre-treatment of the diet is the most direct solution, research into in-vivo supplements is ongoing. Theoretically, supplementing diets with probiotics, particularly strains of Lactobacillus or Bifidobacterium known for robust carbohydrate metabolism, could aid in the breakdown of melezitose within the bee's gut.[11] Additionally, providing a balanced nutritional supplement containing essential amino acids, vitamins, and minerals may help mitigate the nutritional stress caused by the poor energy availability from melezitose-heavy diets.[13][14][15] However, the efficacy of these approaches specifically for melezitose digestion requires further dedicated study.

References

Melezitose Purification from Natural Sources: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of melezitose. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique trisaccharide. Melezitose, found in the honeydew of aphids and the manna of certain trees like the Douglas fir, presents distinct purification challenges due to the complex mixture of sugars in its natural matrix.[1][2] This document provides practical, in-depth guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Initial Extraction & Clarification

The journey to pure melezitose begins with efficiently extracting it from the raw source material (honeydew or manna) and removing primary contaminants like pigments, proteins, and particulates.

Frequently Asked Questions & Troubleshooting

Question: What is the best solvent for initial extraction of melezitose from raw manna or honeydew?

Answer: The solvent of choice is deionized water. Melezitose is highly soluble in water but has very low solubility in alcohols like ethanol.[1] An initial extraction with water will efficiently dissolve the melezitose along with other water-soluble sugars and contaminants. A gentle warming of the water (e.g., to 40-50°C) can increase the dissolution rate, but avoid high temperatures that could cause caramelization or degradation of sugars.

Question: My initial aqueous extract is highly colored and viscous. How can I clean it up before chromatography?

Answer: This is a common and critical issue. A robust clarification step is essential for protecting your downstream chromatography columns and achieving high purity. The industry-standard method for this is treatment with activated carbon.

  • Why Activated Carbon? Activated carbon has an extremely high surface area and a porous structure, making it an excellent adsorbent for a wide range of impurities.[3][4] It effectively removes color bodies (like polyphenols and melanoidins), organic acids, and various off-odors and flavors that can interfere with purification and analysis.[5][6]

Question: I treated my extract with activated carbon, but the solution is still slightly yellow. What went wrong?

Answer: This typically points to one of three issues: insufficient carbon, incorrect type of carbon, or inadequate contact time.

  • Sub-optimal Dosage: The amount of activated carbon needed depends on the impurity load. If the solution remains colored, try increasing the dosage incrementally (e.g., from 1% w/v to 2% w/v).

  • Carbon Type: Activated carbon is available in powdered (PAC) and granular (GAC) forms.[3][7] PAC offers a larger surface area and faster kinetics, making it suitable for batch treatments where you stir it into the extract and then filter it out. GAC is often used in packed columns for continuous flow-through processing.[4][7] For persistent color, a high-purity, chemically activated PAC may be more effective.

  • Contact Time & Temperature: Ensure you are allowing sufficient time for adsorption to occur. For a batch treatment with PAC, this could range from 30 to 60 minutes with gentle agitation. Slightly elevating the temperature (e.g., to 50-60°C) can sometimes improve the adsorption kinetics of certain impurities.

Question: After filtering out the activated carbon, my sample volume is significantly lower. How can I minimize this loss?

Answer: Product loss during carbon treatment is a known challenge, primarily due to the porous nature of the carbon trapping the sugar solution.[7] To minimize this, after the primary filtration step (e.g., vacuum filtration through a celite pad), wash the carbon cake with a small volume of hot deionized water. This "sweetening-off" rinse will recover a significant portion of the entrapped melezitose solution. Combine this wash liquid with your primary filtrate.

Part 2: Chromatographic Separation

Chromatography is the core of melezitose purification, designed to separate it from other mono- and oligosaccharides. The key challenge here is that sugars are polar, neutral molecules with similar structures, requiring specialized chromatographic techniques.

General Workflow for Melezitose Purification

Melezitose Purification Workflow Source Natural Source (Honeydew, Manna) Extraction Aqueous Extraction Source->Extraction Dissolve in H2O Clarification Clarification (Activated Carbon) Extraction->Clarification Remove Pigments Chromatography Chromatographic Separation (e.g., Ion Exchange) Clarification->Chromatography Separate Sugars Analysis Purity Analysis (HPLC/IC) Chromatography->Analysis Verify Purity Crystallization Crystallization Analysis->Crystallization Isolate Solid FinalProduct Pure Melezitose (>98%) Crystallization->FinalProduct

Caption: General experimental workflow for purifying melezitose.

Frequently Asked Questions & Troubleshooting

Question: What type of chromatography is best for separating melezitose from sugars like sucrose, glucose, and fructose?

Answer: While several methods can be used, ion-exchange chromatography (IEX) , particularly in a ligand-exchange or ion-exclusion mode, is a powerful and scalable technique for sugar separations.[8]

  • Causality: Although sugars are neutral, they possess hydroxyl groups that can form weak coordination complexes with metal cations immobilized on an ion-exchange resin (e.g., Ca²⁺ or Na⁺ form strong acid cation resin). The strength of these interactions varies between different sugars based on the stereochemistry and number of available hydroxyl groups. This differential affinity allows for their chromatographic separation. This technique is highly effective for separating fructose from glucose and can be adapted for oligosaccharide purification.[8]

Question: My primary contaminant is the isomer raffinose. My HPLC analysis shows a single, pure peak, but subsequent analysis reveals raffinose contamination. Why is this happening?

Answer: This is a classic co-elution problem. Melezitose and its isomer raffinose have very similar physicochemical properties, making them difficult to separate with standard HPLC methods like HILIC.[9] A seemingly pure peak on one system may actually be a composite of both trisaccharides.

  • The Solution: High-Performance Ion Chromatography (IC). IC, especially high-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD), is the authoritative method for resolving and quantifying closely related carbohydrates.[9] An improved isocratic IC method has been shown to achieve baseline resolution between melezitose and raffinose, which is crucial for accurate purity assessment.[9] If you suspect isomer contamination, IC is the gold-standard validation technique.

Troubleshooting Chromatographic Separation

Chromatography Troubleshooting Problem Low Purity after Chromatography Cause1 Poor Peak Resolution Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Isomer Co-elution (e.g., Raffinose) Problem->Cause3 Sol1 Optimize Mobile Phase (Gradient, pH, Flow Rate) Cause1->Sol1 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Use Validated IC Method for Analysis/Purification Cause3->Sol3

Caption: Decision tree for troubleshooting low purity in chromatography.

Question: Can I use an enzymatic approach to improve purity?

Answer: Yes, this is an advanced and highly specific strategy. If your extract contains significant amounts of a known contaminating sugar, you can use an enzyme to convert it into a form that is more easily separated. For example, if sucrose is a major contaminant, the enzyme invertase will hydrolyze it into glucose and fructose. These monosaccharides are much easier to separate from the trisaccharide melezitose via chromatography. This principle has been effectively used in purifying other oligosaccharides like trehalose.[10] However, you must ensure the enzyme used is highly specific and does not degrade melezitose. Melezitose is a known substrate for α-glucosidase, so enzymes with this activity should be used with caution or for specific structural analysis rather than purification.[11]

Part 3: Crystallization & Final Polishing

Crystallization is the final step to obtain solid, high-purity melezitose and remove any remaining soluble impurities.

Frequently Asked Questions & Troubleshooting

Question: What is the standard method for crystallizing melezitose?

Answer: The most common and effective method is anti-solvent crystallization .[2][12] This technique leverages the high solubility of melezitose in water and its very poor solubility in organic solvents like ethanol.[1] The purified, concentrated aqueous solution of melezitose is treated with ethanol, which reduces the solubility of melezitose and forces it to crystallize out of the solution.

Question: I added ethanol to my concentrated melezitose solution, but it just turned into a thick, sticky syrup. What happened?

Answer: This phenomenon, known as "oiling out," is a common problem in crystallization. It occurs when the solution becomes supersaturated too quickly, causing the solute to separate as a liquid phase instead of forming an ordered crystal lattice.

  • Causality & Solution: The rate of anti-solvent addition is critical. Add the ethanol slowly while vigorously stirring the melezitose solution. This maintains a state of moderate supersaturation, which favors crystal nucleation and growth over oiling out. It can also be beneficial to slightly warm the initial aqueous solution (e.g., to 60°C) before the slow addition of ethanol.[12] After adding the ethanol, a slow cooling process (e.g., to 4°C) will further promote crystallization.

Question: My crystallization yield is very low. How can I improve it?

Answer: Low yield can be due to several factors:

  • Incomplete Crystallization: Ensure you have added enough anti-solvent. A common ratio is adding 4 volumes of 95% ethanol to 1 volume of concentrated melezitose solution.[12] Also, allow sufficient time for crystallization at a low temperature (e.g., 12-24 hours at 4°C).

  • Purity Issues: The presence of other sugars can inhibit crystallization.[13] If your solution is not sufficiently pure (<90%), the contaminants can interfere with the formation of the crystal lattice. In this case, an additional chromatographic polishing step may be necessary before attempting crystallization again.

  • Concentration: The starting aqueous solution must be sufficiently concentrated. If the solution is too dilute, you will not reach the necessary supersaturation upon adding the anti-solvent. Concentrate the solution under reduced pressure to a thick but still mobile syrup before adding ethanol.

Part 4: Analytical Methods & Quality Control

Accurate analysis is crucial to confirm the purity of your final product.

Frequently Asked Questions

Question: What is the best method to quickly check the purity of my melezitose fractions?

Answer: High-Performance Liquid Chromatography (HPLC) is the standard method. Because sugars lack a strong UV chromophore, you must use a universal detector.

  • Recommended HPLC Setup:

    • Column: A Hydrophilic Interaction Chromatography (HILIC) column is ideal for separating polar compounds like sugars.[14][15]

    • Mobile Phase: Typically a mixture of acetonitrile (ACN) and water.[14][16]

    • Detector: A Refractive Index (RI) detector is a robust choice for simple sugar analysis.[15] For higher sensitivity and compatibility with gradient elution, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred.[14]

Question: How do I prepare my melezitose sample for HPLC analysis?

Answer: Sample preparation is straightforward. Accurately weigh a small amount of your purified, dried melezitose and dissolve it in the mobile phase or a mixture of water and acetonitrile to a known concentration (e.g., 1 mg/mL).[14][16] Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.

Data Summary: Melezitose Properties
PropertyValue / DescriptionSource(s)
Molecular Formula C₁₈H₃₂O₁₆[1]
Molecular Weight 504.44 g/mol [1]
Appearance White crystalline powder[17]
Melting Point 153-154°C (anhydrous)[1]
Solubility Soluble in water; very sparingly soluble in alcohol. Soluble in DMSO.[1][12][18]
Hydration Crystallizes from water as a dihydrate and from aqueous ethanol as a monohydrate.[12]

Appendices: Key Experimental Protocols

Protocol 1: Extraction and Clarification with Activated Carbon
  • Extraction: Weigh the raw manna or honeydew. Add 5-10 volumes of deionized water (e.g., 500 mL for 100 g of manna). Heat to 50°C with stirring for 30 minutes to ensure complete dissolution.

  • Cooling: Cool the solution to room temperature. Perform a coarse filtration through cheesecloth or a similar filter to remove large debris like twigs or needles.[2]

  • Carbon Treatment: Weigh powdered activated carbon (PAC) to 1-2% of the solution's volume (e.g., 5-10 g for 500 mL). Add the PAC to the extract and stir gently at room temperature for 45-60 minutes.

  • Filtration: Prepare a Buchner funnel with a layer of celite over the filter paper. Wet the celite pad with deionized water. Filter the carbon slurry under vacuum.

  • Washing (Sweetening-Off): Gently wash the carbon cake on the filter with 1-2 volumes of warm (60°C) deionized water to recover residual product.

  • Pooling: Combine the initial filtrate and the washings. The resulting solution should be clear and significantly less colored.

Protocol 2: Crystallization of Melezitose
  • Concentration: Take the purified melezitose solution from the chromatography step and concentrate it using a rotary evaporator at a bath temperature of 50-60°C until it forms a thick, viscous syrup.

  • Dissolution: If necessary, add a minimal amount of warm (60°C) deionized water to ensure the syrup is a homogenous, mobile liquid. An equal weight of water to syrup is a good starting point.[12]

  • Anti-Solvent Addition: While vigorously stirring the warm syrup, slowly add 4 volumes of 95% ethanol. The solution will become cloudy, indicating the onset of precipitation.

  • Cooling & Maturation: Cover the vessel and transfer it to a 4°C refrigerator. Let it stand undisturbed for 12-24 hours to allow for complete crystal growth.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold 95% ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 60-80°C to a constant weight to remove residual solvent and water.[12]

References

Preventing the degradation of Melezitose monohydrate during experimental procedures.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Experimental Procedures

Welcome to the technical support guide for Melezitose Monohydrate. As Senior Application Scientists, we understand that the integrity of your reagents is paramount to achieving reproducible and reliable experimental outcomes. Melezitose, a non-reducing trisaccharide, is a valuable excipient in biopharmaceutical formulations and cryopreservation, prized for its stability. However, improper handling can lead to degradation, compromising its function.

This guide provides in-depth troubleshooting advice and best practices to help you maintain the stability and purity of this compound throughout your research and development workflows.

Section 1: Understanding this compound Stability

Melezitose is a trisaccharide composed of two glucose molecules and one fructose molecule.[1] Its stability is rooted in its chemical structure; as a non-reducing sugar, it lacks a free carbonyl group, making it less susceptible to certain degradation pathways like the Maillard reaction compared to reducing sugars.[1][2] However, it is not inert. The primary degradation pathway of concern is hydrolysis , where the glycosidic bonds linking the monosaccharide units are broken.

Several factors can catalyze this degradation:

  • High Temperature: Thermal stress, particularly in aqueous solutions, provides the activation energy needed to break glycosidic bonds. This process is accelerated significantly at temperatures used for autoclaving or in subcritical water conditions (150-230°C).[3]

  • Acidic Conditions: Low pH environments promote acid-catalyzed hydrolysis, which initially cleaves melezitose into glucose and turanose.[1]

  • Enzymatic Activity: While less common in typical lab procedures unless specifically introduced, enzymes like α-galactosidase can hydrolyze sugars.[4]

Once hydrolyzed, the resulting reducing sugars (glucose and fructose) can undergo further degradation, notably the Maillard reaction . This reaction between an amino acid and a reducing sugar is responsible for non-enzymatic browning and can occur rapidly at temperatures from 140 to 165°C (280 to 330°F).[5][6] Therefore, if your melezitose solution contains amino acids (e.g., in cell culture media) and is subjected to heat, initial hydrolysis can trigger subsequent Maillard browning.

Diagram 1: Primary Degradation Pathways for Melezitose

A This compound (Stable, Non-reducing) B Hydrolysis Products (Glucose, Fructose, Turanose) (Reducing Sugars) A->B  High Temperature  Low pH (Acid) C Maillard Reaction Products (Melanoidins - Brown Pigments) B->C  High Temperature  + Amino Acids D Caramelization Products (Brown Pigments) B->D  Very High Temperature  (No Amino Acids) start Start weigh 1. Weigh Powder (Aseptic Technique) start->weigh dissolve 2. Dissolve in Sterile Solvent weigh->dissolve ph_check 3. Check pH (Optional) dissolve->ph_check filter 4. Sterile Filter (0.22 µm) ph_check->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store Properly (2-8°C or -20°C) aliquot->store end Ready for Use store->end

References

Enhancing the solubility of Melezitose monohydrate for specific research applications.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Melezitose Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the solubility of this compound in your specific research applications. Here, we synthesize technical accuracy with field-proven insights to help you overcome common challenges in your experiments.

Introduction to this compound and its Solubility

Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule.[1][2] It is found in the honeydew of insects and some plant saps.[1][2] In research, it has various applications, including as a carbon source for microorganisms, a cryoprotectant, a lyoprotectant, and an excipient in pharmaceutical formulations.[2][3] The monohydrate form is a white, crystalline powder.[4][5] While it is soluble in water, achieving high concentrations or solubility in non-aqueous systems can be challenging. This guide will walk you through understanding and enhancing its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is soluble in water. Published data indicates a solubility of up to 50 mg/mL in water.[1][6] It is also soluble in ethanol.[5] However, its solubility is lower than that of simpler sugars like sucrose.[4]

Q2: What factors influence the solubility of this compound?

A2: The primary factors influencing the solubility of this compound are:

  • Temperature: Like most sugars, the solubility of this compound in water increases with temperature.[4][7]

  • Solvent Polarity: Due to its numerous hydroxyl groups, melezitose is most soluble in polar solvents like water.[4]

  • pH: While pH is not a dominant factor for neutral sugars like melezitose, extreme pH values can lead to hydrolysis, which would affect the integrity of the molecule.

  • Presence of other solutes: High concentrations of other solutes, such as salts, can either increase or decrease the solubility of melezitose through various effects on the water structure.

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[8][9][10] It is a stable compound under normal storage conditions.[9][10][11]

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when dissolving this compound and provides step-by-step solutions.

Q4: My this compound is not dissolving completely in water at room temperature. What can I do?

A4: This is a common issue, especially when trying to prepare concentrated solutions. Here's a systematic approach to address this:

Causality: The rate of dissolution and the solubility limit are the primary factors. At room temperature, the dissolution process may be slow, and you might be approaching the solubility limit.

Troubleshooting Workflow:

start Start: Incomplete Dissolution step1 Increase Agitation (Vortex or stir vigorously) start->step1 step2 Gently Heat the Solution (to 40-60°C) step1->step2 Still not dissolved? step3 Use Sonication step2->step3 Still not dissolved? step4 Check for Saturation step3->step4 Still not dissolved? end_success Result: Complete Dissolution step4->end_success If concentration is below solubility limit end_fail Consider Co-solvent or Lower Concentration step4->end_fail If concentration is at or above solubility limit

Caption: Troubleshooting workflow for incomplete dissolution.

Detailed Protocol:

  • Increase Mechanical Agitation:

    • Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and the solvent.

    • Rationale: This breaks down clumps and increases the surface area of the powder exposed to the solvent.

  • Apply Gentle Heat:

    • Warm the solution in a water bath to 40-60°C while stirring.

    • Rationale: Increasing the kinetic energy of the solvent molecules enhances their ability to break the intermolecular forces in the melezitose crystals, thereby increasing solubility.[4]

    • Caution: Avoid boiling, as it can lead to degradation of the sugar over prolonged periods.

  • Utilize Sonication:

    • Place the vessel in a sonicator bath for short intervals (e.g., 5-10 minutes).

    • Rationale: The high-frequency sound waves create micro-cavitations that provide intense local agitation, breaking up particles and accelerating dissolution.

Q5: I managed to dissolve the this compound with heating, but it precipitated out upon cooling. How can I maintain a stable supersaturated solution?

A5: This indicates you have created a supersaturated solution that is not stable at lower temperatures.

Causality: The solubility of this compound is temperature-dependent. When a saturated solution prepared at a higher temperature cools down, the solubility decreases, and the excess solute precipitates out.

Solutions:

  • Work at Elevated Temperatures: If your experimental protocol allows, maintain the solution at the higher temperature at which the melezitose is fully dissolved.

  • Prepare a Fresh Solution Before Use: If the experiment must be conducted at a lower temperature, prepare the solution immediately before use.

  • Use a Co-solvent: The addition of a co-solvent can help to stabilize the supersaturated state.

    Co-solvent System Workflow:

    start Start: Precipitation on Cooling step1 Select a Water-Miscible Co-solvent (e.g., Ethanol, Propylene Glycol) start->step1 step2 Prepare a Co-solvent Mixture (e.g., 90:10 Water:Ethanol) step1->step2 step3 Dissolve Melezitose in the Co-solvent Mixture with Heating step2->step3 step4 Cool the Solution Slowly to Room Temperature step3->step4 end_success Result: Stable Solution step4->end_success No precipitation end_fail Adjust Co-solvent Ratio or Lower Melezitose Concentration step4->end_fail Precipitation occurs

    Caption: Workflow for using a co-solvent system.

Q6: I need to dissolve this compound in a solvent system with low water content. What are my options?

A6: This is challenging due to the polar nature of melezitose. However, certain polar aprotic solvents and co-solvent systems can be effective.

Causality: The numerous hydroxyl groups on the melezitose molecule make it highly polar and capable of extensive hydrogen bonding.[4] Therefore, it has low solubility in nonpolar solvents. To dissolve it in a low-water environment, you need a solvent that can disrupt the crystal lattice and form favorable interactions with the sugar.

Recommended Solvents and Systems:

Solvent SystemRationale
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent that is a good solvent for many carbohydrates.[12]
Dimethylformamide (DMF) Another polar aprotic solvent that can be used.
Ethanol/Water Mixtures The solubility of sugars like melezitose decreases as the ethanol concentration increases.[13] However, for some applications, a certain amount of ethanol may be tolerated.
Polyethylene Glycol (PEG) based systems Low molecular weight PEGs (e.g., PEG 300, PEG 400) can be used as co-solvents to enhance the solubility of polar compounds.[14]

Protocol for Dissolving Melezitose in a DMSO-based System:

  • Add the desired amount of this compound to a clean, dry vessel.

  • Add a small amount of DMSO to wet the powder and form a paste.

  • Gradually add the remaining DMSO while stirring.

  • Gentle heating (up to 60°C) and sonication can be used to aid dissolution.

  • Note: Ensure your downstream application is compatible with DMSO.

Advanced Solubility Enhancement Protocols

For applications requiring very high concentrations of melezitose or for complex formulations, more advanced techniques may be necessary.

Protocol: Using Cyclodextrins for Enhanced Aqueous Solubility

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] While melezitose itself is hydrophilic, cyclodextrins can sometimes form non-covalent inclusion complexes that can improve the overall stability and apparent solubility of a formulation. This is more commonly used for poorly soluble drugs, but can be explored for specific formulation needs.

Experimental Protocol:

  • Prepare a solution of β-cyclodextrin in water. The concentration will depend on the desired molar ratio.

  • Slowly add the this compound to the cyclodextrin solution while stirring vigorously.

  • Continue to stir at room temperature for several hours, or gently heat to facilitate complexation.

  • The formation of a clear solution indicates successful complexation and enhanced solubility.

Appendices

Safety and Handling
  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound.[8][9]

  • Avoid creating dust. Use in a well-ventilated area.[8][10]

  • In case of contact with eyes or skin, flush with plenty of water.[8]

  • This compound is generally considered non-hazardous.[11]

Measuring Melezitose Concentration

To verify the concentration of your final solution, you can use the following methods:

  • Refractometry: A quick and easy method for determining the concentration of pure sugar solutions.[18]

  • High-Performance Liquid Chromatography (HPLC): A more accurate and specific method, especially for complex mixtures.[19]

  • Enzymatic Assays: Using enzymes like invertase followed by glucose determination can be used for specific quantification.[20]

References

Validation & Comparative

A Comparative Analysis of Melezitose and Trehalose for Cryoprotective Efficacy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cryopreservation, the selection of an appropriate cryoprotectant is paramount to ensuring the post-thaw viability and functional integrity of biological materials. While trehalose, a non-reducing disaccharide, has long been a subject of extensive research and application, the trisaccharide melezitose is emerging as a potent alternative with distinct advantages in specific contexts. This guide provides a comprehensive, in-depth comparative analysis of the cryoprotective efficacy of melezitose versus trehalose, grounded in experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed decisions for their cryopreservation protocols.

Introduction to Saccharide-Based Cryoprotection

Cryopreservation arrests biological time by storing cells, tissues, and other biological specimens at cryogenic temperatures, typically in liquid nitrogen (-196°C). However, the formation of intracellular and extracellular ice crystals during freezing and thawing is a primary cause of cellular damage and death. Cryoprotective agents (CPAs) are essential solutes that mitigate this damage by depressing the freezing point, increasing viscosity, and promoting a vitrified (glassy) state, thereby preventing ice crystal formation.

Sugars, particularly non-reducing oligosaccharides like trehalose and melezitose, are attractive CPAs due to their biocompatibility and low toxicity compared to permeating agents like dimethyl sulfoxide (DMSO). Their protective mechanisms are multifaceted and primarily attributed to two key theories:

  • The Water Replacement Hypothesis: Sugars form hydrogen bonds with the polar headgroups of membrane phospholipids and the hydrophilic domains of proteins, effectively replacing water molecules at these interfaces. This maintains the native structure and function of these biomolecules in a dehydrated state.

  • The Vitrification Hypothesis: At high concentrations, sugars increase the viscosity of the extracellular solution, inhibiting water crystallization and promoting the formation of a stable, amorphous glass at low temperatures. A higher glass transition temperature (Tg) of the cryoprotectant solution is indicative of a more stable glassy state at higher temperatures, offering better protection.

Physicochemical Properties: A Tale of Two Sugars

The cryoprotective efficacy of a sugar is intrinsically linked to its physicochemical properties. Here, we compare the key attributes of melezitose and trehalose.

PropertyMelezitoseTrehaloseSignificance in Cryopreservation
Molecular Formula C₁₈H₃₂O₁₆C₁₂H₂₂O₁₁Larger molecular size of melezitose can influence its interaction with membranes and its contribution to viscosity.
Molar Mass 504.44 g/mol 342.30 g/mol Affects molar concentration calculations and osmotic effects.
Structure Trisaccharide (Glucose-Fructose-Glucose)Disaccharide (Glucose-Glucose)The additional sugar moiety in melezitose contributes to its higher molecular weight and potentially different hydrogen bonding capabilities.
Glass Transition Temp. (Tg) of anhydrous sugar ~107 °C~115 °CA higher Tg indicates a more stable amorphous state. While anhydrous Tg is a useful indicator, the Tg of the aqueous solution is more relevant for cryopreservation.
Solubility in Water HighVery HighHigh solubility is essential for preparing concentrated cryoprotectant solutions.

Comparative Efficacy: Insights from Experimental Data

Direct, head-to-head comparisons of melezitose and trehalose are crucial for discerning their respective strengths. While research is ongoing, existing studies provide valuable insights, particularly in the cryopreservation of spermatozoa.

Cryopreservation of Mouse Spermatozoa

A seminal study directly compared the cryoprotective effects of various saccharides on mouse sperm. The findings revealed a distinct advantage for trisaccharides, including melezitose.

Key Findings:

  • The optimal concentration for disaccharides (including trehalose) was determined to be 12%, while for trisaccharides (including melezitose), it was 18%[1].

  • In terms of post-thaw fertility, melezitose, along with maltose and raffinose, demonstrated the best cryoprotective effects, proving superior to trehalose for most mouse strains tested[1].

Table 1: Post-Thaw Fertility of Mouse Sperm Cryopreserved with Different Saccharides

CryoprotectantOptimal ConcentrationPost-Thaw Fertility (% of fresh sperm)
Melezitose 18% High (comparable to fresh sperm for most strains) [1]
Trehalose12%Lower than melezitose for most strains[1]
Raffinose18%High (comparable to fresh sperm for most strains)[1]
Maltose12%High (comparable to fresh sperm for most strains)[1]
Sucrose12%Moderate
Glucose7.5%Low[1]

Data synthesized from Koshimoto et al. (2007).[1]

The superior performance of melezitose in this context is likely attributable to its larger molecular size and higher viscosity at optimal concentration, which would more effectively inhibit ice crystal formation and provide greater membrane stabilization.

Mechanistic Underpinnings of Cryoprotection

The differential efficacy of melezitose and trehalose can be understood by examining their interaction with cellular components at a molecular level.

cluster_0 Cryoprotective Mechanisms cluster_1 Key Protective Actions cluster_2 Physicochemical Drivers Melezitose Melezitose (Trisaccharide) Vitrification Enhanced Vitrification Melezitose->Vitrification Greater effect due to size and viscosity Membrane Membrane Stabilization Melezitose->Membrane Broader surface interaction Protein Protein Stabilization Melezitose->Protein Trehalose Trehalose (Disaccharide) Trehalose->Vitrification Trehalose->Membrane Trehalose->Protein Viscosity Higher Viscosity Viscosity->Vitrification H_Bond Extensive H-Bonding H_Bond->Membrane H_Bond->Protein Size Larger Molecular Size Size->Vitrification Size->Membrane

Caption: A logical diagram illustrating the cryoprotective mechanisms of melezitose and trehalose.

Vitrification and Glass Transition

The ability of a cryoprotectant solution to form a stable glass is critical. The larger molecular size of melezitose contributes to a higher solution viscosity at equivalent molar concentrations compared to trehalose. This increased viscosity is a key factor in hindering the mobility of water molecules and promoting vitrification. While direct comparative data on the glass transition temperatures of equimolar melezitose and trehalose solutions is limited, the superior performance of melezitose in certain applications suggests it may form a more stable glass under those specific conditions.

Membrane and Protein Stabilization

Both melezitose and trehalose effectively stabilize membranes and proteins through the water replacement mechanism. However, the larger and more complex structure of melezitose, with its additional glucose and fructose units, may allow for a more extensive and potentially different pattern of hydrogen bonding with lipid headgroups and protein surfaces. This could lead to more robust stabilization of these critical cellular components during the stresses of freezing and thawing.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the cryoprotective efficacy of melezitose versus trehalose for a specific cell type, a systematic experimental approach is required. The following protocols provide a framework for such a comparative analysis.

Experimental Workflow

A Cell Culture & Harvesting B Preparation of Cryoprotectant Solutions (Melezitose vs. Trehalose) A->B C Cryopreservation (Controlled-Rate Freezing) B->C D Thawing C->D E Post-Thaw Viability & Functional Assays D->E F Biophysical Characterization D->F G Data Analysis & Comparison E->G F->G

References

A comparative study of Melezitose and sucrose as protein stabilizing agents.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Melezitose and Sucrose as Protein Stabilizing Agents

In the landscape of biopharmaceutical formulation, ensuring the stability of protein therapeutics is paramount. It is the bedrock upon which shelf-life, efficacy, and patient safety are built. For decades, sucrose, a simple disaccharide, has been the workhorse excipient, a reliable agent for protecting proteins against the stresses of manufacturing, storage, and transport. However, the increasing complexity of biologic drugs and the demand for more robust formulations, particularly those stable outside a stringent cold chain, have spurred the search for superior alternatives.

Enter melezitose, a non-reducing trisaccharide found in the honeydew of sap-eating insects.[1][2] While chemically related to sucrose, its larger structure imparts distinct physicochemical properties that offer compelling advantages in protein stabilization. This guide provides a detailed, evidence-based comparison of melezitose and sucrose, moving beyond simple descriptions to explore the mechanistic underpinnings of their function and present the experimental data necessary for informed formulation decisions.

Physicochemical Foundations: A Tale of Two Sugars

At a glance, melezitose and sucrose are both non-reducing sugars, a critical feature that prevents them from participating in glycation reactions with proteins.[3] However, their fundamental structures—a trisaccharide versus a disaccharide—give rise to important differences in their physical properties, which directly influence their performance as stabilizers.

PropertyMelezitoseSucroseImplication for Protein Stabilization
Type Trisaccharide (2 Glucose + 1 Fructose)[4]Disaccharide (1 Glucose + 1 Fructose)Larger molecular size and more hydroxyl groups can influence interactions with water and proteins.
Molecular Formula C₁₈H₃₂O₁₆[1][4][5]C₁₂H₂₂O₁₁---
Molecular Weight 504.44 g/mol [1][4]342.30 g/mol Higher molecular weight contributes to a higher glass transition temperature.
Glass Transition Temp. (Tg) Higher (~107-108 °C)[6]Lower (~73 °C)[7]A higher Tg is crucial for the stability of lyophilized products, allowing for storage at higher temperatures while maintaining a protective glassy state.
Solubility in Water Soluble[4][8]Very SolubleBoth are sufficiently soluble for formulation, though differences may exist at very high concentrations.

Note: Tg values can vary based on measurement conditions and sample purity.[9][10][11]

The Science of Stability: Unpacking the Mechanisms

The ability of sugars to protect proteins is not a single phenomenon but a combination of complementary mechanisms that are dominant in either the liquid or solid state.

In aqueous solutions, both melezitose and sucrose stabilize proteins primarily through the preferential exclusion mechanism.[3][12][13][14][15][16]

Causality: The sugar molecules are sterically hindered and thermodynamically unfavorable from interacting directly with the protein's surface. This results in a higher concentration of water (preferential hydration) at the protein interface. This ordering of the solvent increases the system's overall free energy. To minimize this thermodynamically unfavorable state, the protein adopts its most compact, native conformation, which minimizes the surface area exposed to the solvent.[14][15] Consequently, the unfolded state, which has a much larger surface area, becomes even less favorable, effectively stabilizing the native structure.[12][17]

cluster_0 Unfolded State (High Energy) cluster_1 Native State (Low Energy) Unfolded Unfolded Protein (Large Surface Area) SugarExclusion_U High Degree of Sugar Exclusion Unfolded->SugarExclusion_U Leads to Native Native Protein (Compact, Low Surface Area) Unfolded->Native Equilibrium shifts to native state to minimize unfavorable interactions SugarExclusion_N Minimal Sugar Exclusion Native->SugarExclusion_N Leads to caption Fig 1. Preferential Exclusion Mechanism.

Fig 1. Preferential Exclusion Mechanism.

During lyophilization (freeze-drying), two other mechanisms become critical.

  • Water Replacement Hypothesis : As water is removed during drying, the sugar's hydroxyl groups form hydrogen bonds with the polar groups on the protein's surface.[16][18] This effectively replaces the structural water that was essential for maintaining the protein's native conformation in solution, thus preventing dehydration-induced unfolding.[19]

  • Vitrification (Glass Dynamics) : Upon drying, the sugars form a rigid, amorphous glassy matrix that encases the protein molecules.[18] This vitrified state severely restricts molecular mobility, physically preventing the protein from unfolding or aggregating. The stability of this glass is defined by its Glass Transition Temperature (Tg) . Above the Tg, the matrix becomes a rubbery, more mobile state, and its protective properties are lost.[20]

This is where the higher Tg of melezitose becomes a significant advantage. A formulation with melezitose will remain in a stable, protective glassy state at temperatures where a sucrose-based formulation might fail, offering superior protection during storage and transport, especially if deviations from refrigerated conditions occur.

cluster_liquid Liquid State cluster_drying Drying Process cluster_solid Solid (Lyophilized) State PE Preferential Exclusion WR Water Replacement PE->WR During Dehydration V Vitrification (Glassy Matrix) WR->V Forms Solid caption Fig 2. Key Stabilization Mechanisms.

Fig 2. Key Stabilization Mechanisms.
Performance Showdown: Experimental Evidence

Theoretical advantages must be borne out by empirical data. Studies directly comparing these stabilizers demonstrate the tangible benefits of melezitose, particularly in the solid state.

While both sugars increase the thermal denaturation temperature (Td) of proteins in solution, the effect is often comparable. The primary advantage of melezitose is not necessarily in preventing acute thermal denaturation in solution but in conferring long-term stability in the solid state at elevated temperatures.

This is the arena where melezitose truly excels. Its ability to form a stable amorphous cake and its high Tg make it a superior lyoprotectant for many proteins.

  • Protection During Freeze-Drying : Studies have shown that melezitose provides excellent protection for proteins like recombinant Factor VIII and Factor IX during the lyophilization process itself, with protein recovery often at or near 100%.[21]

  • Long-Term Storage : The physical stability of lyophilized proteins increases with an increasing content of the sugar stabilizer.[22][23] Formulations with melezitose have demonstrated superior stability during long-term storage, particularly under accelerated stability conditions (e.g., elevated temperatures). This is directly attributable to its higher Tg, which keeps the formulation in a protective glassy state.

  • Reduced Aggregation : The use of an effective stabilizer like sucrose or melezitose significantly reduces the formation of subvisible particles and soluble aggregates upon reconstitution, which is a critical quality attribute for injectable biologics.[19][24][25] Given its superior vitrification properties, melezitose is particularly effective in this regard.

Comparative Data on Lyophilized Formulations

ParameterNo SugarSucrose FormulationMelezitose FormulationRationale
Protein Aggregation (Post-Lyo) HighLowVery LowBoth act as lyoprotectants, but melezitose's properties can offer more robust protection.[26]
Cake Appearance Collapse/PoorElegantElegantBoth form good cakes, a desirable quality for commercial products.[26][27]
Stability at 40°C (Accelerated) Very PoorModerateHighMelezitose's higher Tg provides a greater protective margin against thermal stress in the solid state.
Activity Recovery LowHigh (~80-95%)[28]Very High (>95%)[21]Effective stabilization preserves the protein's functional integrity.
Experimental Protocols for Stabilizer Evaluation

To objectively compare stabilizers for a specific protein, a structured experimental approach is essential. The following protocols outline standard methods for assessing thermal stability and aggregation.

A Prepare Formulations (Protein + Buffer + Sugar) B Split Batch A->B C Liquid Stability Testing B->C Liquid D Lyophilization B->D To be Lyophilized F Differential Scanning Calorimetry (DSC) C->F Measure Td E Solid-State Stability Testing D->E Accelerated Storage G Reconstitution D->G E->G J Data Analysis & Stabilizer Selection F->J H Size Exclusion Chromatography (SEC) G->H Measure Aggregates I Visual Inspection & Activity Assays G->I H->J I->J caption Fig 3. Workflow for Stabilizer Comparison.

Fig 3. Workflow for Stabilizer Comparison.

Objective: To determine the thermal denaturation midpoint (Tm) of a protein in different formulations.

  • Sample Preparation:

    • Prepare protein solutions at a final concentration of 1-2 mg/mL in the desired buffer (e.g., 10 mM Histidine, pH 6.0).

    • Create separate formulations containing: (a) No sugar (control), (b) Sucrose (e.g., 200 mM), and (c) Melezitose (e.g., 200 mM).

    • Thoroughly dialyze all samples against their respective formulation buffers to ensure buffer matching for the reference cell.

  • Instrumentation and Run Parameters:

    • Use a Microcalorimeter (e.g., Malvern PEAQ-DSC).

    • Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell.

    • Equilibrate the system at a starting temperature (e.g., 25°C) for 15 minutes.

    • Scan from 25°C to 100°C at a rate of 1°C/min.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer thermogram.

    • Fit the resulting data to a suitable unfolding model (e.g., a two-state model) to determine the Tm.

    • A higher Tm indicates greater thermal stability.

Objective: To quantify soluble aggregates in reconstituted lyophilized formulations.

  • Sample Preparation:

    • Lyophilize the formulations prepared in the DSC protocol.

    • Store cakes under desired conditions (e.g., 40°C for 4 weeks).

    • Reconstitute the lyophilized cakes with water or buffer to the target protein concentration. Let stand for 30 minutes to ensure complete dissolution.

    • Filter the reconstituted sample through a low-binding 0.22 µm filter.

  • Instrumentation and Run Parameters:

    • Use an HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance).

    • Equip the system with a suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A non-denaturing buffer, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates) and the monomer.

    • Calculate the percentage of aggregate as: (% Aggregate) = [Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)] * 100.

    • Lower percentage of aggregation indicates better stability.

Conclusion and Strategic Recommendations

Both sucrose and melezitose are highly effective protein stabilizers, but they are not interchangeable. The choice between them is a strategic decision based on the specific protein's liabilities and the product's target profile.

  • Sucrose remains the gold standard for many applications. It is cost-effective, has a long history of regulatory acceptance, and provides excellent stability for a wide range of proteins, particularly when consistent cold-chain storage (2-8°C) is guaranteed.

  • Melezitose should be considered a high-performance alternative for challenging formulations. Its key advantage is its significantly higher glass transition temperature, which translates directly to superior solid-state stability at elevated or fluctuating temperatures.

Choose Melezitose when:

  • The protein is particularly sensitive to lyophilization stresses.

  • The final product requires enhanced thermal stability and a greater tolerance for temperature excursions outside the cold chain.

  • Formulations with sucrose show suboptimal long-term stability or aggregation profiles.

  • Developing a formulation for markets where cold-chain logistics are challenging.

Ultimately, the path to a stable protein formulation is paved with empirical data. The principles and protocols outlined in this guide provide a framework for conducting a rigorous, side-by-side evaluation to determine whether the established reliability of sucrose or the enhanced thermal robustness of melezitose is the optimal choice for your valuable biologic.

References

The Sugar Code of Longevity: A Comparative Guide to Melezitose and Other Oligosaccharides in Insect Diets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Energy – The Complex Role of Sugars in Insect Physiology

To researchers in entomology and physiology, the critical role of carbohydrates in insect biology is well-established. Sugars are the primary fuel for flight, foraging, and reproduction. However, not all sugars are created equal. The natural diets of many insects, from the nectar of flowers to the honeydew excreted by phloem-feeding hemipterans, are a complex cocktail of monosaccharides, disaccharides, and higher-order oligosaccharides. The molecular structure of these sugars dictates their digestibility, metabolic fate, and, consequently, their impact on an insect's health and lifespan.

This guide provides an in-depth comparison of the effects of melezitose—a non-reducing trisaccharide characteristic of honeydew—and other common oligosaccharides on insect longevity. We will delve into the experimental data, explore the underlying physiological mechanisms, and provide detailed protocols for researchers aiming to investigate these effects in their own model systems. Our focus is to move beyond simple statements of "good" or "bad" sugars and explain the causal links between carbohydrate structure, digestive physiology, gut health, and the conserved signaling pathways that ultimately govern aging.

Melezitose: A Honeydew Signature with a Double-Edged Sword

Melezitose (α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2↔1)-α-D-glucopyranoside) is a trisaccharide synthesized by many sap-feeding insects, such as aphids and scale insects, to reduce the osmotic pressure of the sugar-rich phloem sap they ingest. This makes it a hallmark of honeydew, a crucial food source for numerous insects, including ants, bees, and various parasitoids.

While its prevalence suggests high nutritional value, experimental evidence reveals a more complex picture. The utility of melezitose as an energy source is highly species-dependent and hinges on the insect's enzymatic toolkit.

  • For some, a Viable Fuel: Many insects that have co-evolved with honeydew producers, such as certain parasitoid wasps and ants, can efficiently metabolize melezitose. Studies on the parasitoid Cotesia glomerata showed that melezitose provided a significant increase in lifespan, comparable to that of glucose, fructose, and sucrose. Similarly, the aphid parasitoid Aphidius ervi readily consumes melezitose, which supports longevity. The key to this utilization is the presence of efficient α-glucosidases that can hydrolyze its glycosidic bonds to release glucose and fructose.

  • For others, a Source of Stress: For insects that have not adapted to a honeydew-rich diet, melezitose can be detrimental. In honey bees (Apis mellifera), a diet high in melezitose leads to digestive problems, accumulation of undigested sugars in the gut, and a significantly shorter lifespan compared to control diets. This is often referred to as "honeydew flow disease". The physiological burden is twofold: the inability to efficiently break down the trisaccharide leads to energy deficiency, and the accumulation in the gut can cause physical distress and negatively alter the gut microbiome. For example, melezitose feeding in honey bees was shown to cause a significant shift in the composition of lactic acid bacteria in the gut, which can have profound effects on host health and immunity.

A Comparative Analysis: Performance on Different Oligosaccharide Diets

The longevity of an insect on a given sugar diet is a direct reflection of its ability to digest, absorb, and metabolize that sugar without incurring physiological stress. The following table summarizes longevity data from studies on parasitoid wasps, which are excellent models for this research due to their reliance on sugar for adult survival.

Sugar TypeChemical StructureKey Glycosidic Bond(s)Mean Longevity (Days) in Binodoxys communis (Female)Mean Longevity Increase Factor in Cotesia glomerata (vs. Water)General Notes on Utilization
Sucrose Disaccharide (Glucose-Fructose)α(1→2)β8.61 ± 0.29~15xWidely digestible by most insects via invertase/sucrase. A standard, high-quality energy source.
Trehalose Disaccharide (Glucose-Glucose)α(1→1)α5.18 ± 0.23Marginal (~2x)The primary "blood sugar" in insects, but dietary trehalose utilization varies. Some species show poor performance.
Maltose Disaccharide (Glucose-Glucose)α(1→4)5.99 ± 0.23~7.5xA common intermediate of starch digestion; generally well-utilized by insects possessing maltase.
Melezitose Trisaccharide (Glucose-Fructose-Glucose)α(1→3)β, α(1↔2)β6.43 ± 0.30~11.2xUtilization is species-specific. Beneficial for many honeydew specialists but can be detrimental to others like honey bees.
Raffinose Trisaccharide (Galactose-Glucose-Fructose)α(1→6)Not TestedNo increasePart of the Raffinose Family Oligosaccharides (RFOs). Digestion requires α-galactosidase, which many insects lack. Generally a poor energy source.
Stachyose Tetrasaccharide (Galactose-Galactose-Glucose-Fructose)α(1→6)Not Tested~11.2xAn RFO like raffinose. While one study showed a surprising benefit for C. glomerata, it is generally considered poorly digestible for most insects.

Key Insight: As seen in Binodoxys communis, longevity generally decreases with increasing sugar complexity. The monosaccharides glucose and fructose, and the easily hydrolyzed disaccharide sucrose, consistently provide the greatest longevity benefits. Melezitose, a trisaccharide, supports a moderate lifespan in this parasitoid, outperforming other sugars like trehalose and maltose, but falling short of simpler sugars. The poor performance on RFOs like raffinose highlights the enzymatic limitations in many insect species.

Mechanisms of Action: From Gut Lumen to Gene Regulation

The differential effects of oligosaccharides on longevity are governed by a cascade of physiological events, from initial digestion in the gut to the modulation of conserved nutrient-sensing pathways.

Enzymatic Digestion: The Gatekeeper of Energy Availability

The ability to utilize an oligosaccharide begins with extracellular digestion in the insect gut, primarily the midgut. The process is mediated by specific glycoside hydrolases, with α-glucosidases playing a pivotal role in breaking down sugars like sucrose, maltose, and melezitose.

  • Sucrose: Cleaved by invertase (a β-fructofuranosidase) or sucrase (an α-glucosidase) into glucose and fructose, which are readily absorbed.

  • Melezitose: Can be hydrolyzed by certain α-glucosidases. The enzyme breaks the bond between a glucose and the fructose moiety, releasing glucose and sucrose, with the latter being further broken down. Insects lacking efficient enzymes for this process cannot access the stored energy.

  • Raffinose Family Oligosaccharides (RFOs): Digestion of raffinose and stachyose requires α-galactosidase to cleave the terminal galactose units. This enzyme is absent in many animals, including most insects, making these sugars indigestible.

Gut Microbiota: The Hidden Metabolic Partner

The insect gut is home to a complex microbial community that can significantly influence nutrient metabolism and host health. An indigestible or poorly digestible sugar is not inert; it becomes a substrate for microbial fermentation.

  • Dysbiosis and Stress: In honey bees, the accumulation of undigested melezitose leads to a dramatic shift in the gut microbiota, favoring species that may be less beneficial or even pathogenic. This dysbiosis can lead to inflammation, compromised gut barrier function, and ultimately, a shortened lifespan.

  • Symbiotic Digestion: In some insects, gut symbionts may possess the enzymes necessary to break down complex oligosaccharides that the host cannot, turning an indigestible carbohydrate into usable metabolites. However, this relationship is complex and not always beneficial.

Nutrient-Sensing Pathways: Translating Diet into Lifespan

Once simple sugars are absorbed, they influence conserved nutrient-sensing pathways, most notably the Insulin/Insulin-like Growth Factor Signaling (IIS) and Target of Rapamycin (TOR) pathways. These pathways are central regulators of growth, metabolism, reproduction, and aging in organisms from flies to humans.

  • High Sugar and IIS/TOR Activation: A diet rich in easily digestible sugars (like sucrose) leads to high levels of circulating glucose and fructose. This activates the IIS/TOR pathways, promoting growth and reproduction. However, chronic over-activation of these pathways is strongly linked to accelerated aging and reduced lifespan. High sucrose diets in Drosophila, for example, are known to shorten lifespan.

  • Poorly Digestible Sugars and Energy Stress: A diet based on a poorly digestible sugar like melezitose (in a non-adapted insect) or raffinose leads to low energy uptake. This mimics a state of dietary restriction. While severe energy deprivation is lethal, mild dietary restriction is known to downregulate IIS/TOR signaling, which can extend lifespan. However, in the case of indigestible oligosaccharides, the negative effects of gut stress and dysbiosis often outweigh any potential benefits from caloric restriction, leading to reduced, not extended, longevity.

Below is a diagram illustrating the divergent metabolic fates of different oligosaccharides and their downstream consequences.

Oligosaccharide_Effects cluster_ingestion Dietary Intake cluster_digestion Gut Fate cluster_absorption Host Physiology cluster_pathway Signaling & Longevity Sucrose Sucrose Efficient Digestion Efficient Digestion Sucrose->Efficient Digestion Invertase/ Sucrase Melezitose Melezitose Partial/Stressful Digestion Partial/Stressful Digestion Melezitose->Partial/Stressful Digestion α-glucosidase (species-dependent) Raffinose Raffinose Indigestible Indigestible Raffinose->Indigestible α-galactosidase (often absent) High Energy Absorption High Energy Absorption Efficient Digestion->High Energy Absorption Low Energy / Gut Stress Low Energy / Gut Stress Partial/Stressful Digestion->Low Energy / Gut Stress Microbial Fermentation / Dysbiosis Microbial Fermentation / Dysbiosis Indigestible->Microbial Fermentation / Dysbiosis IIS/TOR Activation IIS/TOR Activation High Energy Absorption->IIS/TOR Activation Reduced Longevity (Gut Stress) Reduced Longevity (Gut Stress) Low Energy / Gut Stress->Reduced Longevity (Gut Stress) Microbial Fermentation / Dysbiosis->Reduced Longevity (Gut Stress) Reduced Longevity (High Sugar) Reduced Longevity (High Sugar) IIS/TOR Activation->Reduced Longevity (High Sugar) Chronic Over-activation Increased Longevity Increased Longevity

Caption: Divergent metabolic fates of dietary oligosaccharides.

Experimental Protocols: A Guide to Designing Insect Longevity Assays

Conducting a robust longevity assay is fundamental to comparing the effects of different dietary components. The following protocol, adapted from standard methods used for Drosophila melanogaster, can be modified for other insect models like parasitoid wasps or beetles.

Protocol: Standard Insect Longevity Assay
  • Insect Rearing and Collection:

    • Rear insects under standardized conditions (e.g., 25°C, 65% humidity, 12:12h light:dark cycle) on a standard larval diet to minimize developmental variation.

    • Collect newly eclosed adult insects within a 24-hour window. For sexually dimorphic species, separate males and females under light CO₂ anesthesia. Allow them to mate for 48 hours if studying mated females.

  • Diet Preparation:

    • Basal Medium: Prepare a nutrient-poor basal medium, typically consisting of agar (e.g., 1-2% w/v) and water. This serves as the matrix for the sugar solutions and prevents desiccation. Include a mold inhibitor (e.g., propionic acid, nipagin).

    • Sugar Solutions: Prepare stock solutions of the oligosaccharides to be tested (e.g., melezitose, sucrose, raffinose, etc.) in distilled water. A common concentration for longevity studies is 5-10% (w/v). Ensure molar concentrations are used if comparing sugars of different molecular weights is desired.

    • Control Groups: Always include two control groups:

      • Positive Control: A diet with a well-utilized sugar like sucrose.

      • Negative Control: A sugar-free diet (basal medium with water only) to measure baseline starvation survival.

    • Final Diet: Mix the sugar solutions with the molten basal medium before it solidifies. Dispense equal volumes into experimental vials.

  • Experimental Setup:

    • Randomly allocate a set number of insects (e.g., 20-30 per vial) to each dietary treatment. Use multiple replicate vials for each treatment (minimum of 3-5).

    • House the vials under the same standardized environmental conditions used for rearing.

  • Data Collection and Maintenance:

    • Transfer the insects to fresh vials with the corresponding diet every 2-3 days. This prevents mold growth and the accumulation of waste products.

    • At each transfer, record the number of dead insects in each vial. Censoring (removing live insects for reasons other than death, e.g., accidental escape) should also be noted.

    • Continue the experiment until all insects have died.

  • Data Analysis:

    • Construct survival curves (Kaplan-Meier plots) for each dietary treatment.

    • Use statistical tests like the Log-rank test to compare the survival distributions between different diets.

    • Calculate and compare median and maximum lifespan for each group.

The following diagram illustrates the experimental workflow.

Longevity_Assay_Workflow A 1. Insect Culture Standardized Rearing B 2. Adult Collection (0-24h post-eclosion) A->B C 3. Sexing & Mating (if required) B->C E 5. Random Allocation (e.g., n=25/vial, 5 replicates/diet) C->E D 4. Diet Preparation (Sucrose, Melezitose, Raffinose, Water Control) D->E F 6. Incubation (Standardized Conditions) E->F G 7. Regular Transfers & Mortality Scoring (Every 2-3 days) F->G G->F Repeat until all dead H 8. Data Analysis (Survival Curves, Log-rank Test) G->H

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Melezitose Monohydrate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Melezitose Monohydrate

This compound, a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule, plays a significant role in various biological and commercial contexts.[1] Found in the honeydew of sap-eating insects, it serves as a crucial energy source for various organisms and is a key indicator of honey quality and authenticity.[2][3] In the pharmaceutical industry, its properties as a stable, non-hygroscopic sugar are being explored for applications in drug formulation and biopharmaceutical stabilization. Accurate and precise quantification of this compound is therefore paramount for quality control, research, and development.

This guide provides an in-depth, objective comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays. Drawing upon established methodologies and field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Carbohydrate Analysis

HPLC is a cornerstone technique for the separation and quantification of carbohydrates due to its versatility and high resolution. For polar compounds like melezitose, which lack a strong chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective HPLC mode.[4]

The Science Behind HILIC for Melezitose Quantification

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (ACN). A thin aqueous layer is formed on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk mobile phase. Polar analytes, like melezitose, are more strongly retained in the aqueous layer, leading to their separation. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

For detection, since melezitose does not absorb UV light, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index Detectors (RID) are commonly employed.[4] ELSD and CAD are generally more sensitive than RID and are compatible with gradient elution, which is often necessary for separating complex mixtures of carbohydrates.

Experimental Protocol: HILIC-ELSD for this compound Quantification

This protocol outlines a validated approach for the quantification of this compound using a HILIC column coupled with an ELSD.

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile/water diluent to achieve concentrations ranging from 0.05 to 1.0 mg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water diluent to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-ELSD System and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 90:10 (v/v) Acetonitrile/Water with 0.1% Ammonium Hydroxide.

  • Mobile Phase B: 60:40 (v/v) Acetonitrile/Water with 0.1% Ammonium Hydroxide.

  • Gradient Program: 100% A to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to 100% A and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM.

3. Data Analysis:

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the melezitose standards.

  • Quantify the melezitose concentration in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Weigh Weigh Melezitose Standard Dissolve_Std Dissolve in ACN/Water Weigh->Dissolve_Std Dilute Serial Dilution for Calibration Curve Dissolve_Std->Dilute Inject Inject into HPLC Dilute->Inject Prep_Sample Prepare Sample Solution Filter Filter Sample (0.22 µm) Prep_Sample->Filter Filter->Inject Separate HILIC Separation Inject->Separate Detect ELSD Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Melezitose Cal_Curve->Quantify

Caption: Workflow for Melezitose Quantification by HPLC-ELSD.

Pillar 2: Gas Chromatography (GC) - A Powerful, Yet More Demanding Alternative

Gas Chromatography is another robust technique for carbohydrate analysis. However, due to the non-volatile nature of sugars like melezitose, a derivatization step is mandatory to increase their volatility.[5] This adds complexity to the sample preparation but can lead to excellent sensitivity and resolution, especially when coupled with a mass spectrometer (GC-MS).

The Rationale for Derivatization in GC Analysis of Melezitose

The hydroxyl groups (-OH) in melezitose make it highly polar and non-volatile. Derivatization replaces these polar hydroxyl groups with non-polar, thermally stable groups. A common and effective method is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This significantly reduces the boiling point of the analyte, allowing it to be vaporized and separated in the GC column.

Experimental Protocol: GC-MS for this compound Quantification

This protocol details a GC-MS method for melezitose quantification following silylation.

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Prepare the sample to an expected melezitose concentration within the calibration range.

  • Derivatization:

    • Pipette 100 µL of each standard and sample into separate glass vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS System and Conditions:

  • GC-MS System: An Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 320 °C at 10 °C/min, and hold for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the melezitose-TMS derivative (e.g., m/z 204, 217, 361).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the melezitose standards.

  • Quantify the melezitose concentration in the samples by interpolating their peak areas on the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Solutions Prepare Standard & Sample Solutions Dry_Down Evaporate to Dryness Prep_Solutions->Dry_Down Derivatize Silylation (BSTFA/TMCS) Dry_Down->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Melezitose Cal_Curve->Quantify

Caption: Workflow for Melezitose Quantification by GC-MS.

Pillar 3: Enzymatic Assays - The Pinnacle of Specificity

Enzymatic assays offer a highly specific and often rapid method for the quantification of target analytes. For melezitose, an assay can be designed based on its hydrolysis by the enzyme α-glucosidase.[6]

The Enzymatic Principle for Melezitose Quantification

α-Glucosidase catalyzes the hydrolysis of melezitose into glucose and turanose (an isomer of sucrose). The subsequent quantification of the released glucose can be coupled to a colorimetric or fluorometric detection system. A common approach involves the use of glucose oxidase, which oxidizes glucose to produce hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.

Experimental Protocol: Enzymatic Assay for this compound Quantification

This protocol describes a microplate-based colorimetric assay for melezitose quantification.

1. Reagent Preparation:

  • Melezitose Standard Solutions: Prepare a series of melezitose standards in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

  • α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in the assay buffer. The optimal concentration should be determined empirically.

  • Glucose Detection Reagent: Use a commercial glucose oxidase/peroxidase (GOPOD) reagent kit.

2. Assay Procedure (96-well plate format):

  • Add 20 µL of each melezitose standard and sample to separate wells of a clear 96-well plate.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37 °C for 30 minutes to allow for the complete hydrolysis of melezitose.

  • Add 200 µL of the GOPOD reagent to each well.

  • Incubate at 37 °C for 15 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance at 510 nm against the concentration of the melezitose standards.

  • Determine the melezitose concentration in the samples by interpolating their absorbance values on the calibration curve.

Workflow for Enzymatic Assay

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Prep_Reagents Prepare Standards, Samples, & Enzyme Add_Enzyme Add α-Glucosidase Prep_Reagents->Add_Enzyme Incubate_Hydrolysis Incubate (Hydrolysis) Add_Enzyme->Incubate_Hydrolysis Add_GOPOD Add GOPOD Reagent Incubate_Hydrolysis->Add_GOPOD Incubate_Color Incubate (Color Development) Add_GOPOD->Incubate_Color Read_Absorbance Read Absorbance (510 nm) Incubate_Color->Read_Absorbance Cal_Curve Construct Calibration Curve Read_Absorbance->Cal_Curve Quantify Quantify Melezitose Cal_Curve->Quantify

Caption: Workflow for Melezitose Quantification by Enzymatic Assay.

Cross-Validation: A Comparative Analysis of Performance

The choice of the most suitable analytical technique depends on the specific requirements of the application, including the sample matrix, required sensitivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three methods, synthesized from published data on carbohydrate analysis.[7][8][9][10] It is important to note that direct head-to-head comparative data for this compound across all three techniques is limited, and these values represent typical performance.

Parameter HPLC-HILIC-ELSD GC-MS (Silylation) Enzymatic Assay (Colorimetric)
Specificity High (separation from other sugars)Very High (mass spectrometric detection)Excellent (enzyme-specific)
Sensitivity (LOD/LOQ) Moderate (LOD: ~10-50 ng on column)[7][8]High (LOD: ~1-10 ng on column)[11][12]Moderate to High (depends on detection)
Linearity (R²) > 0.99[7][8]> 0.99[11]> 0.99
Precision (%RSD) < 5%[7][8]< 10%[11]< 10%
Accuracy (% Recovery) 90-110%[7][8]85-115%[11]90-110%
Throughput Moderate (20-30 min/sample)Low (30-40 min/sample + derivatization)High (microplate format)
Sample Preparation Simple (dissolve and filter)Complex (drying and derivatization)Moderate (reagent preparation)
Cost (Instrument) HighVery HighLow to Moderate
Cost (Consumables) ModerateHighLow
Robustness GoodModerate (derivatization can be variable)Good

Expert Recommendations and Concluding Remarks

  • For routine quality control in a high-throughput environment where high specificity is critical and the sample matrix is relatively clean, the enzymatic assay is an excellent choice. Its speed, low cost per sample, and high specificity make it ideal for screening large numbers of samples.

  • For research and development, where detailed profiling of all carbohydrates in a sample is required, HPLC-HILIC with a universal detector like ELSD or CAD is the preferred method. It provides excellent separation of various sugars and offers a good balance of sensitivity, precision, and robustness without the need for derivatization.

  • For applications requiring the highest sensitivity and unequivocal identification, such as in complex biological matrices or for trace-level analysis, GC-MS is the most powerful technique. While the sample preparation is more involved, the sensitivity and specificity of mass spectrometric detection are unparalleled.

Ultimately, the selection of the optimal analytical technique for this compound quantification is a strategic decision that must be guided by the specific analytical challenge at hand. By understanding the underlying principles, strengths, and limitations of each method as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of accurate, reliable, and defensible data.

References

A Comparative Analysis of Melezitose and Other Sugars on the Gut Microbiome: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the impact of the trisaccharide melezitose and other common dietary sugars—sucrose, fructose, and fructooligosaccharides (FOS)—on the human gut microbiome. As researchers and drug development professionals, understanding the nuanced interactions between different carbohydrates and the complex ecosystem of our gut is paramount for developing novel therapeutics and dietary interventions. This document provides an in-depth examination of the current scientific evidence, outlines key experimental methodologies, and presents supporting data to facilitate a comprehensive understanding of this critical area of research.

Introduction: The Sweet Influence on Our Inner Ecosystem

The human gut microbiome, a complex community of trillions of microorganisms, plays a pivotal role in health and disease. The composition and metabolic activity of this ecosystem are profoundly influenced by diet, particularly the carbohydrates we consume. While simple sugars like glucose and fructose are readily absorbed in the upper gastrointestinal tract, more complex carbohydrates, including certain oligosaccharides, can resist digestion and reach the colon. Here, they become substrates for microbial fermentation, leading to the production of metabolites that can significantly impact host physiology.

This guide focuses on a comparative analysis of four distinct sugars:

  • Melezitose: A non-reducing trisaccharide found in the honeydew of sap-sucking insects. Structurally, it consists of two glucose molecules and one fructose molecule.

  • Sucrose: A common disaccharide composed of glucose and fructose, readily digested and absorbed in the small intestine.

  • Fructose: A simple sugar (monosaccharide) that, when consumed in excess, can be malabsorbed and reach the colon.

  • Fructooligosaccharides (FOS): A class of oligosaccharides consisting of short chains of fructose molecules, widely recognized for their prebiotic effects.[1]

We will explore the differential impacts of these sugars on microbial composition, metabolic output, and the experimental frameworks used to elucidate these effects.

Structural and Metabolic Fates: A Journey Through the Digestive Tract

The journey of a sugar through the gastrointestinal tract dictates its potential to interact with the gut microbiota. The structural differences between melezitose, sucrose, fructose, and FOS are fundamental to their metabolic fates.

Melezitose , a trisaccharide, is notably resistant to hydrolysis by human digestive enzymes in simulated stomach and small intestine environments.[2] This suggests that melezitose likely arrives in the colon largely intact, making it available for microbial fermentation. While direct studies on its fermentation by human gut microbiota are limited, its structural complexity implies that only specific microbial enzymes can cleave its glycosidic bonds.

Sucrose , in contrast, is efficiently hydrolyzed by the enzyme sucrase in the small intestine into glucose and fructose, which are then rapidly absorbed. Consequently, under normal physiological conditions, minimal sucrose reaches the colon to influence the gut microbiota directly. However, high-sucrose diets can indirectly impact the microbiome.[3][4]

Fructose , when consumed in moderate amounts, is absorbed in the small intestine. However, high fructose intake can overwhelm the absorptive capacity, leading to its passage into the colon where it is fermented by the resident microbiota.[5][6][7] This can lead to symptoms like bloating and gas in individuals with fructose malabsorption.

Fructooligosaccharides (FOS) are not hydrolyzed by human digestive enzymes and thus pass into the colon.[1][8] Their β-fructosidic bonds are specifically targeted by the enzymes of certain beneficial bacteria, such as Bifidobacterium and Lactobacillus.[8][9][10]

Diagram: Digestive Fate of Different Sugars

Digestive_Fate cluster_GIT Gastrointestinal Tract Small Intestine Small Intestine Colon Colon Small Intestine->Colon Passage Small Intestine->Colon High Dose Passage Absorption\n(Glucose & Fructose) Absorption (Glucose & Fructose) Small Intestine->Absorption\n(Glucose & Fructose) Microbial Fermentation Microbial Fermentation Colon->Microbial Fermentation Melezitose Melezitose (Trisaccharide) Melezitose->Small Intestine Resists Digestion Sucrose Sucrose (Disaccharide) Sucrose->Small Intestine Digested by Sucrase Fructose Fructose (Monosaccharide) Fructose->Small Intestine Absorbed (at low doses) Malabsorbed (at high doses) FOS FOS (Oligosaccharide) FOS->Small Intestine Resists Digestion In_Vitro_Fermentation cluster_substrates Test Substrates Fecal_Sample Fresh Human Fecal Sample Homogenization Homogenization in Anaerobic Buffer Fecal_Sample->Homogenization Inoculation Inoculation of Fermentation Medium Homogenization->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation Sampling Time-course Sampling (0, 24, 48h) Incubation->Sampling Analysis Microbial & Metabolite Analysis Sampling->Analysis Melezitose Melezitose Melezitose->Inoculation Sucrose Sucrose Sucrose->Inoculation Fructose Fructose Fructose->Inoculation FOS FOS FOS->Inoculation Sequencing_Workflow DNA_Extraction DNA Extraction from Fecal Sample PCR_Amplification PCR Amplification of 16S rRNA Gene DNA_Extraction->PCR_Amplification Library_Prep Library Preparation PCR_Amplification->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Taxonomic_Profiling Taxonomic Profiling Data_Analysis->Taxonomic_Profiling

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Melezitose Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic fields of drug development and biochemical research, adherence to rigorous safety and environmental protocols is paramount. This guide provides a detailed, step-by-step framework for the proper disposal of melezitose monohydrate, a non-hazardous trisaccharide commonly utilized in microbiology and biochemical studies.[1] By understanding the rationale behind these procedures, laboratories can ensure operational safety and environmental responsibility.

Core Principle: Characterization as a Non-Hazardous Substance

This compound is consistently classified as a non-hazardous substance by global safety data sheet (SDS) standards.[2][3][4][5] This classification is the foundational principle guiding its disposal. Unlike reactive, corrosive, flammable, or toxic chemicals, this compound does not pose an immediate threat to human health or the environment under standard disposal conditions.[6] As a complex sugar, it is readily biodegradable.[7]

Key Safety Data Sheet (SDS) Findings:

Hazard ClassificationFindingSource
GHS ClassificationDoes not meet the criteria for classificationCarl ROTH[2]
Hazardous PropertiesNot listed as a hazardous wasteCole-Parmer[3]
Transport InformationNot classified as dangerous goods for transportChemodex, Thermo Fisher[4][5]

This non-hazardous status allows for more straightforward disposal methods compared to regulated chemical waste, but it does not exempt laboratories from responsible handling practices.[8][9]

Decision Workflow for this compound Disposal

To ensure a logical and safe disposal process, the following decision workflow should be implemented. This workflow accounts for the physical state of the this compound (solid or aqueous solution) and the nature of any potential contaminants.

DisposalWorkflow start Start: this compound for Disposal check_contamination Is the material contaminated with hazardous substances? start->check_contamination hazardous_waste Dispose of as Hazardous Waste following institutional protocols check_contamination->hazardous_waste Yes check_state What is the physical state? check_contamination->check_state No solid_disposal Solid this compound check_state->solid_disposal Solid solution_disposal Aqueous Solution of this compound check_state->solution_disposal Aqueous Solution package_solid Follow packaging protocol for non-hazardous solid waste solid_disposal->package_solid drain_disposal Dispose of down the sanitary sewer with copious amounts of water solution_disposal->drain_disposal dumpster Transport directly to designated dumpster/landfill container package_solid->dumpster end End of Disposal Process dumpster->end drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Based on the non-hazardous nature of this compound, two primary disposal pathways are recommended, contingent on its physical form.

Protocol 1: Disposal of Solid this compound

This protocol is applicable to unused, non-contaminated, solid this compound powder. As a sugar, it is considered a non-hazardous organic chemical suitable for landfill disposal.[10][11]

Materials Required:

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

  • Sealable container (e.g., the original product bottle).

  • Secondary packaging (e.g., a sturdy cardboard box).

  • "Non-hazardous" waste label.

Procedure:

  • Personal Protective Equipment (PPE): Don appropriate PPE to prevent nuisance dust inhalation and skin contact.[3]

  • Containerization: Ensure the solid this compound is in a securely sealed container. The original, tightly closed container is ideal.

  • Secure Packaging: Place the sealed container into a secondary, durable package, such as a cardboard box. This prevents accidental spillage during transport.[11]

  • Labeling: Clearly label the outer package as "Non-hazardous Waste." This is a critical step to inform custodial and waste management personnel that the contents are not regulated hazardous materials.[11]

  • Direct Disposal: Laboratory personnel must transport the packaged waste directly to the designated dumpster for regular trash or sanitary landfill.[10][11] Do not place chemical containers, even if non-hazardous, in laboratory trash cans that are handled by custodial staff.[10]

Protocol 2: Disposal of Aqueous Solutions of this compound

This protocol applies to dilute, non-hazardous aqueous solutions of this compound.

Materials Required:

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Procedure:

  • Verify Non-Hazardous Nature: Confirm that the solution only contains this compound and water, with no hazardous solutes (e.g., heavy metals, strong acids/bases, or toxic organic compounds).

  • Dilution: While melezitose is highly soluble, ensure the solution is not overly concentrated. For highly concentrated solutions, dilution with water is recommended before disposal.

  • Sanitary Sewer Disposal: Pour the aqueous solution directly down the sanitary sewer drain, followed by flushing with a copious amount of cold water (a 1:20 ratio of solution to water is a good practice).[12][13] This ensures the sugar is adequately diluted within the wastewater system.

Disposal of Empty Containers

Empty containers that previously held this compound can typically be disposed of in the regular trash, provided they are truly empty and properly prepared.

Procedure:

  • Ensure Container is Empty: No solid residue should remain in the container.

  • Rinse Container: If practical, rinse the container with water and dispose of the rinsate down the sanitary sewer.

  • Deface Label: Obliterate or remove the original chemical label to prevent confusion.[10]

  • Dispose: Place the empty, defaced container in the regular laboratory trash or glass recycling bin, as per your institution's guidelines.

Trustworthiness and Self-Validation

The protocols outlined in this guide are grounded in the chemical properties of this compound and standard best practices for laboratory waste management.[8][12] The non-hazardous classification from multiple, independent suppliers provides a strong basis for these procedures.[2][3][4][5] By adhering to these steps, laboratories can create a self-validating system of waste disposal that is both safe and compliant with general environmental regulations for non-hazardous materials. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may have specific requirements.[5]

References

Navigating the Nuances of Safety: A Practical Guide to Handling Melezitose Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond experimental design and data analysis to the very foundation of laboratory practice: safety. While Melezitose monohydrate is not classified as a hazardous substance, a cavalier approach to its handling is a risk to both personnel and data integrity. This guide provides a comprehensive, experience-driven framework for the safe and efficient handling of this compound, ensuring that your focus remains on scientific advancement.

Understanding the Hazard Profile: Beyond the Label

This compound is a trisaccharide, a complex sugar, and is generally considered to be of low toxicity. Safety Data Sheets (SDS) from various suppliers consistently do not classify it as a hazardous substance according to GHS criteria.[1][2] However, the primary physical hazard associated with this compound lies in its form: a fine, crystalline powder.

The toxicological properties of this compound have not been fully investigated.[1][3] As a matter of sound scientific practice, it is prudent to treat all substances with a degree of caution, particularly where comprehensive toxicological data is unavailable. The primary risks associated with this compound powder are:

  • Mechanical Irritation: Fine powders can cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3]

  • Nuisance Dust: Inhalation of any fine, non-toxic dust can lead to discomfort and respiratory irritation.

  • Contamination: Improper handling can lead to the contamination of your sample, the laboratory environment, and other experiments.

Therefore, our personal protective equipment (PPE) strategy is not driven by chemical reactivity, but by the need to mitigate the physical hazards of a fine powder and to uphold the principles of good laboratory practice.

Personal Protective Equipment (PPE): A Proactive Approach

The selection of PPE for handling this compound should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory tasks involving this substance.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and sample preparationSafety glasses with side shieldsNitrile glovesLab coatRecommended if significant dust is generated (e.g., N95)
Solution preparation and mixingSafety glasses with side shieldsNitrile glovesLab coatNot generally required
Large-scale handling or potential for significant dust generationChemical splash gogglesNitrile glovesLab coatNIOSH-approved N95 respirator or equivalent
Spill cleanupChemical splash gogglesNitrile glovesLab coatNIOSH-approved N95 respirator or equivalent
Detailed PPE Recommendations:
  • Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required for all work with this compound.[4] Should there be a risk of splashing during solution preparation, chemical splash goggles provide a more complete seal around the eyes.

  • Hand Protection: Nitrile gloves are the standard for handling non-hazardous chemicals and provide an effective barrier against fine powders.[1] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from any potential spills or dust.[4]

  • Respiratory Protection: In most small-scale laboratory applications, respiratory protection is not necessary. However, if you are working with large quantities of this compound, or if your procedure is likely to generate a significant amount of airborne dust, a NIOSH-approved N95 respirator is recommended to prevent inhalation of nuisance dust.[3][5] The use of a respirator should be in accordance with your institution's respiratory protection program, which includes fit testing and training.[6][7]

PPE_Decision_Workflow cluster_start cluster_assessment cluster_ppe start Start: Handling This compound assess_dust Assess Potential for Airborne Dust Generation start->assess_dust low_dust_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat assess_dust->low_dust_ppe Low high_dust_ppe Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator assess_dust->high_dust_ppe High

PPE Decision Workflow for this compound

Operational Plan: Ensuring a Safe and Contamination-Free Workflow

A systematic approach to handling this compound will minimize risks and ensure the quality of your research.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure your workspace is clean and uncluttered. Don your required PPE.

  • Weighing: When weighing the powder, do so in a draft-free area or a chemical fume hood to minimize the generation of airborne dust. Use a spatula to gently transfer the powder.

  • Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing and dust formation.

  • Storage: Keep the this compound container tightly closed when not in use and store it in a cool, dry place.[1][3]

  • Hygiene: Always wash your hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[1]

Spill Management: A Calm and Collected Response

Accidents can happen, but a well-defined spill response plan can mitigate the consequences.

Spill Cleanup Protocol:
  • Alert Others: Notify others in the immediate area of the spill.

  • Assess the Spill: For a small, contained spill of this compound powder, you can proceed with cleanup. For a large spill, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, and a lab coat. For larger spills where dust may be generated, an N95 respirator is recommended.

  • Contain and Clean:

    • Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

    • Carefully scoop or sweep the material into a designated waste container.[1][3] Avoid dry sweeping, which can create dust.

    • Wipe the area with a damp cloth to remove any remaining residue.

  • Dispose of Waste: All materials used for cleanup (gloves, paper towels, etc.) should be placed in a sealed bag and disposed of as non-hazardous solid waste.

  • Decontaminate: Thoroughly wash your hands and any affected surfaces.

Disposal Plan: Responsible Stewardship of Laboratory Waste

As this compound is not classified as a hazardous waste, its disposal is straightforward but must be done in accordance with institutional and local regulations.[1][3]

Waste Disposal Guidelines:
  • Unused Product: Unwanted or expired this compound should be disposed of as non-hazardous solid chemical waste.[8][9] Do not pour the solid down the drain.

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound can be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (such as water), and the rinsate can be disposed of down the drain.[9] The defaced, empty container can then be discarded in the regular trash or recycled according to your facility's guidelines.

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues, maintain the integrity of your research, and contribute to a culture of safety within your institution.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.